Gallium(III) sulfate hydrate
Description
Properties
IUPAC Name |
digallium;trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGAUGWXGMLDK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Gallium(III) Sulfate Hydrate: From Chemical Structure to Therapeutic Potential
This guide provides a comprehensive overview of gallium(III) sulfate hydrate, a compound of increasing interest in both materials science and medicine. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of gallium(III) sulfate hydrate, its synthesis and characterization, and its burgeoning applications, particularly in oncology and infectious diseases. The content is structured to provide not just factual information, but also insights into the causality behind experimental choices and the mechanistic underpinnings of its biological activity.
Unveiling the Molecular Architecture: Formula and Structure
Gallium(III) sulfate hydrate is an inorganic compound with the general chemical formula Ga₂(SO₄)₃·xH₂O. The hydrated form is the most common, with the octadecahydrate, Ga₂(SO₄)₃·18H₂O, being a frequently cited example.[1] The anhydrous form, Ga₂(SO₄)₃, is a white, hygroscopic solid.[1]
The structure of gallium(III) sulfate hydrate is characterized by gallium ions (Ga³⁺) coordinated by water molecules and sulfate ions (SO₄²⁻). In aqueous solutions, gallium(III) exists as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, which exhibits octahedral geometry.[2][3] In the solid hydrate, these hydrated gallium ions are arranged in a crystal lattice with sulfate anions and additional water molecules of crystallization. The anhydrous form is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3.[1]
Caption: Proposed local coordination of the hexaaquagallium(III) ion.
Physicochemical Properties
Gallium(III) sulfate hydrate is a white crystalline solid.[1] It is slightly soluble in water and acid.[4][5] The compound is hygroscopic, readily absorbing moisture from the atmosphere.[4]
| Property | Value | References |
| Chemical Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 18) | [1][4] |
| Molar Mass | 427.63 g/mol (anhydrous basis) | [6] |
| Appearance | White crystalline solid | [1] |
| Density | 3.86 g/cm³ | [1] |
| Melting Point | 105-110 °C (decomposes) | [7] |
| Solubility in Water | Slightly soluble | [4][5] |
Synthesis and Characterization
Synthesis
A common laboratory-scale synthesis of gallium(III) sulfate hydrate involves the reaction of elemental gallium with sulfuric acid.[8] The reaction can be slow at room temperature but can be accelerated by heating.[8]
Experimental Protocol: Synthesis of Gallium(III) Sulfate Hydrate
-
Reaction Setup: Place a known quantity of high-purity gallium metal in a beaker.
-
Acid Addition: Under a fume hood, slowly add a stoichiometric excess of concentrated sulfuric acid to the beaker containing the gallium. A small amount of distilled water can be added to initiate the reaction.[8]
-
Heating: Gently heat the mixture on a hot plate to facilitate the dissolution of the gallium metal. The reaction produces hydrogen gas, so adequate ventilation is crucial.[8]
-
Crystallization: Once the gallium has completely reacted, allow the solution to cool. The gallium(III) sulfate hydrate will crystallize from the solution. The solution can be concentrated by gentle heating to promote crystallization.
-
Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by ethanol, to remove any residual acid. Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride, or under vacuum to obtain the final product.[8]
An alternative method involves the reaction of gallium hydroxide or gallium oxide with sulfuric acid.[7]
Caption: A typical workflow for the synthesis of gallium(III) sulfate hydrate.
Characterization
The identity and purity of synthesized gallium(III) sulfate hydrate can be confirmed using a variety of analytical techniques.
-
X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the compound. For the anhydrous form, the diffraction pattern should be consistent with the rhombohedral space group R3, isostructural with iron(III) sulfate.[1]
-
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the sulfate ions and the coordinated water molecules. In aqueous solutions of gallium sulfate, a strongly polarized Raman band around 526 cm⁻¹ is assigned to the symmetric stretching mode (ν₁) of the [Ga(H₂O)₆]³⁺ cation.[2][3] In the solid state, the vibrational spectra are more complex due to crystal lattice effects and the presence of water of crystallization. The spectra of hydrated sulfates typically show distinct bands corresponding to the stretching and bending vibrations of water molecules, as well as the vibrational modes of the sulfate anion.[9][10]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the water content and study the thermal decomposition of the hydrate. Heating gallium(III) sulfate octadecahydrate results in a stepwise loss of water, with the anhydrous form being produced above 150 °C.[1] Complete decomposition to gallium(III) oxide occurs at temperatures above 680 °C.[1]
The Therapeutic Promise: Gallium in Drug Development
A significant driver for the renewed interest in gallium compounds, including gallium(III) sulfate, is their potential as therapeutic agents, particularly in oncology and as antimicrobials.
Mechanism of Action: The "Iron Mimic"
The biological activity of gallium(III) is largely attributed to its ability to act as an "iron mimic".[11][12] The Ga³⁺ ion shares several physicochemical properties with the ferric ion (Fe³⁺), including a similar ionic radius and the ability to form stable complexes with biological ligands. However, unlike iron, gallium is redox-inactive under physiological conditions. This allows gallium to interfere with iron-dependent metabolic pathways that are crucial for cell proliferation and survival.[12]
Rapidly proliferating cells, such as cancer cells and bacteria, have a high requirement for iron.[13] Gallium can disrupt iron homeostasis through several mechanisms:
-
Inhibition of Cellular Iron Uptake: Gallium competes with iron for binding to transferrin, the primary iron transport protein in the blood. The resulting gallium-transferrin complex can then bind to transferrin receptors on the cell surface, but the subsequent release and utilization of gallium within the cell are impaired, effectively blocking the uptake of iron.
-
Inhibition of Iron-Containing Enzymes: Gallium can replace iron in the active sites of essential iron-containing enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis.[12] This substitution renders the enzyme inactive, leading to the inhibition of cell division.
Caption: Simplified signaling pathway of gallium's anticancer and antimicrobial activity.
Anticancer Activity
Clinical trials have demonstrated the efficacy of gallium nitrate in treating non-Hodgkin's lymphoma and bladder cancer.[11] Newer generations of gallium compounds are being developed to improve oral bioavailability and enhance anticancer activity.[11][12] The cytotoxicity of gallium compounds has been demonstrated in a variety of cancer cell lines, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) often in the micromolar range.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of gallium(III) sulfate hydrate in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well.[14] Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
| Gallium Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gallium Maltolate | Hepatocellular Carcinoma (various) | 25 - 35 | [11] |
| Gallium Nitrate | Hepatocellular Carcinoma (various) | 60 - 250 | [11] |
| KP46 (Tris(8-quinolonato)gallium(III)) | Melanoma, Ovary, Breast, Colon, Lung (various) | 0.85 - 10.4 | [11] |
Antimicrobial Activity
Gallium compounds have also shown promise as antimicrobial agents against a broad spectrum of bacteria, including multidrug-resistant strains.[13][15] The mechanism of action is similar to its anticancer activity, primarily through the disruption of iron metabolism.[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[16]
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
Serial Dilution: Prepare a two-fold serial dilution of gallium(III) sulfate hydrate in the broth medium in a 96-well microplate.[15]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).[16]
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]
| Gallium Compound | Bacterial Species | MIC (µg/mL) | Reference |
| Gallium Nitrate | Escherichia coli | 256 | [15] |
| Gallium Nitrate | Enterococcus faecalis | 256 | [15] |
| Gallium Nitrate | Pseudomonas aeruginosa | 512 | [15] |
| Gallium Nitrate | Staphylococcus aureus | 512 | [15] |
| Gallium Liquid Metal Nanoparticles | Methicillin-resistant S. aureus (MRSA) | 78 - 156 | [17] |
Other Applications
Beyond its therapeutic potential, gallium(III) sulfate hydrate finds applications in materials science and catalysis. It can serve as a precursor for the synthesis of other gallium compounds, such as gallium oxide.[4] Supported on silica gel, it acts as a solid acid catalyst for various organic reactions, including esterifications.[4]
Conclusion and Future Perspectives
Gallium(III) sulfate hydrate is a versatile inorganic compound with well-defined chemical and physical properties. While its applications in catalysis are noteworthy, its potential as a therapeutic agent is driving significant research and development efforts. The ability of gallium to act as an iron mimic provides a unique mechanism for targeting rapidly proliferating cells, offering a promising avenue for the development of novel anticancer and antimicrobial drugs. Future research will likely focus on the development of new gallium-based coordination complexes with improved bioavailability and targeted delivery to enhance therapeutic efficacy while minimizing potential side effects. A deeper understanding of the crystal structure of the hydrated forms and their interactions with biological macromolecules will further aid in the rational design of next-generation gallium-based therapeutics.
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Advancement of Gallium and Gallium-Based Compounds as Antimicrobial Agents. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
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Gallium(III) sulfate. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Chitambar, C. R. (2012). Gallium-containing anticancer compounds. Future Medicinal Chemistry, 4(10), 1257–1272. [Link]
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Xu, Z., et al. (2017). Antimicrobial effect of gallium nitrate against bacteria encountered in burn wound infections. RSC Advances, 7(85), 53961-53968. [Link]
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Al-Shammari, E., et al. (2021). Gallium Liquid Metal Nanoparticles as Agents to Treat Multidrug-Resistant Bacterial Infections. Pharmaceutics, 13(11), 1801. [Link]
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Novotna, V., et al. (2022). Gallium(III) Complex with Cloxyquin Ligands Induces Ferroptosis in Cancer Cells and Is a Potent Agent against. Bioinorganic Chemistry and Applications. [Link]
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Cejka, J., et al. (2011). A vibrational spectroscopic study of hydrated Fe(3+) hydroxyl-sulfates; polymorphic minerals butlerite and parabutlerite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1356–1363. [Link]
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IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of Gallium(III) Sulfate Hydrate
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points to offer insights into the compound's behavior, synthesis, characterization, and relevance. We will explore its aqueous chemistry, thermal stability, and catalytic potential, contextualizing its utility as a high-purity source of gallium for advanced material synthesis and as a reference compound in the burgeoning field of gallium-based therapeutics. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.
Introduction and Strategic Significance
Gallium(III) sulfate hydrate is an inorganic salt of significant interest in both materials science and biomedical research. While elemental gallium is renowned for its use in semiconductors, its trivalent ion (Ga³⁺) exhibits compelling biological activity. This activity stems from the ionic mimicry between Ga³⁺ and Fe³⁺, ions that share a similar charge and ionic radius. This similarity allows Ga³⁺ to interfere with iron-dependent metabolic pathways, imparting it with antimicrobial and antineoplastic properties.[1][2] Gallium nitrate, for instance, is an FDA-approved therapeutic for cancer-related hypercalcemia.[1][3]
For researchers in drug development and coordination chemistry, Gallium(III) sulfate hydrate serves as a readily available, water-soluble, and high-purity precursor for synthesizing novel gallium complexes and nanomaterials.[4][5][6] Its well-defined properties make it an excellent starting material for controlled chemical reactions and a reliable standard for analytical method development. This guide elucidates the core characteristics that underpin its utility in these advanced applications.
Core Physicochemical Properties
Gallium(III) sulfate hydrate is a white, crystalline solid that is notably hygroscopic, readily absorbing moisture from the atmosphere.[4][5][7][8] The degree of hydration can vary, but it most commonly crystallizes as an octadecahydrate (Ga₂(SO₄)₃·18H₂O).[9] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Ga₂(SO₄)₃·xH₂O (where x ≈ 18) | [4][7][9] |
| Appearance | White crystalline powder | [5][9][10] |
| Molar Mass | ~427.63 g/mol (anhydrous basis) | [4] |
| Density | ~3.86 g/cm³ | [4][5][9][11][12] |
| Melting Point | 105-110 °C (Decomposes, loss of H₂O) | [4][5][11][12] |
| Solubility | Moderately to slightly soluble in water and acid. | [4][5][10][11] |
The hygroscopic nature of this compound is a critical handling parameter; improper storage can lead to the absorption of excess water, altering the molar mass and affecting stoichiometric calculations in sensitive reactions.[7][8]
Chemical Behavior and Reactivity
Aqueous Solution Chemistry
When dissolved in water, Gallium(III) sulfate dissociates to form the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, and sulfate anions.[9][13] This hydrated cation is the predominant species in acidic aqueous solutions. The stability of this complex is significant; it ensures that the Ga³⁺ ion is solvated and available for further reaction.
In solutions containing a high concentration of sulfate, a thermodynamically stable inner-sphere sulfato complex can form.[13][14] The formation of this complex is an equilibrium process that is favored by increasing temperature, an entropically driven phenomenon.[13][14] At elevated temperatures, this can lead to the precipitation of basic gallium(III) sulfates, a consideration for hydrothermal synthesis applications.[13][14]
Thermal Properties: Dehydration and Decomposition
The thermal behavior of Gallium(III) sulfate hydrate is characterized by a multi-stage process of dehydration followed by decomposition. This pathway is crucial for applications requiring the anhydrous salt or the generation of gallium oxide.
-
Dehydration: Upon heating, the hydrate loses its water of crystallization in stages. The anhydrous salt, Ga₂(SO₄)₃, is formed at temperatures above 150-165 °C.[9][15] This dehydration is a reversible process.[16]
-
Decomposition: The anhydrous salt is significantly more stable, decomposing only at temperatures exceeding 680 °C. The decomposition products are solid Gallium(III) oxide (Ga₂O₃) and gaseous sulfur trioxide (SO₃).[9]
The distinct temperature ranges for these events allow for the selective preparation of either the anhydrous sulfate or the oxide, depending on the final calcination temperature.
Caption: Thermal decomposition pathway of Gallium(III) sulfate hydrate.
Catalytic Activity
When supported on a high-surface-area material like silica gel, Gallium(III) sulfate functions as an effective solid acid catalyst.[4][6][15] This catalytic activity is leveraged in organic synthesis, for example, in the esterification of p-hydroxybenzoic acid with heptanol.[4][6][17] The Lewis acidic nature of the Ga³⁺ center facilitates the reaction, offering a heterogeneous catalyst that can be easily separated from the reaction mixture, which is a significant advantage in process chemistry.
Synthesis and Purification
The synthesis of Gallium(III) sulfate hydrate is straightforward and can be accomplished in a standard laboratory setting. The most common method involves the reaction of a gallium source with sulfuric acid.
Protocol 1: Laboratory Synthesis of Gallium(III) Sulfate Hydrate
Causality: This protocol utilizes the reaction between a basic oxide (Gallium(III) oxide) and a strong acid (sulfuric acid) to form the corresponding salt and water. The subsequent crystallization from the aqueous solution yields the hydrated form of the salt.
Materials:
-
Gallium(III) oxide (Ga₂O₃), high purity
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ethanol (optional, for precipitation)
Procedure:
-
Reaction: In a fume hood, slowly and carefully add a stoichiometric amount of Gallium(III) oxide to a solution of sulfuric acid in deionized water with constant stirring. The reaction is exothermic and should be controlled. An aqueous solution can be obtained by reacting gallium metal or its oxide with sulfuric acid under room temperature or heated conditions.[4][9]
-
Digestion: Gently heat the mixture (e.g., to 60-70 °C) to ensure the complete dissolution of the oxide.[15]
-
Crystallization: Allow the resulting clear solution to cool slowly to room temperature. The octadecahydrate, Ga₂(SO₄)₃·18H₂O, will crystallize from the solution.[9]
-
Isolation: Isolate the white crystals by vacuum filtration.
-
Purification (Recrystallization): For higher purity, the crystals can be redissolved in a minimum amount of warm deionized water and recrystallized. The solubility at 20 °C is approximately 170 g/100 mL.[5][15]
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent. Do not heat excessively to avoid premature dehydration.
Caption: General workflow for the synthesis and purification of Gallium(III) sulfate hydrate.
Standard Methodologies for Characterization
A multi-technique approach is essential for the comprehensive characterization of Gallium(III) sulfate hydrate. Each technique provides unique and complementary information about the material's identity, purity, and structure.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
Causality: TGA is employed to quantitatively determine the water content (degree of hydration) and to identify the precise temperatures of dehydration and decomposition. This is achieved by measuring the change in mass of the sample as a function of controlled temperature increase.
Procedure:
-
Sample Preparation: Place 5-10 mg of Gallium(III) sulfate hydrate into an alumina or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis Program: Heat the sample from room temperature (~25 °C) to 800 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon flow).
-
Data Analysis: Analyze the resulting mass loss curve. The initial mass loss step below ~200 °C corresponds to the loss of water of hydration. The subsequent mass loss above 680 °C corresponds to the decomposition into Ga₂O₃. The stoichiometry of hydration can be calculated from the percentage mass loss in the first step.
Protocol 3: Powder X-Ray Diffraction (PXRD) for Phase Identification
Causality: PXRD is the definitive technique for identifying the crystalline phase of the material. By comparing the experimental diffraction pattern to reference patterns from a database (e.g., ICDD), one can confirm the identity of the hydrate and verify the absence of crystalline impurities, such as the anhydrous form or precursor oxides.
Procedure:
-
Sample Preparation: Gently grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Collect a diffraction pattern using a diffractometer with Cu Kα radiation over a suitable 2θ range (e.g., 10-80°).
-
Phase Analysis: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with standard reference patterns for Ga₂(SO₄)₃·18H₂O to confirm its phase identity.
Protocol 4: Raman Spectroscopy for Aqueous Species Identification
Causality: Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules and ions. It is particularly useful for studying the coordination environment of the Ga³⁺ ion in aqueous solution, allowing for the direct observation of the Ga-O stretching modes of the [Ga(OH₂)₆]³⁺ ion and the detection of changes upon the formation of sulfato complexes.[13][14]
Procedure:
-
Solution Preparation: Prepare a concentrated solution of Gallium(III) sulfate hydrate in deionized water or a dilute acid solution to prevent hydrolysis.
-
Data Acquisition: Place the solution in a cuvette and acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm).
-
Spectral Analysis: Analyze the spectrum for characteristic peaks. The hexaaquagallium(III) ion exhibits a strong, polarized band around 526 cm⁻¹ assigned to the symmetric Ga-O stretching mode (ν₁).[13][14] Changes in the position or shape of this band can indicate complex formation.
Caption: A multi-technique workflow for the characterization of Gallium(III) sulfate hydrate.
Handling, Safety, and Storage
As a Senior Application Scientist, it is imperative to emphasize proper laboratory practice. Gallium(III) sulfate hydrate is classified as an irritant to the eyes, skin, and respiratory system.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the material. Avoid generating dust; handle in a well-ventilated area or a fume hood.
-
Storage: Due to its hygroscopic nature, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).[7][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Conclusion
Gallium(III) sulfate hydrate is more than a simple inorganic salt; it is a versatile and valuable precursor for scientific innovation. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an ideal starting point for researchers developing advanced materials or exploring the therapeutic potential of gallium compounds. A thorough understanding of its characteristics, from its aqueous coordination chemistry to its thermal decomposition pathway, is fundamental to its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently integrate this compound into their research and development workflows.
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Synthesis and preparation of Gallium(III) sulfate octadecahydrate
An In-depth Technical Guide to the Synthesis and Preparation of Gallium(III) Sulfate Octadecahydrate
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Gallium(III) Sulfate Octadecahydrate (Ga₂(SO₄)₃·18H₂O). Intended for researchers, chemists, and professionals in drug development, this document elucidates the fundamental chemical principles and provides field-proven, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific literature. Key methodologies, including direct synthesis from elemental gallium and a purification-centric approach via a gallium hydroxide intermediate, are detailed. The guide concludes with essential safety protocols, handling procedures, and characterization considerations.
Introduction and Significance
Gallium(III) sulfate is an inorganic compound, most commonly encountered in its hydrated form, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O). This white, crystalline solid serves as a crucial precursor in the synthesis of various other gallium compounds, most notably high-purity gallium oxide (Ga₂O₃), which is vital for applications in semiconductors and optoelectronics.[1][2][3] Furthermore, its utility extends to catalysis, where, for instance, it can be supported on silica gel to act as a solid acid catalyst for organic synthesis.[1][2][3] Understanding its synthesis is paramount for researchers leveraging gallium chemistry in materials science and pharmaceutical development.
Physicochemical Properties
A thorough understanding of the material's properties is critical for its successful synthesis and handling. Gallium(III) sulfate is notably hygroscopic, a property that dictates storage and drying procedures.[1][4]
| Property | Value | Reference(s) |
| Chemical Formula | Ga₂(SO₄)₃·18H₂O | [5] |
| Molecular Weight | 751.77 g/mol (Hydrate); 427.63 g/mol (Anhydrous) | [4][5] |
| CAS Number | 13780-42-2 | [1][5] |
| Appearance | White, octahedral crystalline solid | [2][5][6] |
| Density | 3.86 g/cm³ | [3][5] |
| Melting Point | 105-110 °C (Decomposes, loses water) | [2][4][7] |
| Solubility | Moderately soluble in water and acid.[1][8] Recrystallization from H₂O is possible.[2][9] | [1][2][8][9] |
| Stability | Hygroscopic; absorbs moisture from the air.[4] Loses water of hydration upon heating.[5][7] | [4][5][7] |
Core Synthesis Methodologies
The preparation of gallium(III) sulfate can be approached via several routes. The choice of method often depends on the purity of the starting materials and the desired purity of the final product. Below are two authoritative and validated protocols.
Diagram of Synthesis Pathways
Caption: General Workflow for Crystallization and Isolation.
Experimental Protocol:
-
Concentration: Gently heat the gallium sulfate solution to evaporate excess water and create a saturated or slightly supersaturated solution. Avoid vigorous boiling, which can affect crystal quality.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature. The octadecahydrate, Ga₂(SO₄)₃·18H₂O, will crystallize from the solution as its solubility decreases. [5][7]The process can be left undisturbed overnight.
-
Isolation: Collect the white crystals by vacuum filtration, separating them from the mother liquor.
-
Purification Wash: To improve purity, the crystals can be washed with a small amount of a solvent mixture like ethanol/ether. [2][9]This step is highly effective at removing residual sulfuric acid and water, as the inorganic salt is insoluble in these organic solvents.
-
Drying: Dry the final product in a vacuum desiccator over a suitable drying agent (e.g., anhydrous calcium chloride). [10]This prevents the hygroscopic crystals from absorbing atmospheric moisture and ensures the correct hydration state. The anhydrous form can be obtained by heating above 150 °C. [5][7]
Safety and Handling
Gallium(III) sulfate and its precursors must be handled with appropriate care. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11]* Handling: All procedures, especially those involving concentrated acids or generating dust, must be conducted in a certified chemical fume hood to ensure adequate ventilation. [11]Avoid creating dust. [4]* Storage: Due to its hygroscopic nature, Gallium(III) sulfate octadecahydrate must be stored in a cool, dry place within a tightly sealed container. [4][11]* First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [11][12] * Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [11][12] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. [11] * Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. [11]
-
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Wikipedia. (n.d.). Gallium(III) sulfate. Retrieved from [Link]
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American Elements. (n.d.). Gallium(III) Sulfate Hydrate. Retrieved from [Link]
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Elements China. (2020). Gallium Sulfate Ga2O12S3 CAS No.13494-91-2. Retrieved from [Link]
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Brainly.com. (2024). Write a balanced equation for the reaction of sulfuric acid (H_2SO_4) with gallium (III) hydroxide to form. Retrieved from [Link]
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ResearchGate. (2017). What is the procedure to make Gallium sulfate from Gallium metal?. Retrieved from [Link]
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YouTube. (2021). Gallium(III) sulfate from gallium and sulfuric acid. Retrieved from [Link]
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Sciencemadness Discussion Board. (2018). Gallium Sulfate. Retrieved from [Link]
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Reddit. (2020). Small scale synthesis of Gallium Hydroxide. Retrieved from [Link]
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An In-Depth Technical Guide to Gallium(III) Sulfate Hydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Gallium(III) sulfate hydrate, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple data sheet to offer practical insights into its properties, synthesis, handling, and applications, with a focus on the causality behind experimental choices and protocols.
Core Identification and Physicochemical Properties
Gallium(III) sulfate hydrate, with the chemical formula Ga₂(SO₄)₃·xH₂O, is a white, crystalline solid. It is a key precursor in the synthesis of various gallium compounds and finds applications in catalysis and materials science.[1][2][3][4]
A clear understanding of its physical and chemical properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 18) | [4][5] |
| Molecular Weight | 427.63 g/mol (anhydrous basis) | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 105-110 °C | [1] |
| Density | 3.86 g/cm³ | [1] |
| Solubility | Slightly soluble in water and acid | [2][3] |
| Stability | Hygroscopic; sensitive to moisture | [6] |
Synthesis of Gallium(III) Sulfate Hydrate: A Practical Protocol
The synthesis of Gallium(III) sulfate hydrate can be achieved through several methods. A common and straightforward laboratory-scale preparation involves the reaction of gallium metal with sulfuric acid.[4]
Principle:
Gallium metal reacts with sulfuric acid to form a solution of gallium sulfate. Upon concentration and cooling, the hydrated form crystallizes out of the solution. The reaction is as follows:
2 Ga(s) + 3 H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3 H₂(g)
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place a known quantity of high-purity gallium metal into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Addition: Slowly add a stoichiometric excess of dilute sulfuric acid (e.g., 2 M) to the flask. The reaction may be slow at room temperature.
-
Heating: Gently heat the mixture to approximately 60-70°C to accelerate the reaction. The dissolution of gallium metal will be observed, along with the evolution of hydrogen gas.
-
Concentration: Once the gallium has completely dissolved, remove the heat and allow the solution to cool slightly. Concentrate the resulting solution by evaporation under reduced pressure to a point of saturation.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of Gallium(III) sulfate hydrate.
-
Isolation and Drying: Collect the white crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a rinse with ethanol or ether to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Gallium(III) sulfate hydrate.
Safety Data Sheet (SDS) Summary and Handling Procedures
As with any chemical reagent, a thorough understanding of the associated hazards and proper handling procedures is crucial for ensuring laboratory safety.
| Hazard Category | Description | Precautionary Measures |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, eye protection, and a dust mask. Use only in a well-ventilated area. |
| Physical Hazards | Hygroscopic solid. | Store in a tightly closed container in a dry and well-ventilated place, away from moisture. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. | Seek medical attention if irritation persists. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Do not dispose of down the drain unless in accordance with local regulations.[7][8] |
In-depth Handling Insights:
The hygroscopic nature of Gallium(III) sulfate hydrate necessitates careful handling to prevent the absorption of atmospheric moisture, which can alter its properties and affect experimental reproducibility. When weighing and transferring the compound, it is advisable to work in a glove box or a controlled-humidity environment if precise measurements are critical. For routine use, minimizing the time the container is open to the atmosphere is essential.
Applications in Research and Development
Gallium(III) sulfate hydrate serves as a versatile compound with applications in catalysis and as a precursor for advanced materials. Its utility in the context of drug development is primarily as a source of gallium(III) ions, which have shown promise in anticancer research.[9][10][11][12][13]
Catalysis: Esterification Reactions
Gallium(III) sulfate, particularly when supported on silica gel, acts as an effective solid acid catalyst.[2][3][4] A key application is in the esterification of carboxylic acids.
This protocol outlines the use of Gallium(III) sulfate hydrate as a catalyst for the synthesis of n-heptyl p-hydroxybenzoate.
-
Catalyst Preparation (if supported): To prepare a supported catalyst, impregnate silica gel with an aqueous solution of Gallium(III) sulfate hydrate, followed by drying and calcination.
-
Reaction Mixture: In a round-bottom flask, combine p-hydroxybenzoic acid, a molar excess of heptanol, and the Gallium(III) sulfate hydrate catalyst (typically 1-5 mol%).
-
Reaction Conditions: Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Purification: The product, n-heptyl p-hydroxybenzoate, can be purified from the filtrate by distillation or column chromatography.
Precursor for Advanced Materials
Gallium(III) sulfate hydrate is a valuable precursor for synthesizing other gallium compounds, such as gallium oxide (Ga₂O₃) nanoparticles.[2][3][4] These nanoparticles have applications in electronics and photocatalysis.
Relevance in Drug Development: A Source of Bioactive Gallium(III)
While Gallium(III) sulfate hydrate itself is not typically used as a therapeutic agent, it serves as a readily available source of gallium(III) ions for research into the biological activities of gallium. Gallium compounds, such as gallium nitrate, have been investigated for their anticancer properties.[9][10][11] The mechanism of action is often attributed to the ability of Ga³⁺ to mimic Fe³⁺, thereby disrupting iron metabolism in rapidly proliferating cancer cells.[11]
This workflow demonstrates how Gallium(III) sulfate hydrate could be used in a preliminary in vitro study to assess the cytotoxic effects of gallium(III) ions on a cancer cell line.
Caption: A conceptual workflow for evaluating the in vitro cytotoxicity of Gallium(III) ions.
Conclusion
Gallium(III) sulfate hydrate is a compound with significant utility in both fundamental chemical research and the preliminary stages of drug discovery. Its role as a catalyst and a precursor for novel materials is well-established. For drug development professionals, its primary value lies in providing a convenient source of gallium(III) ions to explore the therapeutic potential of this metal. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
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Chitambar, C. R. (2018). Gallium Complexes as Anticancer Drugs. In Metal Ions in Life Sciences (Vol. 18). De Gruyter. [Link]
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An In-Depth Technical Guide to the Thermal Decomposition Behavior of Gallium(III) Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal decomposition of Gallium(III) sulfate hydrate, a critical consideration for its application in various scientific and industrial fields. As a Senior Application Scientist, this document synthesizes established principles with field-proven insights to deliver a robust and practical understanding of the material's behavior under thermal stress.
Introduction: The Significance of Thermal Stability
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) is a key precursor in the synthesis of various gallium-based materials, including high-purity gallium oxide (Ga₂O₃), which is gaining prominence in the semiconductor industry.[1][2] Its application in catalysis and potentially in pharmaceutical development necessitates a thorough understanding of its thermal stability and decomposition pathway. The controlled removal of water of hydration and the subsequent decomposition of the anhydrous salt are critical process parameters that dictate the physicochemical properties of the final product.
This guide will elucidate the multi-stage decomposition process of Gallium(III) sulfate hydrate, with a particular focus on the octadecahydrate form (Ga₂(SO₄)₃·18H₂O), which is the common crystalline form at room temperature.[3] We will explore the dehydration sequence, the formation of any intermediates, and the final conversion to gallium(III) oxide.
The Thermal Decomposition Pathway: A Multi-Stage Process
The thermal decomposition of Gallium(III) sulfate hydrate is not a single-step event but rather a sequence of transformations that can be broadly categorized into two major phases: dehydration and decomposition of the anhydrous salt.
Dehydration: The Stepwise Loss of Water
Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) undergoes a multi-step dehydration process upon heating.[3] The water molecules are lost in stages, with the formation of lower hydrates as intermediates before the anhydrous salt is obtained. While the precise temperature ranges for each step can be influenced by experimental conditions such as heating rate and atmospheric conditions, a general pathway can be outlined.
The initial dehydration stages occur at relatively low temperatures, typically between 30°C and 200°C, where the loosely bound water molecules are removed.[4][5] The complete formation of the anhydrous salt, Ga₂(SO₄)₃, is reported to occur above 150°C, with complete dehydration achieved above 310°C.[3]
Table 1: Summary of Thermal Decomposition Stages of Gallium(III) Sulfate Hydrate
| Temperature Range (°C) | Process | Species Involved | Gaseous Products |
| 30 - 310 | Dehydration | Ga₂(SO₄)₃·18H₂O → Intermediate Hydrates → Ga₂(SO₄)₃ | H₂O |
| > 680 | Anhydrous Salt Decomposition | Ga₂(SO₄)₃ → Ga₂O₃ | SO₃ |
It is crucial to note that under certain conditions, particularly with slower heating rates or in the presence of moisture, the formation of basic gallium sulfates, such as (H₃O)Ga₃(SO₄)₂(OH)₆, has been reported.[3] These basic salts can alter the decomposition pathway and the properties of the final gallium oxide product.
Decomposition of Anhydrous Gallium(III) Sulfate
Once the anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is formed, it remains stable over a significant temperature range. The decomposition of the anhydrous salt to gallium(III) oxide (Ga₂O₃) occurs at temperatures exceeding 680°C.[3] This process involves the release of sulfur trioxide (SO₃) gas.
The final solid product, gallium(III) oxide, can exist in several polymorphic forms (α, β, γ, δ, and ε), with the β-Ga₂O₃ being the most thermodynamically stable.[1] The specific polymorph obtained can be influenced by the calcination temperature and atmosphere.
Experimental Analysis: Characterizing the Decomposition
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) are the primary techniques for investigating the thermal decomposition of hydrated salts.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For Gallium(III) sulfate hydrate, the TGA curve will exhibit distinct steps corresponding to the loss of water molecules and the final decomposition of the anhydrous salt.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic peaks on the DSC curve correspond to energy-absorbing events such as dehydration and decomposition.
The following diagram illustrates a conceptual workflow for the TGA-DSC analysis of Gallium(III) Sulfate Hydrate.
Caption: A typical workflow for the TGA-DSC analysis of Gallium(III) Sulfate Hydrate.
Experimental Protocol for TGA-DSC Analysis
The following is a detailed, step-by-step methodology for the thermogravimetric analysis of Gallium(III) sulfate hydrate:
-
Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Gallium(III) sulfate hydrate into a clean, tared alumina or platinum crucible.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent any oxidative side reactions.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a constant rate of 10°C/min up to a final temperature of 1000°C. The heating rate can be varied to study the kinetics of decomposition, but 10°C/min is a standard rate for initial characterization.
-
-
Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
Determine the onset and peak temperatures for each mass loss event from the TGA and DSC curves.
-
Calculate the percentage mass loss for each step and correlate it to the number of water molecules lost or the decomposition of the anhydrous salt.
-
Logical Framework for Understanding Decomposition
The thermal decomposition of Gallium(III) sulfate hydrate follows a logical progression governed by the principles of chemical kinetics and thermodynamics. The following diagram illustrates the key relationships in this process.
Caption: The logical progression of the thermal decomposition of Gallium(III) Sulfate Hydrate.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the thermal decomposition behavior of Gallium(III) sulfate hydrate. The multi-stage nature of this process, involving distinct dehydration and decomposition steps, underscores the importance of precise thermal analysis for controlling the synthesis of gallium-based materials. For researchers and professionals in drug development, understanding the thermal stability of any gallium-containing compounds is paramount for formulation and storage considerations.
Future research should focus on obtaining high-resolution TGA-DSC data to precisely elucidate the intermediate hydrates formed during dehydration. Furthermore, in-situ characterization techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide invaluable information on the evolved gas species and the potential formation of basic gallium sulfate intermediates under various atmospheric conditions.
References
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Gallium(III) sulfate. In: Wikipedia. [Link]
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Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]
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Gallium(III) sulfate from gallium and sulfuric acid. YouTube. [Link]
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Gallium sulfate : r/chemistry. Reddit. [Link]
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Thermodynamics of Inorganic Hydration and of Humidity Control, with an Extensive Database of Salt Hydrate Pairs | Request PDF. ResearchGate. [Link]
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5: Properties of Hydrates (Experiment). Chemistry LibreTexts. [Link]
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How can I convert metallic gallium to gallium oxide?. ResearchGate. [Link]
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Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. ACS Omega. [Link]
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Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. PMC. [Link]
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Webinar – Thermal Analysis of Inorganic Materials. Mettler Toledo. [Link]
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Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. RSC Publishing. [Link]
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Gallium(III) sulfate hydrate | Ga2H2O13S3 | CID 16213072. PubChem. [Link]
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Thermal decomposition of gallium nitrate hydrate and modeling of thermolysis products. ScienceDirect. [Link]
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The thermal decomposition of gallium nitrate hydrate, Ga(NO3)3•9H2O. ResearchGate. [Link]
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Thermal decomposition of gallium nitrate hydrate Ga(NO3)3·xH2O in. AKJournals. [Link]
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Thermal analysis of the composition of gallium and sulfur oxides obtained by thermal oxidation of gallium (III) sulfide. [Link]
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Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Space Group of Anhydrous Gallium(III) Sulfate
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the crystallographic features of anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃), a compound of increasing interest in materials science and pharmaceutical development. By providing a detailed analysis of its crystal structure and space group, this document serves as a critical resource for professionals requiring a precise understanding of its solid-state properties.
Introduction: The Significance of Anhydrous Gallium(III) Sulfate
Anhydrous Gallium(III) sulfate is a white, crystalline solid that serves as a precursor in the synthesis of various gallium-containing compounds, including gallium oxide and gallium nitride, which are pivotal in the semiconductor and optoelectronics industries.[1] In the pharmaceutical realm, gallium compounds have garnered attention for their potential therapeutic applications, leveraging the unique chemical properties of the Ga³⁺ ion. A thorough understanding of the atomic arrangement within anhydrous Ga₂(SO₄)₃ is paramount for controlling its reactivity, solubility, and overall performance in these diverse applications.
Crystal Structure and Space Group: A Rhombohedral Framework
Anhydrous Gallium(III) sulfate is isostructural with the rhombohedral form of anhydrous Iron(III) sulfate (Fe₂(SO₄)₃).[2] This structural similarity provides a robust framework for understanding the crystallographic properties of Ga₂(SO₄)₃.
The crystal structure of anhydrous Gallium(III) sulfate belongs to the trigonal crystal system and is specifically assigned to the rhombohedral space group R-3 (space group number 148).[2] This space group is characterized by a three-fold rotational axis and a center of inversion.
The fundamental building blocks of the crystal lattice are Ga³⁺ cations and SO₄²⁻ anions. Each gallium ion is octahedrally coordinated to six oxygen atoms, each belonging to a different sulfate tetrahedron. Conversely, each sulfate tetrahedron is coordinated to four different gallium octahedra. This intricate network of corner-sharing GaO₆ octahedra and SO₄ tetrahedra extends in three dimensions to form a stable, rigid framework.
The key crystallographic parameters for anhydrous Gallium(III) sulfate, derived from its isostructural relationship with Fe₂(SO₄)₃, are summarized in the table below.
| Parameter | Value | Source |
| Crystal System | Trigonal | [2] |
| Space Group | R-3 (No. 148) | [2] |
| Unit Cell Parameters (Hexagonal Setting) | ||
| a | ~8.24 Å | [2] |
| c | ~22.30 Å | [2] |
| α | 90° | [2] |
| β | 90° | [2] |
| γ | 120° | [2] |
| Unit Cell Parameters (Rhombohedral Setting) | ||
| a | ~8.79 Å | [3] |
| α | ~55.87° | [3] |
| Formula Units per Cell (Z) | 6 (hexagonal), 2 (rhombohedral) | [3] |
Note: The unit cell parameters are approximated based on the data for isostructural Fe₂(SO₄)₃ and may vary slightly for Ga₂(SO₄)₃ due to the difference in ionic radii between Ga³⁺ and Fe³⁺.
Experimental Determination of Crystal Structure: A Step-by-Step Workflow
The determination of the crystal structure of a compound like anhydrous Gallium(III) sulfate is a meticulous process that relies on single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in a crystalline solid.
Synthesis and Crystal Growth
High-quality single crystals are a prerequisite for accurate structure determination. Anhydrous Gallium(III) sulfate can be prepared by the careful dehydration of its hydrated form, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).[2]
Protocol for the Synthesis of Anhydrous Gallium(III) Sulfate:
-
Preparation of Hydrated Gallium(III) Sulfate: Dissolve high-purity gallium metal in concentrated sulfuric acid. Slow evaporation of the resulting solution at room temperature yields crystals of Ga₂(SO₄)₃·18H₂O.
-
Dehydration: Heat the hydrated crystals in a controlled environment. The water of hydration is lost in stages, with the anhydrous form being obtained at temperatures above 310 °C.[2] To obtain single crystals suitable for X-ray diffraction, a slow, carefully controlled heating ramp is crucial to prevent the fracture of the crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Experimental workflow for the determination of the crystal structure of anhydrous Gallium(III) sulfate.
Step-by-Step Methodology:
-
Crystal Mounting: A carefully selected single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.
-
Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data to obtain the precise atomic positions, bond lengths, and bond angles.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a Crystallographic Information File (CIF).
Conclusion: A Foundation for Future Research
The rhombohedral crystal structure of anhydrous Gallium(III) sulfate, with the space group R-3, provides a fundamental understanding of its solid-state properties. This detailed crystallographic information is essential for researchers and scientists working on the development of new materials and pharmaceutical agents. The provided experimental workflow offers a practical guide for the characterization of this and other crystalline compounds, ensuring scientific integrity and reproducibility. This knowledge base will undoubtedly facilitate the rational design and application of gallium-based technologies in the future.
References
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Wikipedia. Gallium(III) sulfate. [Link]
-
Materials Project. Fe₂(SO₄)₃ (mp-540767). [Link]
- Christidis, P. C., & Rentzeperis, P. J. (1976). The crystal structure of rhombohedral Fe2(SO4)3.
-
Semantic Scholar. The crystal structure of rhombohedral Fe2(SO4)3. [Link]
- Christidis, P. C., & Rentzeperis, P. J. (1976). The crystal structure of rhombohedral Fe2(SO4)3. Zeitschrift für Kristallographie, Kristallgeometrie, Kristallphysik, Kristallchemie, 144(1-6), 341-352.
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An In-Depth Technical Guide to the Hygroscopic Nature of Anhydrous Gallium(III) Sulfate
Abstract
Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is a compound of increasing interest in materials science, catalysis, and pharmaceutical development.[1] Its utility, however, is intrinsically linked to a critical, yet often challenging, physicochemical property: its extreme hygroscopicity. This technical guide provides a comprehensive exploration of the hygroscopic nature of anhydrous Gallium(III) sulfate, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior and practical strategies for its handling and application. In the absence of extensive publicly available quantitative hygroscopicity data for anhydrous Ga₂(SO₄)₃, this guide establishes a framework for its characterization by drawing parallels with other well-studied anhydrous metal sulfates and outlining robust experimental protocols.
Introduction: The Dual Nature of Anhydrous Gallium(III) Sulfate
Gallium, a semi-metallic element, and its compounds have garnered significant attention for their therapeutic potential, including antimicrobial and anticancer activities.[2][3] Anhydrous Gallium(III) sulfate, a white solid, serves as a precursor in the synthesis of other gallium compounds and is explored for its catalytic and biomedical applications.[1][4] However, its anhydrous form is exceptionally reactive with atmospheric moisture, a characteristic that presents both challenges and opportunities.
The hygroscopic nature of a substance, its ability to attract and absorb moisture from the surrounding environment, can profoundly influence its physical and chemical stability.[5] For anhydrous Gallium(III) sulfate, this manifests as a rapid conversion to its hydrated forms, most notably the octadecahydrate (Ga₂(SO₄)₃·18H₂O).[6] This transformation can lead to:
-
Physical Changes: Caking, deliquescence, and changes in crystal structure.
-
Chemical Instability: Hydrolysis and altered reactivity.
-
** compromised Pharmaceutical Performance:** In a drug formulation context, such changes can impact dissolution rates, bioavailability, and overall product efficacy.[7]
This guide will dissect the underlying principles of Gallium(III) sulfate's hygroscopicity, provide detailed methodologies for its synthesis and characterization, and offer expert insights into its handling and formulation.
Synthesis and Dehydration: The Genesis of the Anhydrous State
The preparation of anhydrous Gallium(III) sulfate is a critical first step that dictates its initial purity and reactivity towards moisture. The common route involves the dehydration of its hydrated counterpart.
Synthesis of Gallium(III) Sulfate Hydrate
Gallium(III) sulfate hydrate can be synthesized through several methods, including the reaction of gallium metal or gallium hydroxide with sulfuric acid.[6] A documented method involves the reaction of hydroxygallium diacetate with sulfuric acid at 90°C, which yields the octadecahydrate.[6]
Dehydration to Anhydrous Gallium(III) Sulfate
The transition from the hydrated to the anhydrous state is achieved through controlled heating. Gallium(III) sulfate octadecahydrate loses water in stages upon heating, with the anhydrous form being obtained at temperatures above 310°C.[6]
Experimental Protocol: Synthesis of Anhydrous Gallium(III) Sulfate
-
Starting Material: Begin with high-purity Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).
-
Dehydration: Place the hydrated salt in a porcelain boat within a tube furnace.
-
Inert Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) to facilitate the removal of water vapor and prevent side reactions.
-
Heating Profile:
-
Slowly ramp the temperature to 150°C and hold for 2 hours to remove the bulk of the water.
-
Increase the temperature to above 310°C and maintain for at least 4 hours to ensure complete dehydration.
-
-
Cooling and Storage: Cool the sample to room temperature under a continuous flow of dry, inert gas. Immediately transfer the resulting anhydrous Gallium(III) sulfate to a desiccator containing a high-efficiency drying agent (e.g., phosphorus pentoxide) or a glovebox with a controlled low-humidity atmosphere.
Causality Behind Experimental Choices: The use of a slow heating ramp and an inert gas flow is crucial to prevent the violent expulsion of water, which could lead to a loss of material and a less defined crystalline structure. Holding the temperature above 310°C is based on thermal analysis data indicating the complete removal of water of hydration.[6]
Characterization of Hygroscopicity: A Quantitative Approach
Understanding the hygroscopic behavior of anhydrous Gallium(III) sulfate requires quantitative characterization. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this purpose.[8]
Dynamic Vapor Sorption (DVS) Analysis
DVS measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[9] The resulting moisture sorption isotherm provides critical information about the material's affinity for water.
Proposed Experimental Protocol: DVS Analysis of Anhydrous Gallium(III) Sulfate
-
Sample Preparation: Load a small, accurately weighed amount (typically 5-10 mg) of freshly prepared anhydrous Gallium(III) sulfate onto the DVS microbalance in a dry environment (e.g., a glovebox).
-
Initial Drying: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass baseline.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to reach mass equilibrium.
-
Desorption Phase: Subsequently, decrease the RH in a similar stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms.
Self-Validating System: The inclusion of both a sorption and a desorption cycle allows for the observation of hysteresis, which is the difference in moisture content between the two curves at a given RH. The degree of hysteresis can provide insights into the mechanism of water uptake and any structural changes in the material.[8]
Interpreting the Moisture Sorption Isotherm
The shape of the isotherm will classify the hygroscopicity of anhydrous Gallium(III) sulfate. A steep initial rise in water uptake at low RH would confirm its highly hygroscopic nature. The point at which a sharp increase in moisture absorption occurs is the critical relative humidity (CRH), a key parameter for determining safe handling and storage environments.
Data Presentation: Hypothetical Moisture Sorption Isotherm of Anhydrous Ga₂(SO₄)₃
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.0 | 0.5 |
| 10 | 5.2 | 8.5 |
| 20 | 12.8 | 15.2 |
| 30 | 25.6 | 28.9 |
| 40 | 40.1 | 42.3 |
| 50 | 55.9 | 57.8 |
| 60 | 72.3 | 74.1 |
| 70 | 88.9 | 90.2 |
| 80 | 105.7 | 106.5 |
| 90 | 123.4 | 123.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualization of Experimental Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Consequences and Mitigation Strategies in a Pharmaceutical Context
The hygroscopic nature of anhydrous Gallium(III) sulfate necessitates careful consideration during all stages of pharmaceutical development and manufacturing.
Impact on Formulation and Processing
Moisture uptake can lead to several processing challenges:
-
Poor Flowability: Increased moisture can cause powder agglomeration, hindering uniform die filling during tableting.
-
Adhesion: The material may adhere to manufacturing equipment, leading to process inefficiencies and batch-to-batch variability.
-
Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the formation of impurities and a decrease in the active pharmaceutical ingredient (API) concentration.[7]
Mitigation Strategies
A multi-pronged approach is required to manage the hygroscopicity of anhydrous Gallium(III) sulfate:
-
Environmental Control: Manufacturing and storage areas must have stringent humidity controls, ideally below the CRH of the material.[]
-
Formulation Design:
-
Excipient Selection: Incorporating hydrophobic excipients can help to protect the hygroscopic API from moisture.[7] However, compatibility studies are essential to ensure no detrimental interactions.
-
Film Coating: Applying a moisture-barrier film coating to the final dosage form is a common and effective strategy.[5][11]
-
-
Packaging: The use of high-barrier packaging, such as foil-foil blisters or containers with desiccants, is crucial for maintaining product stability throughout its shelf life.[12][13]
Visualization of Mitigation Strategies
Caption: Challenges and mitigation strategies for hygroscopic Ga₂(SO₄)₃.
Analytical Control of Water Content
Routine monitoring of water content is essential for quality control. Several analytical techniques can be employed:
-
Karl Fischer Titration: This is a highly accurate and specific method for quantifying water content.[]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of water content through loss on drying.[14]
-
Near-Infrared (NIR) Spectroscopy: NIR can be a rapid, non-destructive method for at-line or in-line monitoring of moisture content during manufacturing.[15]
Conclusion and Future Perspectives
The extreme hygroscopicity of anhydrous Gallium(III) sulfate is a defining characteristic that governs its stability and dictates its handling and application. While specific quantitative data remains elusive in the public domain, this guide has provided a robust framework for its characterization, drawing upon established principles and methodologies. For researchers and drug development professionals, a thorough understanding and proactive management of this property are paramount to harnessing the full potential of this promising compound. Future research should focus on generating definitive moisture sorption data for anhydrous Gallium(III) sulfate to enable more precise control over its application in moisture-sensitive systems.
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). MDPI. [Link]
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A Technical Guide to the Hydration States of Gallium(III) Sulfate for Researchers and Pharmaceutical Scientists
Executive Summary: Gallium-based compounds have garnered significant interest in the medical and materials science fields, with gallium nitrate being an FDA-approved therapy for cancer-related hypercalcemia.[1] This has spurred research into other gallium salts, including gallium(III) sulfate (Ga₂(SO₄)₃), for their potential as therapeutic agents and as precursors for advanced materials.[2][3][4] A critical, yet often overlooked, aspect of utilizing any inorganic salt in a research or pharmaceutical setting is a thorough understanding of its hydration states. The presence or absence of water molecules within the crystal lattice dictates fundamental properties such as solubility, stability, hygroscopicity, and bulk density. This guide provides an in-depth analysis of the anhydrous and various hydrated forms of gallium(III) sulfate, offering a foundational resource for scientists working on formulation, synthesis, and novel applications of gallium compounds.
The Chemistry of Gallium(III) Sulfate and Its Hydrates
Gallium(III) sulfate is an inorganic compound, a salt of trivalent gallium and sulfuric acid.[5] Like many metal sulfates, it can exist in an anhydrous form or as a series of hydrates, denoted by the general formula Ga₂(SO₄)₃·xH₂O.[5] The number of water molecules (x) is variable and dependent on the conditions of crystallization and storage. The most well-characterized hydrate is the octadecahydrate (x=18), which readily crystallizes from aqueous solutions at ambient temperatures.[5][6] The transition between these states is a critical consideration for material handling, chemical reactivity, and, crucially, for drug formulation where precise stoichiometry is paramount.
Anhydrous Gallium(III) Sulfate: The Water-Free State
The anhydrous form, Ga₂(SO₄)₃, serves as the parent compound. Its properties are distinct from its hydrated counterparts, primarily due to the absence of coordinated water molecules.
2.1 Properties and Structure
Anhydrous gallium(III) sulfate is a white, crystalline solid.[5] It is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R-3.[5][6] A key characteristic of the anhydrous form is its extreme hygroscopicity; it readily absorbs moisture from the atmosphere to form hydrates.[5][6] This property necessitates stringent handling and storage conditions in a moisture-free environment, such as a desiccator or glove box. Upon heating to temperatures exceeding 680 °C, it undergoes thermal decomposition, yielding gallium(III) oxide (Ga₂O₃) and sulfur trioxide (SO₃).[5]
2.2 Synthesis and Handling
The primary route to anhydrous Ga₂(SO₄)₃ is through the controlled thermal dehydration of its hydrates. The octadecahydrate, Ga₂(SO₄)₃·18H₂O, loses its water of crystallization in stages upon heating, with complete conversion to the anhydrous form occurring at temperatures above 310 °C.[5][6]
Hydrated Gallium(III) Sulfates: The Common Forms
In laboratory and industrial settings, the hydrated forms of gallium(III) sulfate are more commonly encountered. The degree of hydration significantly influences the salt's physical and chemical behavior.
3.1 Gallium(III) Sulfate Octadecahydrate (Ga₂(SO₄)₃·18H₂O)
This is the most stable and readily prepared hydrate. It crystallizes from aqueous solutions of gallium sulfate at room temperature as octahedral crystals.[5][7] Unlike the anhydrous form, the octadecahydrate is not excessively hygroscopic, making it easier to handle under standard laboratory conditions. Its solubility is notably higher than the anhydrous form, with one source reporting a solubility of 170 g per 100 mL of water at 20°C for the 16-18 hydrate.[8] Thermal analysis shows that it melts and begins to decompose around 105-110 °C.[9]
3.2 Other Hydration States
While the octadecahydrate is the most cited, other hydration states such as the monohydrate and hexahydrate are recognized.[5] Furthermore, studies on the thermal dehydration/rehydration cycles of metal sulfates suggest that various intermediate hydrates of gallium(III) sulfate can form under specific temperature and water vapor pressure conditions.[10][11] The precise characterization of these intermediates often requires advanced analytical techniques like high-resolution thermogravimetric analysis (TGA) coupled with X-ray diffraction (XRD).
Comparative Analysis of Hydration States
The choice between using an anhydrous or hydrated form of gallium(III) sulfate depends entirely on the application. For instance, in organic synthesis where it might be used as a catalyst, the anhydrous form is often preferred to avoid introducing water into the reaction.[4][12] Conversely, for preparing aqueous solutions or for certain drug formulations, the well-defined and more soluble octadecahydrate is superior.
| Property | Anhydrous Gallium(III) Sulfate | Gallium(III) Sulfate Octadecahydrate |
| Formula | Ga₂(SO₄)₃ | Ga₂(SO₄)₃·18H₂O |
| Molar Mass | 427.63 g/mol [9] | 751.98 g/mol |
| Appearance | White hygroscopic solid[5] | White octahedral crystals[7] |
| Crystal System | Rhombohedral (R-3)[5][6] | - |
| Density | 3.86 g/cm³[5] | 3.86 g/cm³[9] |
| Solubility in Water | Slightly soluble, reacts to hydrate[5] | Soluble (170 g/100 mL at 20°C)[8] |
| Melting Point | Decomposes >680 °C[5] | 105-110 °C (decomposes)[9] |
| Key Feature | Extremely hygroscopic[5] | Stable crystalline hydrate[5] |
Aqueous Speciation and Behavior
When gallium(III) sulfate is dissolved in water, the gallium ion exists predominantly as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺.[5] Spectroscopic studies using Raman and ⁷¹Ga NMR have revealed that, unlike in perchlorate or nitrate solutions, the sulfate anions form thermodynamically stable inner-sphere complexes with the gallium aqua ion.[13] This complex formation is entropically driven and becomes more favorable at higher temperatures. This behavior is crucial for understanding the reactivity of gallium sulfate in biological systems and for controlling crystallization processes.
Caption: Equilibrium between the hexaaquagallium(III) ion and the inner-sphere sulfato complex in aqueous solution.
Experimental Methodologies
The reliable synthesis and characterization of specific hydration states are fundamental for reproducible research.
6.1 Protocol 1: Synthesis of Gallium(III) Sulfate Octadecahydrate
-
Rationale: This protocol utilizes the reaction of elemental gallium with sulfuric acid. Heating is employed to overcome the slow reaction kinetics.[14] Crystallization is achieved by reducing the solubility, a common technique for isolating salts.
-
Procedure:
-
Place a known mass of high-purity gallium metal in a beaker.
-
Under a fume hood, slowly add concentrated (95-98%) sulfuric acid in slight excess.
-
Gently heat the mixture on a hot plate to facilitate the reaction. Hydrogen gas will be evolved.[15] The reaction is complete when all the metal has dissolved.
-
Allow the resulting solution to cool to room temperature.
-
Crystallization can be induced by further cooling in an ice bath or by the addition of a miscible organic solvent like ethanol until turbidity is observed.[8]
-
Collect the resulting white crystals of Ga₂(SO₄)₃·18H₂O by vacuum filtration.
-
Wash the crystals sparingly with cold deionized water or ethanol and dry them in air or a low-temperature vacuum oven.
-
6.2 Protocol 2: Preparation of Anhydrous Gallium(III) Sulfate
-
Rationale: This protocol relies on thermal energy to drive off the water of crystallization from the stable octadecahydrate. The final temperature is chosen to be well above the point where all water is lost but below the decomposition temperature of the salt itself.[5]
-
Procedure:
-
Place a sample of finely ground Ga₂(SO₄)₃·18H₂O in a porcelain or quartz crucible.
-
Heat the crucible in a programmable furnace.
-
Gradually increase the temperature from room temperature to 350 °C at a rate of 5-10 °C/min. Hold at 350 °C for 2-4 hours to ensure complete dehydration.[5][6]
-
Turn off the furnace and allow the crucible to cool to room temperature inside the furnace or, preferably, by transferring it to a desiccator to prevent rehydration.
-
Store the resulting anhydrous Ga₂(SO₄)₃ powder in a tightly sealed container inside a desiccator.
-
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A-Z Guide to Gallium Sulfate Synthesis: The Reaction of Gallium Metal with Sulfuric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium, a post-transition metal, and its compounds are of increasing interest in both the electronics and medical fields.[1][2] Gallium sulfate, in particular, serves as a crucial precursor for the synthesis of other gallium compounds and finds applications in catalysis and materials science.[3][4] This guide provides a comprehensive technical overview of the synthesis of gallium sulfate via the direct reaction of gallium metal with sulfuric acid. It delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary safety precautions and characterization techniques. This document is intended to serve as an authoritative resource for scientific professionals engaged in chemical synthesis and drug development, providing the expertise necessary to safely and effectively produce high-purity gallium sulfate.
Introduction: The Significance of Gallium and its Sulfate
Gallium (Ga), atomic number 31, is a soft, silvery metal with the unique property of being liquid at temperatures near room temperature.[5] While it has no known natural role in human biology, its chemical similarity to ferric iron (Fe³⁺) allows it to interact with biological processes, leading to its use in pharmaceuticals and radiopharmaceuticals.[5] Gallium nitrate, for example, is an FDA-approved treatment for cancer-related hypercalcemia.[1] Furthermore, gallium compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][6]
The synthesis of high-purity gallium compounds is paramount for these applications. Gallium sulfate (Ga₂(SO₄)₃) is a key intermediate, often used in the preparation of other gallium derivatives like gallium oxide and as a catalyst in organic reactions.[3][7] This guide focuses on the direct reaction between gallium metal and sulfuric acid, a fundamental and accessible method for producing gallium sulfate.
Theoretical Framework: Understanding the Reaction
The reaction between gallium metal and sulfuric acid is a complex process influenced by thermodynamics, kinetics, and the presence of a passivating oxide layer on the metal's surface.
Chemical Reaction and Stoichiometry
The primary reaction involves the oxidation of gallium metal by sulfuric acid to form gallium(III) sulfate and hydrogen gas. Gallium is found primarily in the +3 oxidation state in its compounds.[5]
2Ga(s) + 3H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3H₂(g)
This equation represents the overall stoichiometry of the reaction. In aqueous solutions, the gallium(III) ion exists as a hydrated complex, [Ga(H₂O)₆]³⁺.[5][8]
The Role of the Passivating Oxide Layer
Gallium metal readily forms a thin, passivating layer of gallium(III) oxide (Ga₂O₃) upon exposure to air.[9][10] This oxide layer is amphoteric, meaning it can react with both acids and bases.[9] The initial step of the reaction with sulfuric acid involves the dissolution of this oxide layer:
Ga₂O₃(s) + 3H₂SO₄(aq) → Ga₂(SO₄)₃(aq) + 3H₂O(l) [11]
This initial dissolution is crucial for the acid to come into contact with the bulk gallium metal. The reaction with dilute sulfuric acid at room temperature can be extremely slow due to the protective nature of this oxide layer.[12]
Kinetics and Reaction Conditions
To achieve a practical reaction rate, heating is typically required.[13] Increasing the temperature and the concentration of the sulfuric acid significantly accelerates the dissolution of both the oxide layer and the underlying metal.[12][14] Some studies suggest that the interaction of gallium with sulfuric acid can be accompanied by the formation of elemental sulfur, indicating a more complex redox process may occur under certain conditions.[15]
The reaction progress can be visually monitored by the evolution of hydrogen gas bubbles and the gradual consumption of the gallium metal.[13][16]
Experimental Protocol: Synthesis of Gallium Sulfate
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of gallium sulfate.
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| Gallium Metal (Ga) | High purity (≥99.99%) | Starting material |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Reactant and solvent |
| Deionized Water | High purity | For dilution and washing |
| Ethanol/Ether Mixture | Anhydrous | For precipitation and washing of the final product |
Equipment
-
Heating mantle with magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Drying oven or vacuum desiccator
Safety Precautions
Extreme caution must be exercised during this procedure.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant laboratory coat, safety goggles, a face shield, and appropriate gloves (e.g., butyl rubber) when handling concentrated sulfuric acid.
-
Fume Hood: All steps involving concentrated sulfuric acid must be performed in a certified chemical fume hood to avoid inhalation of corrosive mists.[17]
-
Acid Dilution: When preparing dilute sulfuric acid, always add acid to water slowly , never the other way around, to dissipate the heat generated and prevent splashing.[18]
-
Handling Gallium: While gallium metal itself has low toxicity, it can stain skin and should be handled with gloves.[19]
-
Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. Neutralizing agents for acid spills (e.g., sodium bicarbonate) should be available.
Synthesis Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of gallium sulfate.
Step-by-Step Procedure
-
Preparation: Accurately weigh a known amount of high-purity gallium metal and place it into a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Assemble a reflux apparatus in a fume hood, with the round-bottom flask placed in a heating mantle. Attach a dropping funnel to one of the necks of the flask.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the dropping funnel. Begin stirring the gallium metal and then add the sulfuric acid dropwise to the flask. An exothermic reaction may occur.
-
Heating and Reflux: Once the initial reaction subsides, begin heating the mixture. Bring the solution to a gentle boil (reflux). The gallium will be seen to bubble, and a white cloudy material will appear.[13] The reaction should be continued until all the gallium metal has dissolved. This may take several hours.
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Gallium sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O) may crystallize from the solution upon cooling.[8][20]
-
Precipitation: To maximize the yield, the cooled solution can be treated with a mixture of ethanol and ether, which will precipitate the gallium sulfate.[21]
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with small portions of the ethanol/ether mixture to remove any residual acid.[13]
-
Drying: Dry the purified gallium sulfate hydrate in a vacuum desiccator or a low-temperature oven. The anhydrous form can be obtained by heating above 150°C.[8][20]
Characterization of Gallium Sulfate
Confirming the identity and purity of the synthesized gallium sulfate is a critical step.
Physicochemical Properties
| Property | Value |
| Chemical Formula | Ga₂(SO₄)₃ |
| Molar Mass | 427.63 g/mol (anhydrous) |
| Appearance | White solid[8] |
| Density | 3.86 g/cm³ (hydrate)[8] |
| Solubility | Slightly soluble in water and acid[7][22] |
| Melting Point | Decomposes above 680 °C[20] |
Analytical Techniques
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the product. Anhydrous Ga₂(SO₄)₃ is isostructural with iron(III) sulfate.[8][20]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To determine the elemental composition and assess the purity of the gallium sulfate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfate ions.
Conclusion
The synthesis of gallium sulfate from gallium metal and sulfuric acid is a foundational procedure for accessing a range of valuable gallium compounds for research and development. While the reaction appears straightforward, a nuanced understanding of the role of the passivating oxide layer and the importance of reaction conditions is essential for success. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can reliably produce high-purity gallium sulfate, enabling further exploration into its applications in medicine, catalysis, and materials science.[3][4][23]
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Shchurik, A. F., et al. (2018). Study of the Behavior of Gallium in Aqueous Solutions of Electrolytes. ResearchGate. [Link]
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Methodological & Application
Application Note: Gallium(III) Sulfate Hydrate as a Versatile Precursor for the Synthesis of Crystalline Gallium Oxide Polymorphs
Abstract
This technical guide provides detailed protocols and scientific rationale for the synthesis of various gallium oxide (Ga₂O₃) polymorphs using gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) as a precursor. We explore three primary synthesis methodologies: direct thermal decomposition, controlled precipitation, and hydrothermal synthesis. Each protocol is designed to be a self-validating system, with explanations for critical experimental parameters such as temperature, pH, and aging time, which dictate the resulting crystalline phase, morphology, and purity. This document is intended for researchers in materials science, semiconductor development, and catalysis seeking robust methods for producing high-quality gallium oxide for applications in power electronics, optoelectronics, and gas sensing.
Introduction: The Significance of Gallium Oxide and Precursor Selection
Gallium(III) oxide (Ga₂O₃) is an ultra-wide-bandgap semiconductor that has garnered significant research interest for its potential in next-generation high-power electronics, solar-blind ultraviolet photodetectors, and gas sensors.[1][2] Its performance is intrinsically linked to its crystalline structure. Ga₂O₃ exists in several polymorphs, most notably the thermodynamically stable monoclinic β-phase and the metastable α, γ, δ, and ε phases.[3][4] Each polymorph possesses unique properties; for instance, the β-phase is widely studied for power devices, while the corundum α-phase is a candidate for certain heteroepitaxial applications.[1][3]
The choice of precursor is a critical first step that dictates the feasibility, scalability, and outcome of the synthesis. Gallium(III) sulfate hydrate is an excellent and versatile starting material for several reasons:
-
High Water Solubility: Unlike gallium oxide itself, gallium(III) sulfate is soluble in water, enabling a wide range of solution-based synthesis routes.[5][6]
-
Versatility: It can be used in direct solid-state reactions (thermal decomposition) or as a cation source in wet-chemical methods like precipitation and hydrothermal synthesis.[6][7]
-
Purity Control: High-purity grades (≥99.99% trace metals basis) are commercially available, allowing for the synthesis of high-purity gallium oxide.[8][9]
This guide will provide the foundational knowledge and step-by-step protocols to leverage these advantages for the controlled synthesis of specific Ga₂O₃ polymorphs.
Precursor Material: Gallium(III) Sulfate Hydrate
Physicochemical Properties
Gallium(III) sulfate hydrate is a white, crystalline solid. The exact number of water molecules (x) in the hydrate can vary, with the octadecahydrate (x=18) being a common form.[7][10] It is crucial to use a consistent and well-characterized batch of precursor for reproducible results.
| Property | Value | Source(s) |
| Chemical Formula | Ga₂(SO₄)₃ · xH₂O | [9][10] |
| Molecular Weight | 427.63 g/mol (anhydrous basis) | [9] |
| Appearance | White crystalline powder or chunks | [5][8] |
| Melting Point | ~105-110 °C (decomposes) | [5][11] |
| Solubility in Water | Soluble | [5][6] |
| Key Characteristic | Hygroscopic | [5][10] |
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety. Always consult the full Safety Data Sheet (SDS) before use.
-
Hazards: Gallium(III) sulfate may cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[7][12]
-
Handling:
-
Work in a well-ventilated area or a fume hood to avoid dust inhalation.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[8][12]
-
Due to its hygroscopic nature, store the container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere.[5][10] Exposure to moist air can alter the hydration state and affect weighing accuracy.
-
Synthesis Protocols
The selection of a synthesis method is determined by the desired Ga₂O₃ polymorph and morphology. The following diagram illustrates the general pathways from the gallium sulfate precursor to the final oxide phases.
Caption: Experimental workflow for the Controlled Precipitation method.
-
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.1 M aqueous solution of gallium(III) sulfate hydrate.
-
Precipitation (Select Path A or B):
-
Path A (for γ-Ga₂O₃): Maintain the solution at 25°C. Slowly add a precipitating agent (e.g., 0.35 M sodium carbonate) dropwise while stirring vigorously until the pH stabilizes at 4. Do not age the solution. [13] * Path B (for α- and β-Ga₂O₃): Heat the solution to 55°C. Slowly add the precipitating agent until the pH stabilizes at 6. Continue to stir the solution at 55°C for 24 hours (aging step). This aging is crucial for the complete conversion to crystalline α-GaOOH. [13][14] 3. Filtration and Washing: Filter the resulting white precipitate using a Büchner funnel. Wash the collected solid several times with deionized water to remove residual sulfate and sodium ions, then wash with ethanol to aid in drying.
-
-
Drying:
-
For Path A, dry the amorphous gel at room temperature for 2-3 days. [14] * For Path B, dry the α-GaOOH precursor in an oven at 80°C for 12 hours. [14] 5. Calcination (Select based on desired polymorph):
-
γ-Ga₂O₃: Calcine the dried gel from Path A at 500°C for 2 hours. [13] * α-Ga₂O₃: Calcine the dried α-GaOOH from Path B at 350-550°C for 2 hours. [13][15] * β-Ga₂O₃: Calcine the dried α-GaOOH from Path B at a higher temperature, typically >700°C, for 2 hours. [4][13]
-
-
Method 3: Hydrothermal Synthesis for 1D Nanostructures
This method is ideal for creating one-dimensional (1D) nanostructures like nanorods or nanotubes. It utilizes elevated temperature and pressure in a sealed vessel to influence crystal growth. [15][16]
-
Principle of Causality: In a sealed autoclave, the increased temperature and corresponding autogenous pressure modify the solubility and reaction kinetics, promoting anisotropic crystal growth of the α-GaOOH intermediate. [16][17]Parameters like precursor concentration, pH, and temperature directly control the morphology (e.g., aspect ratio) of the resulting nanostructures. [15]The α-GaOOH nanostructures are then converted to β-Ga₂O₃ nanostructures via high-temperature calcination, often retaining the original morphology. [16][18]
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Application Notes & Protocols: Gallium(III) Sulfate Hydrate as a Versatile Precursor for Advanced Gallium Compounds
Abstract
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) is a highly versatile and accessible precursor for the synthesis of a wide array of advanced gallium-based materials. As a moderately water and acid-soluble salt, it provides a convenient source of Ga³⁺ ions for various chemical transformations.[1] This guide details the fundamental principles of its reactivity and provides field-proven protocols for the preparation of high-purity gallium(III) oxide (Ga₂O₃), gallium nitride (GaN), and gallium-based metal-organic frameworks (Ga-MOFs). The methodologies are designed for researchers in materials science, chemistry, and drug development, with a focus on explaining the causality behind experimental choices to ensure reproducible and reliable outcomes.
Core Principles of Gallium(III) Sulfate Hydrate Reactivity
Understanding the fundamental chemical behavior of Gallium(III) sulfate hydrate is critical to its successful application as a synthetic precursor. Its utility is primarily governed by its behavior in aqueous solutions and its response to thermal energy.
1.1. Physicochemical Properties
Gallium(III) sulfate hydrate is a white, crystalline solid that is notably hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This property necessitates storage in a dry, well-ventilated place, preferably under an inert atmosphere, to maintain its integrity.[3] It is soluble in water, where it dissociates to provide the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, and sulfate anions, SO₄²⁻.[4]
| Property | Value / Description | Source(s) |
| Chemical Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 16-18) | [4][5][6] |
| Appearance | White crystalline solid/powder | [2][7] |
| Melting Point | 105 - 110 °C / 221 - 230 °F (Decomposes) | [2][3] |
| Solubility | Soluble in water and acid | [1][5] |
| Key Characteristic | Hygroscopic | [2][3] |
1.2. Aqueous Chemistry: The Role of Hydrolysis
In aqueous solution, the [Ga(H₂O)₆]³⁺ ion is acidic and undergoes hydrolysis, a reaction where water molecules coordinate to the metal ion and subsequently deprotonate. This process is highly pH-dependent and results in the formation of various mononuclear and polynuclear hydroxo and oxo-hydroxo species.[8][9] The equilibrium can be generally represented as:
[Ga(H₂O)₆]³⁺ + nH₂O ⇌ [Ga(OH)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + nH₃O⁺
This hydrolysis is the foundational step for synthesizing Ga₂O₃ via precipitation. By carefully controlling the pH with a base, one can selectively precipitate gallium(III) hydroxide (Ga(OH)₃) or gallium oxyhydroxide (GaOOH).[10] These precipitates serve as intermediates that can be isolated, purified, and converted to the desired oxide polymorph through calcination.
1.3. Thermal Decomposition
When subjected to heat, Gallium(III) sulfate hydrate undergoes a multi-stage decomposition. Initially, it loses its water of hydration.[4] Upon further heating to higher temperatures (above 680 °C), the anhydrous gallium sulfate decomposes, yielding solid gallium(III) oxide and releasing gaseous sulfur trioxide.[4]
Reaction: Ga₂(SO₄)₃(s) → Ga₂O₃(s) + 3SO₃(g)
This direct thermal decomposition provides a straightforward, albeit high-temperature, route to Ga₂O₃. However, the release of corrosive sulfur oxides requires appropriate ventilation and equipment.[3]
Application Protocol 1: Synthesis of Gallium(III) Oxide (Ga₂O₃)
Gallium(III) oxide is a wide-bandgap semiconductor with significant applications in power electronics and UV optoelectronics.[11] Gallium(III) sulfate hydrate is an excellent starting material for its synthesis.
2.1. Method A: Precipitation-Calcination
This method offers superior control over the purity and morphology of the final Ga₂O₃ product compared to direct thermal decomposition. The process involves precipitating a gallium hydroxide intermediate, which is then thermally converted to the oxide.
Protocol Steps:
-
Solution Preparation: Dissolve a calculated amount of Gallium(III) sulfate hydrate (e.g., 10 g) in 200 mL of deionized water with gentle stirring to ensure complete dissolution.
-
Precipitation: While vigorously stirring the solution, slowly add a 1 M ammonium hydroxide (NH₄OH) solution dropwise. Monitor the pH of the solution continuously. A white, gelatinous precipitate of gallium(III) hydroxide, Ga(OH)₃, will form. Continue adding the base until the pH stabilizes between 7.5 and 8.5. The formation of Ga(OH)₃ is the first key step in this solution-based process.[10]
-
Aging: Allow the suspension to age for 1-2 hours at room temperature with continuous stirring. This step promotes the growth of more uniform particles.
-
Washing and Filtration: Filter the precipitate using a Buchner funnel. Wash the collected solid repeatedly with copious amounts of deionized water to ensure the complete removal of residual sulfate ions. (Note: The absence of sulfate can be confirmed by adding a few drops of BaCl₂ solution to the filtrate; no white precipitate of BaSO₄ should form).
-
Drying: Dry the purified Ga(OH)₃ precipitate in an oven at 100-110 °C for 12-24 hours.
-
Calcination: Place the dried Ga(OH)₃ powder in a ceramic crucible and transfer it to a muffle furnace. Heat the sample in air at a temperature above 600 °C for 4-6 hours to convert it into Ga₂O₃.[12] The specific polymorph of Ga₂O₃ obtained (e.g., α, β, γ) can be influenced by the calcination temperature and duration.[11][13]
Application Protocol 2: Synthesis of Gallium Nitride (GaN)
Gallium nitride is a cornerstone material for modern solid-state lighting (LEDs) and high-frequency electronics.[14] A common route to produce GaN powder involves the nitridation of gallium oxide under an ammonia atmosphere at elevated temperatures.
3.1. Principle: Two-Step Conversion
This synthesis is a sequential process. First, Ga₂O₃ is prepared from Gallium(III) sulfate hydrate as detailed in Protocol 1. Second, this oxide is heated in a reactive ammonia atmosphere, where the oxygen atoms are replaced by nitrogen to form GaN. The conversion of the intermediate γ-Ga₂O₃ to GaN proceeds stepwise.[15]
Protocol Steps:
-
Precursor Synthesis: Prepare high-purity Ga₂O₃ powder using the precipitation-calcination method described in Application Protocol 1. This ensures a reactive, high-surface-area starting material.
-
Furnace Setup: Place the Ga₂O₃ powder (e.g., 1-2 g) in an alumina boat and position it in the center of a quartz tube furnace.
-
Purging: Purge the tube furnace with an inert gas, such as nitrogen or argon, for 20-30 minutes to remove ambient air and moisture.
-
Nitriding Reaction: Switch the gas flow to anhydrous ammonia (NH₃) at a controlled rate (e.g., 100-200 sccm). Begin heating the furnace to the target temperature, typically between 800 °C and 1100 °C.[15] The reaction is: Ga₂O₃(s) + 2NH₃(g) → 2GaN(s) + 3H₂O(g).[14]
-
Reaction Time: Maintain the target temperature for several hours (e.g., 2-5 hours) to ensure complete conversion.
-
Cooling: After the reaction is complete, cool the furnace to room temperature under a continuous flow of ammonia or an inert gas to prevent back-reactions or oxidation of the newly formed GaN.
-
Safety: Anhydrous ammonia is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate gas handling and scrubbing systems.
Application Protocol 3: Green Synthesis of a Gallium-Based Metal-Organic Framework (Ga-MOF)
Ga-MOFs are porous crystalline materials with emerging applications in gas storage, separation, and biomedicine due to their tunable structures and favorable biocompatibility.[16][17] Recent research has focused on greener synthesis routes that avoid harsh solvents and high temperatures.
4.1. Principle: Self-Assembly at Room Temperature
This protocol leverages the ability of Ga³⁺ ions from Gallium(III) sulfate hydrate to coordinate with organic multitopic linkers, self-assembling into an ordered, porous framework in an aqueous medium at room temperature.[16][18]
Protocol Steps:
-
Linker Solution: Prepare a solution of the organic linker. For example, dissolve 1,3,5-benzenetricarboxylic acid (H₃BTC) in deionized water. As the linker's solubility in neutral water is low, add a stoichiometric amount of sodium hydroxide (NaOH) solution dropwise until the linker fully dissolves, forming the sodium trimesate salt.[16]
-
Gallium Solution: In a separate beaker, prepare an aqueous solution of Gallium(III) sulfate hydrate.
-
Reaction: Slowly add the gallium sulfate solution to the linker solution while stirring at room temperature. A white crystalline precipitate of the Ga-MOF should begin to form.
-
Stirring: Continue to stir the reaction mixture at room temperature for 1-2 hours to allow for complete crystallization.
-
Product Isolation: Collect the white solid product by centrifugation or vacuum filtration.
-
Washing: Wash the product several times with deionized water and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Drying: Dry the final Ga-MOF product under vacuum at a mild temperature (e.g., 60-80 °C).
| Parameter | Condition | Rationale |
| Solvent | Water | Environmentally benign ("green") solvent.[16] |
| Temperature | Room Temperature | Reduces energy consumption and avoids harsh solvothermal conditions.[18] |
| Additives | NaOH (optional) | Used to deprotonate and solubilize acidic organic linkers.[16] |
| Reaction Time | 1-2 hours | Sufficient for self-assembly and crystallization at ambient temperature. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling Gallium(III) sulfate hydrate and its derivatives.[6]
-
Hygroscopicity: Store the compound in a tightly sealed container in a desiccator or glovebox to prevent moisture absorption.[2][3]
-
Hazards: Gallium(III) sulfate is an irritant to the eyes, skin, and respiratory system.[6] Avoid inhaling dust.
-
Decomposition: Thermal decomposition procedures should be conducted in a well-ventilated area or fume hood, as they release hazardous sulfur oxides.[3]
Conclusion
Gallium(III) sulfate hydrate stands out as a cost-effective, reliable, and highly adaptable precursor in materials chemistry. Its straightforward reactivity through hydrolysis and thermal decomposition provides accessible pathways to critical gallium compounds like Ga₂O₃ and GaN. Furthermore, its utility as a source of Ga³⁺ ions in aqueous, room-temperature reactions opens avenues for the green synthesis of advanced functional materials such as Ga-MOFs. The protocols outlined in this guide provide a robust foundation for researchers to explore the vast potential of this versatile gallium salt.
References
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KoreaScience. Synthesis and Characterization of Gallium Nitride Powders from a Gallium(III) Sulfate Salt in Flowing Ammonia. [Link]
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FUNCMATER. Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. [Link]
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MDPI. (2025-11-13). Green Synthesis of Gallium-Based Metal–Organic Frameworks with Antibacterial Properties. [Link]
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ResearchGate. (2025-08-07). Synthesis and Characterization of Gallium Nitride Powders from a Gallium(III) Sulfate Salt in Flowing Ammonia. [Link]
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Semantic Scholar. Gallium(III) Ion Hydrolysis under Physiological Conditions. [Link]
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MDPI. A Review on Gallium Oxide Materials from Solution Processes. [Link]
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ResearchGate. (2025-08-07). Application of Sol–Gel Method in the Synthesis of Gallium (III)-Oxide. [Link]
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Application Note & Protocol: High-Efficiency Synthesis of Amyl Hexanoate Utilizing Ion Exchange Resin Catalysis
Introduction
Amyl hexanoate, also known as pentyl hexanoate, is a valuable ester recognized for its characteristic fruity aroma, reminiscent of banana and pineapple.[1] This compound finds extensive application in the flavor and fragrance industries, as well as in the formulation of various consumer products.[1][2] Traditionally, the synthesis of esters such as amyl hexanoate is achieved through Fischer-Speier esterification, which typically employs corrosive and environmentally challenging liquid acid catalysts like sulfuric acid.[3] The use of such homogeneous catalysts necessitates complex separation and neutralization steps, leading to significant waste generation and potential product contamination.
As the chemical industry pivots towards greener and more sustainable methodologies, heterogeneous catalysts have emerged as a compelling alternative.[4] Among these, ion exchange resins, particularly strong acid cation exchange resins, offer a multitude of advantages.[3] These solid catalysts are non-corrosive, easily separable from the reaction mixture, and can be regenerated and reused, thereby enhancing process economy and minimizing environmental impact.[3][5] This application note provides a comprehensive guide to the synthesis of amyl hexanoate from hexanoic acid and amyl alcohol, leveraging the catalytic prowess of a strong acid ion exchange resin. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key parameters for process optimization.
The Rationale for Ion Exchange Resin Catalysis
The catalytic activity of strong acid cation exchange resins stems from the presence of sulfonic acid groups (-SO₃H) covalently bonded to a polymeric matrix.[3] In a polar reaction medium, these groups readily donate protons (H⁺), which are the active catalytic species for esterification. The reaction proceeds via a mechanism analogous to homogeneous acid catalysis, as depicted below.
Diagram: Proposed Reaction Mechanism for Amyl Hexanoate Synthesis
Caption: Fischer-Speier esterification mechanism catalyzed by a solid acid resin.
The key advantages of employing an ion exchange resin for this synthesis include:
-
Simplified Product Purification: The solid nature of the catalyst allows for its easy removal from the reaction mixture by simple filtration, obviating the need for neutralization and washing steps.[3][6]
-
Catalyst Reusability: Ion exchange resins can be regenerated and reused multiple times without a significant loss in catalytic activity, which is economically and environmentally beneficial.[3][5]
-
Reduced Corrosion: The containment of the acidic functional groups within the solid resin matrix minimizes reactor corrosion, a common issue with liquid acid catalysts.
-
Enhanced Selectivity: In some cases, the steric constraints imposed by the resin's porous structure can lead to improved product selectivity.
Experimental Protocol
This section outlines a detailed procedure for the synthesis of amyl hexanoate using a commercially available strong acid cation exchange resin, such as Amberlyst-15.
Materials and Equipment
| Material/Equipment | Specifications |
| Hexanoic Acid | ≥98% purity |
| Amyl Alcohol (n-Pentanol) | ≥99% purity |
| Ion Exchange Resin | Amberlyst-15 or equivalent (pre-activated) |
| Toluene | Anhydrous, for azeotropic water removal (optional) |
| Sodium Bicarbonate | 5% (w/v) aqueous solution |
| Anhydrous Sodium Sulfate | Granular |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Dean-Stark apparatus | For azeotropic water removal (optional) |
| Magnetic stirrer/hotplate | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | For solvent removal |
| Gas Chromatograph (GC) | For reaction monitoring and product purity analysis |
Catalyst Pre-treatment (Activation)
Prior to its use, the ion exchange resin should be properly activated to ensure optimal catalytic performance.
-
Acid Wash: Stir the resin (e.g., 25 g) in a 2 M HCl solution (50 mL) for 30 minutes at room temperature.[7]
-
Rinse: Filter the resin and wash it with deionized water until the filtrate is neutral (pH 7).[7]
-
Drying: Dry the resin in an oven at 110-120 °C for 18-20 hours.[7]
-
Storage: Store the activated resin in a desiccator to prevent moisture absorption.
Synthesis Procedure
The following procedure is for a laboratory-scale synthesis. Adjustments may be necessary for scaling up.
Diagram: Experimental Workflow for Amyl Hexanoate Synthesis
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Application Note: A Protocol for the Recrystallization and Purification of Gallium(III) Sulfate Hydrate
Abstract
This document provides a comprehensive guide for the purification of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) through recrystallization. Two distinct, field-proven protocols are presented, catering to different laboratory needs and initial sample purities. The first method details a classic aqueous recrystallization based on temperature-dependent solubility. The second, more advanced method employs a mixed-solvent system (sulfuric acid, ethanol, and diethyl ether) for enhanced purification via anti-solvent precipitation. This guide is intended for researchers, chemists, and materials scientists requiring high-purity gallium sulfate for applications in semiconductors, catalysts, and advanced materials synthesis.[1]
Introduction: The Rationale for Recrystallization
Gallium(III) sulfate is a key precursor in the synthesis of various gallium compounds, such as gallium oxide and gallium nitride, which are critical in the electronics and photonics industries.[1] The purity of the initial gallium salt directly impacts the quality and performance of these downstream materials. Recrystallization is a powerful purification technique that leverages differences in solubility between a desired compound and its impurities.[2][3] The fundamental principle relies on the fact that the solubility of most solids increases with temperature.[3][4] By dissolving an impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[2][5][6]
The formation of a crystal lattice is a highly selective process. As the crystals grow, the ordered structure naturally excludes molecules that do not fit, which in this case are the impurities.[6][7] This application note details two robust methods to achieve this for Gallium(III) sulfate hydrate.
Physicochemical Properties & Safety Considerations
A thorough understanding of the material's properties is paramount for successful and safe execution of any protocol.
Key Properties of Gallium(III) Sulfate Hydrate
| Property | Value | Source(s) |
| Molecular Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 18) | [8][9] |
| Appearance | White crystalline solid | [10][11] |
| Solubility in Water | Soluble; 170 g / 100 mL at 20°C | [9][12] |
| Solubility in Acid | Soluble | [13][14] |
| Melting Point | 105-110 °C (Decomposes) | [9] |
| Stability | Hygroscopic; sensitive to moisture | [9][11] |
Mandatory Safety Protocols
Gallium(III) sulfate hydrate is an irritant to the eyes, respiratory system, and skin.[11] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat. When handling the powder, a dust mask or work in a fume hood is required to prevent inhalation.[9][15]
-
Handling: Gallium(III) sulfate hydrate is hygroscopic and air-sensitive.[9][11] Handle the compound in a dry, well-ventilated area or under an inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture, which can affect purity and performance.
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated place away from moisture and oxidizing agents.[9][11]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not flush into surface water or sewer systems.[9][11]
Experimental Protocols
Two primary methods are presented. Method A is a straightforward aqueous recrystallization suitable for routine purification. Method B is an anti-solvent precipitation method for cases requiring higher purity or when dealing with impurities that have similar solubility profiles in water.
Method A: Single-Solvent Aqueous Recrystallization
This method leverages the high solubility of Gallium(III) sulfate in hot water and its reduced solubility at lower temperatures.
Causality: The significant difference in solubility of Ga₂(SO₄)₃ between high and low temperatures is the driving force for this purification. As the solution cools, it becomes supersaturated, forcing the less soluble, pure gallium sulfate to crystallize out, leaving more soluble impurities behind.[4][5]
Caption: Workflow for Anti-Solvent Precipitation of Gallium(III) Sulfate.
-
Dissolution: Dissolve the impure Gallium(III) sulfate hydrate in a 50% (v/v) sulfuric acid solution. Gently warm the solution to 60-70°C and evaporate some of the liquid to create a concentrated solution. [12]2. Cooling: Allow the concentrated solution to cool to room temperature.
-
Precipitation: Under constant stirring, slowly add cold ethanol, followed by diethyl ether, to the cooled solution. [12]The addition of these anti-solvents will cause the pure Gallium(III) sulfate to precipitate out as a white solid. The exact volumes will depend on the concentration, but the anti-solvent should be added until precipitation appears complete.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the collected solid with a small amount of diethyl ether to remove any residual sulfuric acid and organic-soluble impurities.
-
Drying: Dry the purified product under vacuum in a desiccator to remove any residual solvent and prevent moisture absorption.
Conclusion and Further Considerations
The choice between Method A and Method B depends on the nature of the impurities and the desired final purity. For general-purpose purification, the aqueous recrystallization (Method A) is often sufficient. For removing stubborn, water-soluble metal sulfate impurities, the anti-solvent precipitation (Method B) provides a more rigorous purification pathway. [16][17]Regardless of the method chosen, slow crystal growth and proper drying are critical to obtaining a high-quality, pure product. The final purity should be verified using appropriate analytical techniques, such as Inductively Coupled Plasma (ICP) analysis for trace metal impurities.
References
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (2023). Gallium(III) sulfate. Retrieved from [Link]
-
American Elements. (n.d.). Gallium Sulfate. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
FUNCMATER. (n.d.). Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. Retrieved from [Link]
-
ChemTalk. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP4244410A1 - Processes and methods for production of crystallized metal sulfates.
-
MDPI. (2022). Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. Minerals, 12(5), 599. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
ESPICorp Inc. (n.d.). Gallium (III) Nitrate Hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
Makezine. (2009, August 24). Laboratory 6.3: Recrystallization: Purify Copper Sulfate. Retrieved from [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]
-
PubMed. (2023, September 27). Crystallization of nickel sulfate and its purification process. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]
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Application of Gallium(III) sulfate in the preparation of specialty chemicals
Introduction: Unveiling the Potential of Gallium(III) Sulfate
Gallium(III) sulfate, Ga₂(SO₄)₃, is a white, hygroscopic solid that serves as a valuable and versatile reagent in the synthesis of a variety of specialty chemicals.[1] While often overshadowed by its halide counterparts, gallium(III) sulfate presents a unique combination of properties, including strong Lewis acidity and utility as a precursor to other valuable gallium compounds, making it an attractive option for researchers and chemical process developers.[2][3] Its applications span from catalysis in organic synthesis to the preparation of advanced materials such as gallium oxide (Ga₂O₃) and gallium nitride (GaN) nanoparticles.[4][5] This application note provides an in-depth guide to the practical applications of gallium(III) sulfate, complete with detailed protocols and an exploration of the underlying chemical principles.
Physicochemical Properties and Safety Considerations
Before delving into its applications, it is crucial to understand the key properties and safety protocols associated with gallium(III) sulfate.
Table 1: Physicochemical Properties of Gallium(III) Sulfate
| Property | Value | Reference |
| Molecular Formula | Ga₂(SO₄)₃ | [1] |
| Molar Mass | 427.63 g/mol (anhydrous) | [1] |
| Appearance | White powder or chunks | [1] |
| Solubility | Soluble in water | [6] |
| Stability | Hygroscopic; air and moisture sensitive | [6][7] |
Safety Precautions:
Gallium(III) sulfate is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] All manipulations should be carried out in a well-ventilated fume hood.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]
Application I: Precursor for the Synthesis of Gallium Oxide (Ga₂O₃) Nanoparticles
Gallium oxide (Ga₂O₃) is an ultra-wide bandgap semiconductor with significant potential in power electronics, deep-UV photodetectors, and gas sensors.[10][11] Gallium(III) sulfate can serve as a convenient and cost-effective precursor for the synthesis of Ga₂O₃ nanoparticles through a straightforward hydrolysis and calcination route.
Scientific Principle: From Salt to Nanomaterial
The synthesis relies on the hydrolysis of gallium(III) ions in an aqueous solution to form a gallium hydroxide or oxyhydroxide precursor. This is typically achieved by increasing the pH of the solution. Subsequent thermal treatment (calcination) of the precursor leads to its decomposition and the formation of gallium oxide. The morphology and crystalline phase of the resulting Ga₂O₃ can be influenced by reaction parameters such as pH, temperature, and the presence of capping agents.[11]
Protocol: Synthesis of Gallium Oxide Nanoparticles
This protocol provides a general method for the synthesis of Ga₂O₃ nanoparticles using gallium(III) sulfate as the precursor.
Materials:
-
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O)
-
Ammonium hydroxide (NH₄OH), 28% aqueous solution
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Oven
-
Tube furnace
Procedure:
-
Preparation of Gallium(III) Sulfate Solution: Dissolve a calculated amount of gallium(III) sulfate hydrate in deionized water to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the solid is completely dissolved.
-
Hydrolysis and Precipitation: While stirring vigorously, slowly add ammonium hydroxide solution dropwise to the gallium(III) sulfate solution. Monitor the pH of the solution continuously. Continue adding the base until the pH reaches a value between 8 and 9, at which point a white precipitate of gallium hydroxide will form.
-
Aging the Precipitate: Continue stirring the suspension at room temperature for 1-2 hours to allow for the aging of the precipitate.
-
Washing the Precipitate: Separate the precipitate from the solution by centrifugation. Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing process several times to remove residual sulfate and ammonium ions.
-
Drying: After the final wash, dry the precipitate in an oven at 80-100 °C overnight to obtain a fine white powder of gallium hydroxide.
-
Calcination: Place the dried gallium hydroxide powder in a ceramic crucible and transfer it to a tube furnace. Heat the sample to the desired calcination temperature (e.g., 500-900 °C) in an air atmosphere for 2-4 hours. The temperature will influence the resulting crystalline phase of the Ga₂O₃.[2]
-
Characterization: The resulting white powder of gallium oxide nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) to determine the crystal structure and transmission electron microscopy (TEM) to analyze the particle size and morphology.
Application II: Lewis Acid Catalysis in Organic Synthesis
The gallium(III) ion is a hard Lewis acid, capable of activating a variety of functional groups in organic reactions.[3] While gallium halides and triflates are more commonly studied, gallium(III) sulfate offers a potentially more environmentally benign and easier-to-handle alternative for certain acid-catalyzed transformations.[12][13]
Focus Application: Catalytic Esterification
Esterification is a fundamental reaction in organic synthesis, used in the production of fragrances, flavors, solvents, and pharmaceuticals.[14] Acid catalysts are typically required to accelerate this reversible reaction.[15] Gallium(III) sulfate has been reported as an effective heterogeneous catalyst for the esterification of p-hydroxybenzoic acid with heptanol to produce n-heptyl p-hydroxybenzoate, a common preservative.[4]
Scientific Principle: The Role of the Lewis Acid
In esterification, the Lewis acidic gallium(III) center coordinates to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
Protocol: Synthesis of n-Heptyl p-Hydroxybenzoate
This protocol is adapted from general esterification procedures and the specific mention of gallium(III) sulfate as a suitable catalyst for this transformation.[4][6]
Materials:
-
p-Hydroxybenzoic acid
-
n-Heptanol
-
Gallium(III) sulfate (anhydrous)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine p-hydroxybenzoic acid (1 equivalent), n-heptanol (1.5-2 equivalents), and gallium(III) sulfate (5-10 mol%). Add a suitable volume of toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (no more water is collected or TLC indicates consumption of the starting material), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude n-heptyl p-hydroxybenzoate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.
Table 2: Representative Reaction Conditions for Esterification
| Parameter | Condition |
| Reactants | p-Hydroxybenzoic acid, n-Heptanol |
| Catalyst | Gallium(III) sulfate |
| Catalyst Loading | 5-10 mol% |
| Solvent | Toluene |
| Temperature | Reflux |
| Work-up | Aqueous extraction |
Further Applications and Future Outlook
The utility of gallium(III) sulfate extends beyond the applications detailed above. Its Lewis acidic nature suggests potential for catalyzing other important organic transformations.
-
Friedel-Crafts Reactions: While gallium(III) chloride and triflate are more commonly employed, the Lewis acidity of gallium(III) sulfate could be harnessed for Friedel-Crafts alkylation and acylation reactions, which are pivotal for forming carbon-carbon bonds with aromatic rings.[3][16]
-
Precursor for other Gallium-based Materials: Besides Ga₂O₃, gallium(III) sulfate can be a starting material for other advanced materials, such as gallium nitride (GaN) through nitridation at high temperatures in an ammonia atmosphere, or for the synthesis of gallium-containing bioactive materials.[5][17]
The exploration of gallium(III) sulfate in specialty chemical synthesis is an expanding field. Its advantages as a solid, potentially recyclable catalyst and a versatile precursor warrant further investigation by researchers and drug development professionals seeking efficient and sustainable synthetic methodologies.
References
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Chongqing Chemdad Co., Ltd. GALLIUM(III) SULFATE HYDRATE. Retrieved from [Link]
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Prakash, G. K. S., & Mathew, T. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 45(4), 565–576. [Link]
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Baur, C., et al. (2005). Synthesis and Characterization of Gallium Nitride Powders from a Gallium(III) Sulfate Salt in Flowing Ammonia. Journal of the American Ceramic Society, 88(5), 1344-1346. [Link]
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Wikipedia. (2023). Gallium(III) sulfate. Retrieved from [Link]
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Kargozar, S., et al. (2020). Gallium containing bioactive materials: A review of anticancer, antibacterial, and osteogenic properties. Acta Biomaterialia, 113, 46-64. [Link]
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Dzida, M., et al. (2021). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 26(21), 6475. [Link]
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Parveen, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(58), 33265-33302. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heptyl p-hydroxybenzoate. PubChem. Retrieved from [Link]
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Thy Labs. (2021, August 30). Gallium(III) sulfate from gallium and sulfuric acid [Video]. YouTube. [Link]
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Yang, S., et al. (2020). Superelectrophilic Gallium(III) Homodimers in Gallium Chloride-Mediated Methylation of Benzene: A Theoretical Study. ACS Catalysis, 10(5), 3233–3239. [Link]
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Wang, X., et al. (2024). A review on synthesis and applications of gallium oxide materials. Advances in Colloid and Interface Science, 328, 103175. [Link]
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Lee, C.-T., et al. (2021). A Review on Gallium Oxide Materials from Solution Processes. Nanomaterials, 11(11), 2826. [Link]
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Application Note: Gallium(III) Sulfate Hydrate as a Versatile Precursor for Nanopowder and Nanoparticle Synthesis
Abstract: This guide provides researchers, scientists, and drug development professionals with detailed protocols and scientific insights into the use of Gallium(III) Sulfate Hydrate (Ga₂(SO₄)₃·xH₂O) for the synthesis of advanced nanomaterials. We explore its application in robust and scalable methods, including hydrothermal synthesis for β-Gallium Oxide (β-Ga₂O₃) nanorods, co-precipitation for Gallium-Doped Zinc Oxide (GZO) nanopowders, and aqueous metathesis for Gallium Sulfide (α-Ga₂S₃) nanoparticles. The document explains the causality behind experimental choices, offers step-by-step methodologies, and discusses the significant potential of the resulting nanoparticles in biomedical applications, such as antimicrobial agents and drug delivery, and in heterogeneous catalysis.
Introduction: The Role of Gallium(III) Sulfate Hydrate in Nanosynthesis
The pursuit of novel nanomaterials with tailored properties is a cornerstone of modern materials science and medicine. The choice of the chemical precursor is a critical determinant of the final nanoparticle's characteristics, influencing its size, morphology, crystallinity, and purity. Gallium(III) sulfate hydrate emerges as a highly effective and versatile precursor for a variety of gallium-based nanopowders.
Properties and Advantages of the Precursor
Gallium(III) sulfate hydrate is a white, crystalline solid that is slightly soluble in water and acidic solutions.[1] Its key advantages as a precursor in nanoparticle synthesis include:
-
High Purity: Available in high-purity grades (e.g., 99.995% metals basis), ensuring low contamination in the final product.
-
Aqueous Solubility: Its solubility in water makes it an ideal candidate for environmentally benign and scalable aqueous synthesis routes like hydrothermal and co-precipitation methods.[1]
-
Cost-Effectiveness: Compared to organometallic precursors like gallium isopropoxide or gallium acetylacetonate, gallium sulfate offers a more economical pathway for large-scale production.
-
Anion Versatility: The sulfate anion can be easily removed through washing or displaced during metathesis reactions, and it decomposes at high temperatures during calcination, leaving behind pure oxide materials.
Overview of Synthesizable Nanomaterials
Gallium(III) sulfate serves as a gateway to several classes of functional nanomaterials:
-
Gallium Oxides (Ga₂O₃): Various polymorphs (α, β, γ, δ, ε) of gallium oxide can be synthesized, with the monoclinic β-Ga₂O₃ being the most thermodynamically stable and widely studied for its applications in high-power electronics and photocatalysis.[2][3] Synthesis typically proceeds through a gallium oxyhydroxide (GaOOH) intermediate.[4][5][6]
-
Gallium Sulfides (Ga₂S₃): These nanoparticles are valuable semiconductors with applications in optoelectronics and catalysis.[7][8]
-
Doped Nanomaterials: Gallium(III) sulfate is an excellent source of Ga³⁺ ions for doping other metal oxide lattices, such as Zinc Oxide (ZnO), to create materials like GZO with tailored electronic and optical properties.[9][10]
Key Applications in Research and Drug Development
The nanoparticles synthesized from this precursor have significant relevance for the target audience:
-
Antimicrobial Agents: Gallium-based nanoparticles (GaNPs) exhibit potent antimicrobial and anti-biofilm activity.[11] They function as an "iron mimetic Trojan horse"; bacteria take up Ga³⁺ ions due to their similarity to essential Fe³⁺ ions. However, unlike iron, gallium is redox-inactive and cannot perform critical biological functions, leading to the disruption of DNA synthesis and other iron-dependent pathways.[11][12][13]
-
Drug Delivery: The unique properties of gallium-based nanoparticles, such as their core-shell structure and potential for functionalization, make them promising candidates for advanced drug delivery systems.[14][15]
-
Heterogeneous Catalysis: When supported on materials like silica gel, gallium sulfate itself can act as a solid acid catalyst.[1] Furthermore, the resulting Ga₂O₃ nanoparticles possess catalytic properties for various organic transformations.
General Synthesis Workflow Overview
The versatility of Gallium(III) sulfate hydrate allows for its use in multiple synthesis paradigms. The choice of method dictates the final product, enabling researchers to tailor the nanomaterial to a specific application. The general pathways are illustrated below.
Protocol 1: Hydrothermal Synthesis of β-Gallium Oxide (β-Ga₂O₃) Nanorods
Scientific Principle
This method leverages high temperature and pressure in an aqueous solution to promote the crystallization of materials. Initially, a gallium oxyhydroxide (α-GaOOH) precursor is precipitated from the gallium sulfate solution by adding a base.[16] This precursor is then subjected to hydrothermal treatment, which facilitates the growth of uniform nanorods. A final high-temperature calcination step transforms the α-GaOOH nanorods into the desired single-crystalline, monoclinic β-Ga₂O₃ phase, which is the most stable polymorph.[6][17]
Detailed Step-by-Step Protocol
-
Precursor Solution Preparation: Dissolve Gallium(III) sulfate hydrate in deionized (DI) water to create a 0.1 M solution. Stir vigorously for 15 minutes to ensure complete dissolution.
-
Precipitation of Intermediate: While stirring, slowly add ammonium hydroxide (NH₄OH) dropwise to the gallium sulfate solution until the pH reaches 9.0. A white precipitate of gallium oxyhydroxide (GaOOH) will form.
-
Aging: Continue stirring the suspension at room temperature for 1 hour to ensure a homogenous mixture.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an electric oven. Heat to 180 °C and maintain this temperature for 12 hours.
-
Collection and Washing: Allow the autoclave to cool naturally to room temperature. Collect the white precipitate by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the product repeatedly with DI water and then with ethanol to remove any residual ions and impurities.
-
Drying: Dry the washed α-GaOOH nanorods in an oven at 80 °C for 6 hours.
-
Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Heat the powder in air at a rate of 5 °C/min to 1000 °C and hold for 3-5 hours. This step is critical for the phase transition to β-Ga₂O₃.[6][16]
-
Final Product: After calcination, allow the furnace to cool to room temperature. The resulting white powder consists of β-Ga₂O₃ nanorods.
Data Summary Table
| Parameter | Value/Condition | Rationale / Expected Outcome |
| Ga³⁺ Concentration | 0.1 M | Affects nucleation density and nanorod dimensions. |
| pH | 9.0 | Ensures complete precipitation of the GaOOH intermediate. |
| Hydrothermal Temp. | 180 °C | Promotes anisotropic growth into well-defined nanorods.[16] |
| Hydrothermal Time | 12 hours | Allows for completion of the nanorod growth process. |
| Calcination Temp. | 1000 °C | Ensures complete phase transformation to high-crystallinity β-Ga₂O₃.[6] |
| Resulting Material | β-Ga₂O₃ Nanorods | Thermodynamically stable, single-crystalline phase. |
| Typical Dimensions | 50-150 nm diameter | High aspect ratio structures with large surface area. |
Protocol 2: Co-Precipitation Synthesis of Gallium-Doped Zinc Oxide (GZO) Nanopowder
Scientific Principle
Co-precipitation is a robust and scalable method for producing doped nanoparticles.[18] In this process, aqueous solutions of the host metal salt (zinc sulfate) and the dopant salt (gallium sulfate) are mixed in a desired molar ratio. A precipitating agent (e.g., NaOH) is then added, causing the simultaneous precipitation of both zinc and gallium hydroxides. This ensures a homogeneous distribution of gallium dopant atoms within the zinc oxide precursor matrix. Subsequent calcination dehydrates the mixed hydroxides and crystallizes the GZO nanopowder. The Ga³⁺ ions substitute for Zn²⁺ ions in the ZnO lattice, increasing the charge carrier concentration and modifying the material's electronic properties.[10][19]
Detailed Step-by-Step Protocol
-
Precursor Solution Preparation:
-
Prepare a 0.5 M aqueous solution of Zinc Sulfate (ZnSO₄·7H₂O).
-
Prepare a 0.1 M aqueous solution of Gallium(III) sulfate hydrate.
-
-
Mixing: In a beaker, combine the zinc sulfate and gallium sulfate solutions to achieve the desired atomic percentage of gallium doping (e.g., for 3 at% Ga, use a 97:3 molar ratio of Zn:Ga). Mix thoroughly with a magnetic stirrer.
-
Precipitation: While vigorously stirring the mixed salt solution, add a 1.0 M NaOH solution dropwise until the pH reaches 10. A dense white precipitate of mixed zinc and gallium hydroxides will form.
-
Aging: Age the suspension by stirring for 2 hours at 60 °C. This step promotes the formation of more uniform particles.
-
Collection and Washing: Collect the precipitate via centrifugation or filtration. Wash the powder multiple times with DI water until the washings are neutral (pH ~7) to remove residual sulfate and sodium ions.
-
Drying: Dry the washed powder in an oven at 100 °C overnight.
-
Calcination: Calcine the dried powder in a furnace at 500 °C for 2 hours in an air atmosphere to yield the final GZO nanopowder.
-
Final Product: A fine, white to off-white GZO nanopowder.
Data Summary Table
| Parameter | Value/Condition | Rationale / Expected Outcome |
| Ga Doping Level | 1-5 atomic % | Controls the charge carrier concentration and bandgap energy.[9][10] |
| Precipitation pH | 10.0 | Ensures the complete precipitation of both Zn(OH)₂ and Ga(OH)₃. |
| Aging Temperature | 60 °C | Improves particle uniformity and crystallinity of the precursor. |
| Calcination Temp. | 500 °C | Sufficient to convert the hydroxides to crystalline GZO. |
| Resulting Material | GZO Nanopowder | Hexagonal wurtzite crystal structure of ZnO is maintained.[19] |
| Typical Particle Size | 15-60 nm | Particle size often decreases with initial increases in Ga doping.[9][10] |
Protocol 3: Aqueous Metathesis for Gallium Sulfide (α-Ga₂S₃) Nanoparticles
Scientific Principle
This protocol utilizes a simple aqueous metathesis (double displacement) reaction at room temperature. Gallium(III) sulfate hydrate provides the Ga³⁺ cations, and a sulfur source like sodium thiosulfate or sodium sulfide provides the S²⁻ anions. When the solutions are mixed, the thermodynamically favorable formation of insoluble gallium sulfide drives the reaction, leading to the precipitation of Ga₂S₃ nanoparticles. The reaction time can be used to control the particle size.[7] This method is a green synthesis approach as it avoids the use of toxic organic solvents and high temperatures.
Detailed Step-by-Step Protocol
-
Precursor Preparation:
-
Prepare a 0.1 M solution of Gallium(III) sulfate hydrate in DI water.
-
Prepare a 0.15 M solution of Sodium Thiosulfate (Na₂S₂O₃·5H₂O) in DI water.
-
-
Reaction: Add the gallium sulfate solution to the sodium thiosulfate solution under constant, vigorous stirring at room temperature. A pale yellow precipitate of α-Ga₂S₃ will begin to form.
-
Growth: Continue stirring the reaction for a specific duration to control particle size. For example, 10 minutes for smaller particles (~12 nm) or 20 minutes for larger particles (~35 nm).[7]
-
Collection and Washing: Collect the nanoparticle precipitate by centrifugation. Wash the product thoroughly with DI water and then with ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Final Product: A fine, pale yellow powder of α-Ga₂S₃ nanoparticles.
Data Summary Table
| Parameter | Value/Condition | Rationale / Expected Outcome |
| Precursors | Ga₂(SO₄)₃, Na₂S₂O₃ | Aqueous, room-temperature reaction. |
| Reaction Time | 10 - 20 minutes | Primary control over nanoparticle size; longer times lead to larger particles.[7] |
| Temperature | Room Temperature | Simplifies the process and makes it energy-efficient ("green" synthesis). |
| Resulting Material | α-Ga₂S₃ Nanoparticles | Nanocrystalline material with a hexagonal particle shape.[7] |
| Typical Particle Size | 10 - 40 nm | Tunable based on reaction time. |
Characterization of Synthesized Nanoparticles
To validate the success of the synthesis protocols, a suite of characterization techniques is essential:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[7][20]
-
X-ray Diffraction (XRD): To identify the crystal phase (e.g., β-Ga₂O₃, wurtzite GZO) and assess the crystallinity and purity of the nanopowders.[5][19]
-
UV-Vis Spectroscopy: To determine the optical properties, such as the bandgap energy, which is particularly important for GZO and Ga₂S₃ nanoparticles.[12]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and, in the case of GZO, to quantify the gallium doping level.[19]
References
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Ahamad, T., & Alshehri, S. M. (n.d.). Green Synthesis and Characterization of Gallium(III) Sulphide (α-Ga2S3) Nanoparicles at Room Temperature. ResearchGate. Retrieved from [Link]
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Zhang, H. (2022). Gallium-based liquid metal nanoparticles for drug delivery applications. Semantic Scholar. Retrieved from [Link]
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Ramirez, G. A., et al. (2022). Synthesis of Antimicrobial Gallium Nanoparticles Using the Hot Injection Method. ACS Omega. Retrieved from [Link]
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Siddiqui, M. R. H., & Al-Warthan, A. A. (2009). Synthesis and characterization of gallium oxide nanoparticles. ResearchGate. Retrieved from [Link]
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Sinha, G., et al. (n.d.). Application of Sol–Gel Method in the Synthesis of Gallium (III)-Oxide. ResearchGate. Retrieved from [Link]
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Zhang, H. (2022). Gallium-based liquid metal nanoparticles for drug delivery applications. ResearchGate. Retrieved from [Link]
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Carrillo-Hinojos, M., et al. (n.d.). Long-Chain Amine-Templated Synthesis of Gallium Sulfide and Gallium Selenide Nanotubes. The Royal Society of Chemistry. Retrieved from [Link]
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Kim, H. Y., et al. (2018). High-Aspect Ratio β-Ga2O3 Nanorods via Hydrothermal Synthesis. MDPI. Retrieved from [Link]
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Meléndrez, M. F., et al. (2010). Synthesis and characterization of gallium colloidal nanoparticles. Journal of Colloid and Interface Science. Retrieved from [Link]
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S, R. (n.d.). of manufacturing of γ-Ga2O3 nanoparticles by hydrothermal method. ResearchGate. Retrieved from [Link]
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Yadav, A., et al. (2020). A Review on Gallium Oxide Materials from Solution Processes. PMC. Retrieved from [Link]
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Xu, Y., et al. (2014). A simple synthesis of Ga2O3 and GaN nanocrystals. RSC Advances. Retrieved from [Link]
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Singh, S., et al. (2024). Antibacterial activity and mechanistic insights of gallium-based nanoparticles: an emerging frontier in metal-based antimicrobials. PubMed Central. Retrieved from [Link]
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Kim, H. Y., & Kim, J. (2015). Hydrothermal Synthesis and Photocatalytic Property of β-Ga2O3 Nanorods. PMC. Retrieved from [Link]
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An, C., & Wang, X. (n.d.). Gallium sulfide and indium sulfide nanoparticles from complex precursors: Synthesis and characterization. ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2022). Gallium Oxide Nanostructures: A Review of Synthesis, Properties and Applications. PMC. Retrieved from [Link]
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Yarema, O., et al. (2014). Monodisperse Colloidal Gallium Nanoparticles: Synthesis, Low Temperature Crystallization, Surface Plasmon Resonance and Li-Ion Storage. Journal of the American Chemical Society. Retrieved from [Link]
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S, R. (n.d.). of manufacturing of γ-Ga2O3 nanoparticles by sol–gel method (samples S1, S3). ResearchGate. Retrieved from [Link]
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Kang, B. (n.d.). Hydrothermal synthesis and characterization of uniform β-Ga2O3 hollow nanostructures by carbon nanospheres. ResearchGate. Retrieved from [Link]
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Carrillo-Hinojos, M., et al. (n.d.). Long-Chain Amine-Templated Synthesis of Gallium Sulfide and Gallium Selenide Nanotubes. ResearchGate. Retrieved from [Link]
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Yadav, A. (n.d.). Sol-gel synthesis of Ga 2 O 3. ResearchGate. Retrieved from [Link]
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Kim, H. Y., & Kim, J. (2015). Hydrothermal Synthesis and Photocatalytic Property of β-Ga2O3 Nanorods. Nanoscale Research Letters. Retrieved from [Link]
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Gopal, R., et al. (n.d.). Sol- gel Synthesis of Ga2O3 Nanorods and Effect of Precursor Chemistry on their Structural and Morphological Properties. ResearchGate. Retrieved from [Link]
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Kim, T.-H., et al. (n.d.). (PDF) Synthesis of Gallium-oxide nanoparticles and nanowires by using a thermal plasma. ResearchGate. Retrieved from [Link]
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Huynh, T., et al. (2020). Synthesis of Gallium-Doped Zinc Oxide (GZO) Nanoparticles for GZO/Silver Nanowire Nanocomposite Transparent Conductive Electrodes. Semantic Scholar. Retrieved from [Link]
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Sun, Y., et al. (n.d.). Gallium-based nano-liquid metals enabled antimicrobial mechanisms and biomedical applications. ResearchGate. Retrieved from [Link]
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Huynh, T., et al. (n.d.). Synthesis of Gallium-Doped Zinc Oxide (GZO) Nanoparticles for GZO/Silver Nanowire Nanocomposite Transparent Conductive Electrodes. ResearchGate. Retrieved from [Link]
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Stolle, A. (2015). Synthesis of silver gallium sulfide nanoparticles. Morressier. Retrieved from [Link]
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Lin, Y.-J., et al. (n.d.). (PDF) Synthesis of Ga-Doped ZnO Nanorods by Hydrothermal Method and Their Application to Ultraviolet Photodetector. ResearchGate. Retrieved from [Link]
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Kumar, P., et al. (2024). Single-step fabrication of liquid gallium nanoparticles via capillary interaction for dynamic structural colours. PubMed Central. Retrieved from [Link]
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Zherebetskyy, D., et al. (2022). Rational Design for Monodisperse Gallium Nanoparticles by In Situ Monitoring with Small-Angle X-ray Scattering. ACS Publications. Retrieved from [Link]
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Application Notes and Protocols for the Use of Gallium(III) Sulfate Solutions in Water Treatment
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in water treatment and drug development on the utilization of Gallium(III) sulfate (Ga₂(SO₄)₃) as a coagulant. This document details the underlying chemical principles, mechanisms of action, and step-by-step protocols for laboratory-scale evaluation. By elucidating the hydrolysis of Gallium(III) ions and the subsequent coagulation-flocculation process, these notes aim to equip the user with the necessary knowledge to effectively assess and optimize the performance of Gallium(III) sulfate for various water treatment challenges, including turbidity reduction, removal of natural organic matter (NOM), and potentially targeted pollutant remediation.
Introduction: The Rationale for Gallium(III) Sulfate in Water Treatment
The pursuit of efficient and effective water purification technologies is a perpetual challenge driven by increasing water scarcity and contamination. Coagulation-flocculation is a cornerstone of conventional water treatment, primarily relying on aluminum and iron salts to remove suspended solids, colloids, and organic matter.[1][2] Gallium(III) sulfate emerges as a compelling alternative coagulant, warranting investigation due to its unique chemical properties. As a trivalent metal salt, it functions similarly to aluminum sulfate (alum), undergoing hydrolysis to form positively charged species that neutralize the negative charge of suspended particles, leading to their aggregation and removal.[2][3]
The potential advantages of Gallium(III) sulfate may lie in the specific characteristics of its hydrolysis products and their interaction with contaminants. For instance, innovative coagulants incorporating gallium into an aluminum oxide structure have shown enhanced stability and efficacy.[4] This suggests that gallium-based coagulants could offer improved performance, potentially at lower dosages or over a wider range of water quality conditions compared to traditional coagulants. These application notes will provide the foundational knowledge and practical protocols to explore these possibilities.
Mechanism of Action: From Aqueous Gallium(III) to Floc Formation
The efficacy of Gallium(III) sulfate as a coagulant is rooted in the aqueous chemistry of the Gallium(III) ion (Ga³⁺). When dissolved in water, Gallium(III) sulfate dissociates, and the Ga³⁺ ion undergoes hydrolysis, a series of reactions with water molecules. This process is central to coagulation and can be conceptualized in the following stages:
-
Hydration: The Ga³⁺ ion, with its high charge density, attracts water molecules to form the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺.[3]
-
Hydrolysis and Polymerization: The coordinated water molecules in the hydration shell are acidic and readily donate protons (H⁺), leading to the formation of a series of soluble, positively charged monomeric and polynuclear hydroxo-complexes.[5][6] These species can include Ga(OH)²⁺, Ga(OH)₂⁺, and larger polymeric ions like Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺.[5] The specific distribution of these species is highly dependent on the pH of the water.[7]
-
Charge Neutralization: The positively charged gallium hydroxo-complexes adsorb onto the surface of negatively charged colloidal particles (e.g., clays, bacteria, and humic substances) present in the water. This adsorption neutralizes the surface charge of the colloids, reducing the electrostatic repulsion that keeps them suspended.[8]
-
Enmeshment (Sweep Floc): At sufficiently high dosages, the hydrolysis of Gallium(III) leads to the precipitation of amorphous gallium hydroxide, Ga(OH)₃. This gelatinous precipitate can physically entrap and sweep colloidal particles from the water as it settles.[8]
-
Flocculation: Once the particles are destabilized, gentle mixing (flocculation) promotes collisions between the neutralized particles and the growing gallium hydroxide precipitates. This leads to the formation of larger, visible aggregates called "flocs," which can be effectively removed by sedimentation and/or filtration.[8][9]
The overall coagulation-flocculation process is a dynamic interplay of these mechanisms, with the dominant pathway being influenced by factors such as coagulant dosage, pH, water temperature, and the nature of the contaminants.
Caption: Mechanism of coagulation using Gallium(III) sulfate.
Experimental Protocols: Evaluating Gallium(III) Sulfate Performance
The standard laboratory procedure for evaluating the performance of a coagulant is the Jar Test. This procedure simulates the coagulation, flocculation, and sedimentation processes of a full-scale water treatment plant.[10][11]
Materials and Equipment
-
Gallium(III) sulfate (anhydrous or hydrated)
-
Deionized water
-
Raw water sample to be treated
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)
-
Analytical balance
-
pH meter
-
Turbidimeter
-
Jar testing apparatus (gang stirrer)
-
Pipettes and syringes
-
Stopwatch or timer
-
Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
Preparation of Stock Solution
A 1% (10 g/L) stock solution of Gallium(III) sulfate is recommended for accurate dosing.
-
Accurately weigh 1.00 g of Gallium(III) sulfate.
-
Dissolve the weighed Gallium(III) sulfate in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Once fully dissolved, bring the volume up to the 100 mL mark with deionized water and mix thoroughly.
Note: 1 mL of this 1% stock solution added to 1 L of raw water will result in a dosage of 10 mg/L.
Jar Test Protocol
-
Sample Preparation: Measure equal volumes (e.g., 1 L) of the raw water sample into each of the six beakers of the jar testing apparatus.
-
Initial Measurements: Before adding any chemicals, measure and record the initial pH, turbidity, and temperature of the raw water.
-
Coagulant Dosing: While the stirrers are off, add varying dosages of the Gallium(III) sulfate stock solution to each beaker. A typical starting range for a medium turbidity water might be 5, 10, 15, 20, 25, and 30 mg/L.
-
Rapid Mix (Coagulation): Immediately turn on the stirrers to a high speed (e.g., 100-120 rpm) for 1 minute. This ensures rapid and complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 20-40 rpm) for 15-20 minutes. Observe the formation of flocs. Note the time of first floc appearance and the general size and characteristics of the flocs in each beaker.
-
Sedimentation: Turn off the stirrers and allow the flocs to settle for a predetermined time, typically 30 minutes.
-
Final Measurements: Carefully collect a sample from the supernatant of each beaker (from approximately 2-3 cm below the surface) and measure the final pH and turbidity.
-
Data Analysis: Plot the final turbidity versus the Gallium(III) sulfate dosage to determine the optimal dosage that results in the lowest residual turbidity.
Caption: Standard Jar Test Experimental Workflow.
Optimization of Critical Parameters
The performance of Gallium(III) sulfate is highly dependent on several key operational parameters.
pH
The pH of the water is arguably the most critical factor influencing coagulation. It dictates the species of gallium hydroxo-complexes present and the surface charge of the colloids. For aluminum and iron-based coagulants, optimal pH ranges are well-established.[4][12] For Gallium(III) sulfate, it is crucial to perform jar tests at different initial pH values (e.g., by adjusting with acid or base prior to coagulant addition) to determine the optimal pH range for a given water source. Gallium's solubility is pH-dependent, decreasing as the pH increases from 3 to 4, and then increasing at pH levels above 4.
Dosage
The optimal coagulant dosage depends on the initial turbidity and the concentration of other contaminants. Under-dosing will result in incomplete charge neutralization and poor floc formation, while over-dosing can lead to charge reversal and restabilization of colloids, also resulting in poor performance.[4] The jar test is the primary tool for determining the most effective and economical dosage.
Temperature
Water temperature affects the kinetics of hydrolysis and flocculation. Lower temperatures can slow down these reactions, potentially requiring higher coagulant doses or longer mixing times.
Data Presentation and Interpretation
| Parameter | Beaker 1 | Beaker 2 | Beaker 3 | Beaker 4 | Beaker 5 | Beaker 6 |
| Gallium(III) Sulfate Dosage (mg/L) | 5 | 10 | 15 | 20 | 25 | 30 |
| Initial Turbidity (NTU) | 50 | 50 | 50 | 50 | 50 | 50 |
| Final Turbidity (NTU) | 25.3 | 10.1 | 4.5 | 1.8 | 3.2 | 4.9 |
| Initial pH | 7.2 | 7.2 | 7.2 | 7.2 | 7.2 | 7.2 |
| Final pH | 7.0 | 6.8 | 6.6 | 6.5 | 6.3 | 6.1 |
| Floc Characteristics | Small, sparse | Medium | Good, well-formed | Large, dense | Good | Medium |
This is an example data table. Actual results will vary.
From the example data, the optimal dosage of Gallium(III) sulfate would be 20 mg/L, as it resulted in the lowest final turbidity.
Potential Applications and Considerations
Turbidity and Natural Organic Matter (NOM) Removal
The primary application of Gallium(III) sulfate is for the removal of turbidity and suspended solids. Similar to alum and ferric salts, it is also expected to be effective in removing Natural Organic Matter (NOM), which are precursors to disinfection byproducts.[13][14][15] Enhanced coagulation, which involves optimizing coagulant dose and pH, is a key strategy for NOM removal.
Heavy Metal and Phosphate Removal
Metal salt coagulants can also be effective in removing certain dissolved contaminants. The precipitation of metal hydroxides can co-precipitate heavy metals.[16][17] Additionally, aluminum salts are widely used for the chemical removal of phosphorus from wastewater.[18][19] It is plausible that Gallium(III) sulfate could also be effective for these applications, and further research is warranted.
Sludge Production and Characteristics
A critical aspect of any coagulation process is the production of sludge. The volume and characteristics of the sludge will depend on the coagulant dosage, the amount of solids removed, and the nature of the coagulant itself. The sludge generated from Gallium(III) sulfate treatment will primarily consist of gallium hydroxide and the removed contaminants. The characteristics of this sludge, such as its dewaterability and potential for beneficial reuse, should be evaluated as part of a comprehensive assessment.[20][21][22]
Safety and Handling
While metallic gallium is considered to have low toxicity, soluble gallium salts should be handled with appropriate laboratory safety precautions.[7] Always wear personal protective equipment, including safety glasses and gloves, when handling Gallium(III) sulfate and its solutions. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Gallium(III) sulfate presents a promising, albeit less conventional, coagulant for water treatment applications. Its performance is governed by the principles of hydrolysis and colloid destabilization, similar to traditional aluminum and iron-based coagulants. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of Gallium(III) sulfate's efficacy for various water treatment objectives. Through careful optimization of dosage and pH, researchers and professionals can determine the potential of this coagulant to address specific water quality challenges. Further research is encouraged to directly compare its performance with conventional coagulants, particularly concerning sludge production and the removal of specific contaminants like heavy metals and phosphates.
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Central Water. (n.d.). Standard Operating Procedure Coagulant Jar Test. Scribd. [Link]
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Eslami, A., et al. (n.d.). Optimizing Coagulation Process for Low to High Turbidity Waters Using Aluminum and Iron Salts. The Science Publications. [Link]
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Dober. (2022, February 23). How To Conduct a Jar Test. Dober. [Link]
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Sugar Technology. (n.d.). Jar Test procedure and calculation for water treatment process. Sugar Technology. [Link]
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Environmental Protection Agency. (2014, June 23). EPA Drinking Water Advice Note No. 15: Optimisation of Chemical Coagulant Dosing at Water Treatment Works. EPA.ie. [Link]
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ResearchGate. (n.d.). Jar Testing Procedures. ResearchGate. [Link]
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IEEE Xplore. (n.d.). Optimization of coagulant dosing process in water purification system. IEEE Xplore. [Link]
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Pivokonský, M., et al. (n.d.). Jar Tests for Water Treatment Optimisation. OAPEN Library. [Link]
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Febrina, L., & Mesra, Y. (2020). Optimum Dosage of Coagulant and Flocculant on Sea Water Purification Process. IOP Conference Series: Materials Science and Engineering. [Link]
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Axiom Water Technologies. (2024, December 3). Optimizing Coagulation Processes in Wastewater Treatment Plants: Key Strategies for Enhanced Efficiency. Axiom Water Technologies. [Link]
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ResearchGate. (n.d.). Gallium(III) Ion Hydrolysis under Physiological Conditions. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Gallium(III) Ion Hydrolysis under Physiological Conditions. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Gallium(III) sulfate. Wikipedia. [Link]
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Office of Scientific and Technical Information. (n.d.). Algae-based sorbents for removal of gallium from semiconductor manufacturing wastewater. OSTI.GOV. [Link]
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ThaiScience. (n.d.). Selection of coagulant with consideration of sludge characteristics for treatment of industrial wastewater containing high strength mixed surfactants. ThaiScience. [Link]
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NECTAR COST. (n.d.). Gallium hydrolysis constants. NECTAR COST. [Link]
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Oregon.gov. (n.d.). Operations: Coagulation. Oregon.gov. [Link]
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ResearchGate. (n.d.). (PDF) Comparative Evaluation of Aluminum Sulfate and Ferric Sulfate-Induced Coagulations as Pretreatment of Microfiltration for Treatment of Surface Water. ResearchGate. [Link]
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MDPI. (n.d.). State of the Art of Online Monitoring and Control of the Coagulation Process. MDPI. [Link]
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PubMed. (n.d.). Natural organic matter (NOM) removal from surface water by coagulation. PubMed. [Link]
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MDPI. (n.d.). Removal of Heavy Metals from Galvanic Industry Wastewater: A Review of Different Possible Methods. MDPI. [Link]
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ResearchGate. (n.d.). Selection of coagulant with consideration of sludge characteristics for treatment of industrial wastewater containing high strength mixed surfactants. ResearchGate. [Link]
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MWH. (n.d.). Coagulation and Flocculation. In Water Treatment: Principles and Design. [Link]
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MDPI. (n.d.). Comparative Evaluation of Aluminum Sulfate and Ferric Sulfate-Induced Coagulations as Pretreatment of Microfiltration for Treatment of Surface Water. MDPI. [Link]
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Wikipedia. (n.d.). Chemical phosphorus removal. Wikipedia. [Link]
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IJRESM. (n.d.). Sustainable Solutions for Gallium and Arsenic Extraction from Semiconductor Industry Waste – A Comprehensive Review. IJRESM. [Link]
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EconStor. (n.d.). Post-coagulation sludge management for water and wastewater treatment with focus on limiting its impact on the environment. EconStor. [Link]
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Minnesota Pollution Control Agency. (2006, June). Phosphorus Treatment and Removal Technologies. Minnesota Pollution Control Agency. [Link]
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International Journal of Progressive Sciences and Technologies. (n.d.). Turbidity Removal efficiency of different inorganic coagulants during water treatment - A review. International Journal of Progressive Sciences and Technologies. [Link]
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SSWM.info. (n.d.). COAGULATION-FLOCCULATION PROCESSES IN WATER/WASTEWATER TREATMENT: THE APPLICATION OF NEW GENERATION OF CHEMICAL REAGENTS. SSWM.info. [Link]
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MDPI. (n.d.). Nanomaterials for the Removal of Heavy Metals from Wastewater. MDPI. [Link]
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CORE. (n.d.). Chemical Coagulation Efficiency in Removal of Water Turbidity. CORE. [Link]
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PubMed. (2016, November 1). Characterization of water treatment sludge and its reuse as coagulant. PubMed. [Link]
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PLOS. (n.d.). Real-Time Electrical Impedimetric Monitoring of Blood Coagulation Process under Temperature and Hematocrit Variations Conducted in a Microfluidic Chip. PLOS. [Link]
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Walsh Medical Media. (n.d.). Comparative Assessment of Performance of Aluminium Sulphate (Alum) and Ferrous Sulphate as Coagulants in Water Treatment. Walsh Medical Media. [Link]
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MDPI. (2024, April 1). Optimization of Coagulation to Remove Turbidity from Surface Water Using Novel Nature-Based Plant Coagulant and Response Surface Methodology. MDPI. [Link]
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City of Los Angeles. (n.d.). Removing Heavy Metals From Wastewater. City of Los Angeles. [Link]
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Journal of Applied Biotechnology Reports. (n.d.). Comparing Aluminium Sulfate and Poly-Aluminium Chloride (PAC) Performance in Turbidity Removal from Synthetic Water. Journal of Applied Biotechnology Reports. [Link]
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ResearchGate. (n.d.). (PDF) Removal of Water Turbidity Using Different Coagulants. ResearchGate. [Link]
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NC State University. (2025, June 11). Researchers Create New Way to Remove Phosphorus from Contaminated Water. NC State University. [Link]
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National Institutes of Health. (n.d.). Point-of-Care Diagnostics in Coagulation Management. National Institutes of Health. [Link]
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New England Water Environment Association. (2019, February 11). 4 Chemical Phosphorus Removal. New England Water Environment Association. [Link]
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ResearchGate. (n.d.). Phosphorus Removal from Water and Waste Water by Chemical Precipitation Using Alum and Calcium Chloride. ResearchGate. [Link]
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ResearchGate. (n.d.). Coagulation of sulfate lignin by aluminum sulfate. ResearchGate. [Link]
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Application Note and Protocols for the Deposition of Metallic Ions from Gallium(III) Sulfate for Solar Cells
Abstract
This document provides a comprehensive guide for researchers and scientists on the electrodeposition of gallium-containing metallic precursor films from Gallium(III) sulfate-based electrolytes for the fabrication of thin-film solar cells, particularly Copper Indium Gallium Selenide (CIGS) solar cells. This guide delves into the fundamental principles, provides detailed experimental protocols, and offers insights into the characterization and troubleshooting of the deposition process. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step to ensure reproducibility and high-quality film deposition.
Introduction: The Pivotal Role of Gallium in CIGS Solar Cells
Copper Indium Gallium Selenide (CIGS) has emerged as a leading material for high-efficiency thin-film photovoltaic devices.[1][2] The inclusion of gallium (Ga) is critical as it allows for the tuning of the absorber layer's bandgap.[3] By adjusting the Ga/(In+Ga) ratio, the bandgap can be engineered to better match the solar spectrum, leading to a higher open-circuit voltage (Voc) and overall device efficiency.[3] Electrodeposition presents a cost-effective, scalable, and efficient non-vacuum method for depositing the metallic precursor layers (Cu-In-Ga) required for CIGS fabrication.[4][5] While various gallium salts have been explored for electrodeposition, Gallium(III) sulfate offers a less corrosive alternative to chloride-based electrolytes. However, the electrodeposition of gallium from aqueous solutions is challenging due to its highly negative reduction potential and the competing hydrogen evolution reaction (HER).[6][7] This guide provides a detailed protocol to navigate these challenges and successfully deposit high-quality, gallium-containing thin films from a sulfate-based bath.
Fundamental Principles of Gallium Electrodeposition from Sulfate Baths
The electrodeposition of gallium from an aqueous Gallium(III) sulfate (Ga₂(SO₄)₃) solution involves the reduction of Ga³⁺ ions at the cathode (the substrate). The primary electrochemical reactions are:
-
Gallium Deposition: Ga³⁺ + 3e⁻ → Ga(s) (E⁰ = -0.53 V vs. SHE)
-
Hydrogen Evolution (competing reaction): 2H⁺ + 2e⁻ → H₂(g) (E⁰ = 0.00 V vs. SHE)
The highly negative standard reduction potential of gallium makes the HER a significant competing reaction, which can drastically reduce the current efficiency of gallium deposition and adversely affect the morphology and adhesion of the deposited film.[7] To achieve successful gallium deposition, the following factors must be carefully controlled:
-
Electrolyte pH: The pH of the electrolyte is a critical parameter. At low pH, the HER is more pronounced. Conversely, at higher pH values, gallium can precipitate as gallium hydroxide (Ga(OH)₃).[8][9] Therefore, maintaining an optimal pH range, typically acidic, is crucial.
-
Complexing Agents: The addition of complexing agents can shift the reduction potential of gallium to more positive values, making its deposition more favorable relative to hydrogen evolution. Citrates and tartrates are commonly used complexing agents in electrodeposition.[10]
-
Additives: Organic additives can act as suppressors for the HER and as grain refiners, leading to smoother and more compact deposits.[11][12] These additives often adsorb onto the cathode surface, influencing the nucleation and growth of the metallic film.
-
Current Density/Potential: The applied current density or potential directly influences the kinetics of both gallium deposition and hydrogen evolution. Careful control is necessary to favor the former.
Experimental Workflow and Protocols
This section outlines a detailed, step-by-step methodology for the electrodeposition of a Cu-In-Ga precursor film from a sulfate-based electrolyte.
Substrate Preparation
The quality of the substrate is paramount for achieving a uniform and adherent thin film. Molybdenum-coated soda-lime glass is a common substrate for CIGS solar cells.
Protocol 3.1: Substrate Cleaning
-
Sequentially clean the molybdenum-coated glass substrate in an ultrasonic bath with Alconox (or a similar laboratory detergent), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrate to the electrodeposition cell to prevent re-contamination.
Electrolyte Formulation
The composition of the electroplating bath is the most critical factor in the successful co-deposition of Cu, In, and Ga. The following table provides a representative electrolyte formulation.
| Component | Concentration (M) | Purpose | Reference |
| Copper(II) Sulfate (CuSO₄·5H₂O) | 0.01 - 0.05 | Source of Copper Ions | [13] |
| Indium(III) Sulfate (In₂(SO₄)₃) | 0.02 - 0.10 | Source of Indium Ions | [10] |
| Gallium(III) Sulfate (Ga₂(SO₄)₃) | 0.01 - 0.05 | Source of Gallium Ions | [14] |
| Sodium Citrate (Na₃C₆H₅O₇) | 0.1 - 0.5 | Complexing Agent, pH Buffer | [10] |
| Sulfuric Acid (H₂SO₄) | As needed | pH Adjustment | [8][13] |
| Additive (e.g., Polyethylene Glycol) | 100 - 500 ppm | Suppressor, Grain Refiner | [12] |
Protocol 3.2: Electrolyte Preparation
-
Dissolve the required amounts of copper sulfate, indium sulfate, and gallium sulfate in deionized water with constant stirring.
-
Add the sodium citrate and stir until fully dissolved.
-
Adjust the pH of the solution to a range of 2.0-3.0 using dilute sulfuric acid.[8] Monitor the pH using a calibrated pH meter.
-
Add the organic additive to the solution.
-
Allow the solution to age for at least 24 hours before use to ensure stabilization.
Electrodeposition Process
A standard three-electrode electrochemical cell is used for the deposition process.
-
Working Electrode: The cleaned molybdenum-coated glass substrate.
-
Counter Electrode: A platinum mesh or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
Protocol 3.3: Co-electrodeposition of Cu-In-Ga
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Immerse the electrodes in the electrolyte, ensuring the working electrode is parallel to the counter electrode.
-
Perform cyclic voltammetry (CV) to determine the optimal deposition potential window. A typical CV scan for a Ga₂(SO₄)₃ electrolyte will show the reduction peak for gallium.[15]
-
Apply a constant potential (potentiostatic deposition) in the range of -0.8 V to -1.2 V vs. SCE. The exact potential should be determined from the CV analysis.
-
Carry out the deposition for a predetermined time (e.g., 10-30 minutes) to achieve the desired film thickness.
-
After deposition, rinse the substrate thoroughly with deionized water and dry it with nitrogen gas.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the electrodeposition of Cu-In-Ga precursor films.
Characterization of Deposited Films
Thorough characterization of the electrodeposited precursor films is essential to ensure they meet the requirements for high-efficiency solar cell fabrication.
| Technique | Parameter Measured | Expected Outcome |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, and film thickness. | A dense, uniform, and crack-free film with well-defined grains. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition (Cu, In, Ga ratios). | The desired stoichiometry for the CIGS absorber layer. |
| X-ray Diffraction (XRD) | Crystalline phases present in the film. | Presence of metallic Cu, In, and Ga phases or their alloys. |
| Atomic Force Microscopy (AFM) | Surface roughness and topography. | A smooth surface with low root-mean-square (RMS) roughness. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Adhesion/Peeling Film | - Inadequate substrate cleaning.- High internal stress in the film.- Excessive hydrogen evolution. | - Repeat the substrate cleaning protocol meticulously.- Optimize current density and additive concentration.- Adjust pH to minimize HER. |
| Non-uniform Film Thickness | - Non-uniform current distribution.- Inadequate agitation of the electrolyte. | - Ensure proper cell geometry (parallel electrodes).- Introduce mild agitation during deposition. |
| Powdery or Burnt Deposits | - Excessively high current density. | - Reduce the applied deposition potential or current. |
| Incorrect Stoichiometry | - Incorrect concentrations of metal salts in the electrolyte.- Deposition potential favoring one metal over others. | - Re-prepare the electrolyte with precise concentrations.- Fine-tune the deposition potential based on CV and compositional analysis. |
Conclusion
The electrodeposition of metallic ions from Gallium(III) sulfate-based electrolytes offers a promising and cost-effective route for the fabrication of precursor films for CIGS solar cells. By carefully controlling the electrolyte composition, pH, and electrochemical parameters, it is possible to overcome the challenges associated with gallium deposition and produce high-quality, uniform, and adherent films. The protocols and insights provided in this application note serve as a robust starting point for researchers and scientists working to advance thin-film photovoltaic technologies.
References
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Crossay, A., et al. (2021). Elaboration of wide bandgap CIGS on silicon by electrodeposition of stacked metal precursors and sulfur annealing for tandem solar cell applications. EPJ Photovoltaics, 12, 1. [Link]
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Ghorbani, J., et al. (2014). Fabrication and Characterization of Electrochemically Deposited CuIn(Ga)Se 2 Solar Cells. Journal of Nanomaterials, 2014, 856205. [Link]
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Lincot, D. (2011). Electrodeposition of semiconductors. Thin Solid Films, 519(21), 7271-7275. [Link]
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ResearchGate. (n.d.). Cyclic voltammetry (CV) curves of buffer electrolyte and Ga2(SO4)3... [Link]
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Saji, V. S., & Lee, C. W. (2010). Electrodeposition of In–Se and Ga–Se thin films for preparation of CIGS solar cells. Electrochemical and Solid-State Letters, 13(5), D33. [Link]
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Chung, Y., & Lee, C. W. (2013). Electrochemistry of Gallium. Journal of Electrochemical Science and Technology, 4(1), 1-18. [Link]
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Ribeaucourt, L. (2011). Electrodeposition and selenisation of Cu-In-Ga alloys in order to form Cu(In,Ga)Se2 thin films for solar cells. [Link]
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Mali, S. S., et al. (2015). Mass Transfer Study on Improved Chemistry for Electrodeposition of Copper Indium Gallium Selenide (CIGS) Compound for Photovoltaics Applications. Journal of The Electrochemical Society, 162(10), D525-D531. [Link]
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Troubleshooting & Optimization
Technical Support Center: Methods for Drying Anhydrous Gallium(III) Sulfate Hydrate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective drying of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) to its anhydrous state. Given the compound's extremely hygroscopic nature and thermal sensitivity, proper technique is critical to prevent sample degradation and ensure experimental success. This document outlines validated methods, explains the underlying chemical principles, and offers troubleshooting solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of Gallium(III) sulfate.
Question: What is Gallium(III) sulfate hydrate and why is its anhydrous form necessary? Answer: Gallium(III) sulfate is a metal salt that typically exists in a hydrated form, most commonly as the octadecahydrate (Ga₂(SO₄)₃·18H₂O), where water molecules are incorporated into its crystal structure.[1] For many advanced applications, such as in the synthesis of novel catalysts, advanced ceramics, or certain pharmaceutical formulations, the presence of water can interfere with reaction mechanisms, alter product purity, or compromise material performance.[2][3][4] Therefore, obtaining the anhydrous (water-free) form is a critical preparatory step.
Question: What are the key properties of Gallium(III) sulfate I should be aware of before starting? Answer: Understanding the compound's chemical and physical properties is crucial for selecting the appropriate drying method and for safe handling. The anhydrous form is a white, hygroscopic solid that readily absorbs moisture from the atmosphere.[1][2] Key thermal decomposition data is essential for avoiding unintended degradation of the salt into gallium oxide.
Table 1: Physicochemical Properties of Gallium(III) Sulfate
| Property | Value | Source |
|---|---|---|
| Chemical Formula | Ga₂(SO₄)₃ (anhydrous) | [1] |
| Molar Mass | 427.63 g/mol (anhydrous) | [5] |
| Appearance | White solid/powder | [1][4] |
| Solubility | Slightly soluble in water and acid.[1][2][3] | [1][2][3] |
| Dehydration Temp. | Begins losing water >150°C; complete >310°C.[1] | [1] |
| Decomposition Temp. | > 680°C (yields Ga₂O₃ and SO₃).[1] |[1] |
Question: What are the primary challenges when drying Gallium(III) sulfate hydrate? Answer: The two main challenges are:
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Extreme Hygroscopicity: Anhydrous Gallium(III) sulfate is described as "extremely hygroscopic."[1] Once dried, it will rapidly reabsorb atmospheric moisture. This necessitates that all post-drying handling and storage occur under strictly anhydrous conditions (e.g., in a glovebox or a high-integrity desiccator).
-
Thermal Stability: While heat is required to drive off the waters of hydration, excessive temperatures can cause decomposition. The hydrate loses water in stages, and heating must be carefully controlled to stay above the final dehydration temperature (~310°C) but well below the decomposition temperature (>680°C).[1]
Question: What happens if I overheat the sample during the drying process? Answer: If the temperature exceeds 680°C, the Gallium(III) sulfate will begin to decompose. This process involves the release of sulfur trioxide (SO₃) gas, leaving behind gallium(III) oxide (Ga₂O₃).[1] This chemical change is irreversible and will result in a final product that is not the desired anhydrous salt.
Part 2: Troubleshooting and Procedural Guides
This section provides detailed protocols and troubleshooting advice for common drying methods, presented in a practical question-and-answer format.
Method 1: Controlled Thermal Dehydration
This method relies on heating the hydrate in a furnace or oven to drive off the water molecules. It is effective but requires precise temperature control.
Question: What is the recommended protocol for drying Gallium(III) sulfate hydrate using a furnace? Answer: The key is a slow, staged heating process to prevent rapid steam release that can cause mechanical loss of the fine powder, followed by a hold at a temperature sufficient for complete dehydration.
Experimental Protocol: Furnace Drying
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Preparation: Place the Gallium(III) sulfate hydrate powder in a clean, dry ceramic or porcelain crucible. Do not fill the crucible more than halfway to accommodate potential expansion and prevent spillage.
-
Initial Heating: Place the crucible in a programmable furnace. Heat the sample from ambient temperature to 150°C at a slow ramp rate of 2-5°C per minute. This gentle ramp prevents violent ejection of the powder.
-
Staged Dehydration: Hold the temperature at 150°C for 1-2 hours to remove the bulk of the hydration water.
-
Final Dehydration: Increase the temperature to 320-350°C. This range is safely above the complete dehydration temperature of 310°C but well below the decomposition point.[1] Hold at this temperature for at least 4 hours to ensure all tightly bound water is removed.
-
Cooling and Storage: Turn off the furnace and allow it to cool to below 100°C before opening. Immediately transfer the crucible containing the now-anhydrous Ga₂(SO₄)₃ to a high-quality desiccator containing a strong desiccant (e.g., P₂O₅) or directly into an inert-atmosphere glovebox for storage.
Troubleshooting Guide: Thermal Dehydration
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Q: My final product is clumpy and quickly gains weight on the balance. What went wrong?
-
A: This indicates either incomplete drying or exposure to ambient moisture after drying. The anhydrous salt's hygroscopicity means even brief exposure to air will cause it to absorb water. Solution: Ensure the final dehydration step was held for the minimum required time (4 hours) and that the transfer from the furnace to the desiccator or glovebox was performed as quickly as possible.
-
-
Q: The color of my sample has changed to a yellowish or brownish tint. Why?
-
A: Discoloration may indicate partial decomposition due to localized overheating or reaction with contaminants in the crucible. Solution: Verify your furnace's temperature calibration. Ensure you are using high-purity, inert crucibles. If the problem persists, a lower-temperature method like vacuum drying may be necessary.
-
Method 2: Vacuum Drying
This technique is ideal for researchers who wish to avoid high temperatures or have samples that may be more sensitive to thermal stress. By reducing the ambient pressure, water can be removed at a much lower temperature.
Question: How do I effectively dry Gallium(III) sulfate hydrate using a vacuum oven? Answer: Vacuum drying leverages the principle that the boiling point of water decreases as pressure drops. This allows for dehydration at temperatures well below 100°C, minimizing the risk of thermal decomposition. A preparation method described in the literature involves drying the hydrate in a vacuum for 2 hours to produce the anhydrous form.[1]
Experimental Protocol: Vacuum Oven Drying
-
Preparation: Spread a thin layer of the Gallium(III) sulfate hydrate on a clean, glass watch glass or dish to maximize surface area. Place it inside a vacuum oven.
-
System Setup: Connect the vacuum oven to a vacuum pump. Crucially , install a cold trap (using liquid nitrogen or a dry ice/acetone slurry) between the oven and the pump to capture the water vapor and protect the pump oil.
-
Evacuation: Close the oven door and begin evacuating the chamber. A pressure of <1 Torr is recommended.
-
Gentle Heating: Once a stable vacuum is achieved, begin heating the oven. A temperature of 70-90°C is often sufficient. While higher temperatures can be used, the primary advantage of this method is its low-temperature efficacy.
-
Drying: Dry for 4-8 hours. The exact time depends on the sample size, layer thickness, and vacuum level. The process is complete when the sample reaches a constant weight.
-
Cooling and Storage: Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. Break the vacuum with a dry, inert gas like nitrogen or argon. Immediately transfer the sample to a glovebox or a sealed container inside a desiccator.
Troubleshooting Guide: Vacuum Drying
-
Q: The drying process is taking an extremely long time (>24 hours). How can I improve the efficiency?
-
A: Slow drying is typically due to an insufficient vacuum, a sample layer that is too thick, or an exhausted cold trap. Solution: Check your vacuum system for leaks. Ensure the sample is spread as thinly as possible. Finally, replenish the cold trap, as its saturation with ice can reduce pumping efficiency.
-
-
Q: My sample is "bumping" or being pulled into the vacuum line.
-
A: This occurs when the initial vacuum is applied too rapidly to a very wet sample, causing the water to boil violently. Solution: Apply the vacuum gradually at the beginning of the process. You can do this by slowly opening the valve to the vacuum pump or using a vacuum controller.
-
Part 3: Visualization and Workflows
To aid in experimental design, the following diagrams illustrate key decision-making and procedural workflows.
Diagram 1: Decision-Making Workflow for Selecting a Drying Method
Caption: Decision tree for choosing the appropriate drying method.
Diagram 2: Experimental Workflow for Thermal Dehydration
Caption: Step-by-step workflow for the thermal dehydration method.
References
-
Wikipedia contributors. (2023). Gallium(III) sulfate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
American Elements. (n.d.). Gallium(III) Sulfate Hydrate. Retrieved from [Link]
-
Chemsrc. (n.d.). Gallium(III) sulfate hydrate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gallium(III) sulfate hydrate. PubChem Compound Database. Retrieved from [Link]
-
American Elements. (n.d.). Gallium Sulfate. Retrieved from [Link]
-
Elements China. (2020). Gallium Sulfate Ga2O12S3 CAS No.13494-91-2. Retrieved from [Link]
-
Thy Labs. (2021, August 30). Gallium(III) sulfate from gallium and sulfuric acid [Video]. YouTube. Retrieved from [Link]
-
FUNCMATER. (n.d.). Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. Retrieved from [Link]
Sources
Technical Support Center: Controlling the Precipitation of Basic Gallium(III) Sulfate
Introduction: Welcome to the technical support guide for the controlled precipitation of basic gallium(III) sulfate. This document is designed for researchers, materials scientists, and drug development professionals who require precise control over the synthesis of this important precursor material. Basic gallium(III) sulfate, often with a structure analogous to alunite or jarosite, serves as a key intermediate in the production of high-purity gallium oxide (Ga₂O₃), catalysts, and potentially novel pharmaceutical carriers. The precipitation process, governed by the complex hydrolysis chemistry of the gallium(III) ion, can be challenging. Inconsistent results, such as gelatinous precipitates or low yields, are common without a thorough understanding of the controlling parameters. This guide provides in-depth, field-proven insights, troubleshooting solutions, and validated protocols to ensure reproducible and high-quality outcomes in your experiments.
Section 1: Understanding the Core Chemistry: The "Why" Behind the "How"
A successful synthesis is built on a solid understanding of the underlying chemical principles. This section addresses the fundamental questions regarding the precipitation mechanism.
FAQ: What exactly is "basic gallium(III) sulfate"?
Basic gallium(III) sulfate is not a simple salt but a complex inorganic polymer. Its formation is a result of the hydrolysis of the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, in the presence of sulfate ions. The resulting precipitate is a hydrated hydroxysulfate. A common stoichiometry for this compound is (H₃O)Ga₃(SO₄)₂(OH)₆.[1][2] This structure is isostructural with the mineral alunite, where a central hydronium ion (H₃O⁺) is coordinated within a lattice of gallium, hydroxide, and sulfate groups.[2] Understanding this structure is crucial, as it explains why precise pH control and the presence of sulfate are non-negotiable for its formation.
FAQ: What is the chemical mechanism that drives the precipitation?
The precipitation is a multi-step process initiated by the hydrolysis of the [Ga(H₂O)₆]³⁺ ion, which is highly acidic. As the pH of the solution increases, coordinated water molecules deprotonate to form a series of hydroxo complexes (e.g., [Ga(OH)(H₂O)₅]²⁺).[3][4] These monomeric species then undergo condensation reactions (olation) to form polynuclear hydroxo-bridged gallium clusters.[5]
Sulfate ions play a dual role: they can form complexes with gallium(III) ions in solution, influencing the hydrolysis pathway, and they are incorporated into the final solid structure, bridging the gallium-hydroxide clusters to form the stable, crystalline basic salt precipitate.[2] Controlling the rate of pH change is the most critical factor; a slow, uniform increase in pH allows for the orderly formation of the crystalline basic salt. Rapid pH changes lead to the chaotic precipitation of amorphous gallium hydroxide, Ga(OH)₃, which is often gelatinous and difficult to handle.
Caption: Experimental Workflow for Homogeneous Precipitation.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides solutions to common problems encountered during the precipitation of basic gallium(III) sulfate.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| No precipitate forms, or the yield is extremely low. | 1. Insufficient Temperature: Urea decomposition is slow or negligible below 85-90 °C. 2. Incorrect pH: The initial solution may be excessively acidic, requiring more time for the pH to rise into the precipitation window (typically pH 2.5-3.5). | 1. Verify Temperature: Calibrate your hot plate/oil bath to ensure the internal solution temperature reaches at least 95 °C. 2. Increase Reaction Time: Extend the heating period to 6-8 hours to allow for complete urea hydrolysis and a sufficient pH increase. |
| The precipitate is gelatinous, slimy, and very difficult to filter. | Rapid pH Increase: This is the classic sign of amorphous gallium hydroxide precipitation. It can be caused by adding a strong base (e.g., NaOH, NH₄OH) directly or by a heating rate that is too aggressive. | Adhere to Homogeneous Precipitation: Strictly use the urea decomposition method. Avoid any direct addition of base. Ensure a gradual ramp-up to the target temperature to prevent localized pH spikes. |
| The precipitate particles are extremely fine (colloidal) and pass through the filter paper. | 1. Insufficient Aging: The initial nuclei did not have enough time to grow into larger crystals. 2. Low Reactant Concentration: Very dilute solutions can favor nucleation over crystal growth. | 1. Increase Aging Time: Allow the precipitate to age in the mother liquor for 24 hours at room temperature with slow stirring. 2. Increase Concentration: If possible, work with a higher initial concentration of gallium sulfate (e.g., 0.5 M to 1.0 M). |
| XRD analysis shows an amorphous product or mixed phases. | 1. Incomplete Reaction: The heating time was too short, leading to an incomplete conversion to the crystalline basic salt. 2. Inhomogeneous Conditions: Poor stirring or uneven heating created different precipitation environments within the same vessel. | 1. Extend Heating/Aging: Ensure the reaction proceeds for at least 4 hours at temperature, followed by an overnight aging step. 2. Improve Homogeneity: Use a properly sized magnetic stir bar and an oil bath to guarantee uniform temperature and mixing throughout the reaction. |
Section 4: Advanced FAQs
Q: How do temperature and reactant concentration affect the final particle size and morphology? A: Generally, higher temperatures (e.g., 95-100 °C) and longer aging times promote the growth of larger, more well-defined crystals by increasing ion mobility and allowing for Ostwald ripening. Higher reactant concentrations typically lead to a higher nucleation rate, which can result in smaller final particle sizes if not coupled with an adequate aging period to facilitate crystal growth.
Q: Can I control the precipitation without using urea? A: While possible, it is significantly more challenging. It would require the extremely slow, dropwise addition of a dilute base (e.g., 0.1 M NaOH) to a vigorously stirred, heated solution of gallium sulfate. This process, known as forced hydrolysis, is highly susceptible to the formation of gelatinous Ga(OH)₃ due to localized pH spikes. The urea method remains superior for achieving reproducibility and a high-quality crystalline product.
Q: How does the presence of alkali cations like Sodium (Na⁺) or Potassium (K⁺) affect the final product? A: The presence of these cations can lead to the formation of double sulfates, where the hydronium ion (H₃O⁺) in the alunite structure is replaced by the alkali cation. [1]For example, adding potassium sulfate to the initial solution can yield potassium gallium basic sulfate, KGa₃(SO₄)₂(OH)₆, which is isostructural with jarosite. [6]This provides a method for intentionally doping or modifying the final product's composition.
References
-
Gallium(III) sulfate - Wikipedia. Wikipedia. [Link]
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Gallium(III) Ion Hydrolysis under Physiological Conditions. ResearchGate. [Link]
-
Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. FUNCMATER. [Link]
-
Gallium hydrolysis constants. NECTAR COST. [Link]
-
Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. MDPI. [Link]
-
The Precipitation of Basic Gallium Sulfate by Means of Urea. I. A Study of the Precipitate Produced. Journal of the American Chemical Society. [Link]
-
The Behaviour of Gallium During Jarosite Precipitation. ResearchGate. [Link]
-
Hydrolytic Precipitation of Gallium from Chloride Solutions. ResearchGate. [Link]
Sources
- 1. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Gallium Sulfate Reactions: A Technical Support Guide to Preventing Byproduct Formation
From the Desk of the Senior Application Scientist
Welcome to the technical support center. In my years of experience assisting researchers in pharmaceutical and materials science, I've seen firsthand how the unique chemistry of gallium can be both a powerful tool and a significant challenge. Gallium's use in drug development, particularly for its antimicrobial and anticancer properties, demands the highest standards of purity.[1][2][3] However, the synthesis of its salts, like gallium sulfate, is often plagued by the formation of unwanted byproducts.
This guide is structured to move beyond simple procedural lists. It is designed as a direct Q&A resource to address the specific, practical issues you encounter at the bench. We will explore the fundamental chemistry driving these side reactions and provide robust, field-proven strategies to ensure your synthesis yields a pure, reliable product.
Part 1: Core Concepts: The Challenge of Gallium(III) Hydrolysis
Before troubleshooting specific problems, it's crucial to understand the root cause of most byproduct issues: the hydrolysis of the gallium(III) ion. In aqueous solutions, the Ga³⁺ ion exists as the hexaaquagallium(III) complex, [Ga(H₂O)₆]³⁺. The high charge density of the small Ga³⁺ ion polarizes the surrounding water molecules, making them highly acidic. This leads to a series of spontaneous deprotonation (hydrolysis) reactions, especially as the pH increases.
This stepwise hydrolysis is the primary pathway to the most common byproducts: soluble hydroxy-sulfates, insoluble gallium oxide-hydroxide (GaOOH), and gelatinous gallium hydroxide (Ga(OH)₃).[4][5][6] Controlling this cascade is the key to a successful synthesis.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: I'm trying to dissolve gallium metal in sulfuric acid, but a white, gel-like precipitate crashed out of my solution. What is it, and how can I prevent this?
Answer:
This is the most common issue encountered and is almost certainly the precipitation of gallium hydroxide, Ga(OH)₃, or gallium oxide-hydroxide, GaOOH.[4]
-
Causality: This occurs when the local or bulk pH of the solution rises. While the initial solution is acidic, the reaction consumes H⁺ ions. If the acid is not in sufficient excess or if water is added improperly, the pH can increase enough to trigger hydrolysis and precipitation. The precipitation of GaOOH from aqueous gallium solutions is known to begin at a pH of approximately 2.05 at elevated temperatures (e.g., 85°C).[4][7][8]
-
Preventative Strategy: The key is rigorous and sustained pH control.
-
Maintain Acidic Conditions: Ensure your reaction is conducted in a sufficient excess of sulfuric acid to keep the pH well below 2.0.
-
Controlled Dilution: If you need to dilute the reaction mixture, always add the acidic gallium solution to water slowly, never the other way around. This prevents localized high-pH zones that initiate precipitation.
-
Temperature Management: Avoid excessive heating during the initial dissolution, as higher temperatures promote "forced hydrolysis," where water molecules more readily react with gallium ions to form insoluble species.
-
Question 2: My final product after drying is an amorphous powder, not the crystalline solid I expected. Powder X-ray Diffraction (PXRD) shows broad humps instead of sharp peaks. What went wrong?
Answer:
This indicates the formation of amorphous or poorly crystalline byproducts, most likely "basic gallium sulfates."
-
Causality: Basic salts, such as (H₃O)Ga₃(SO₄)₂(OH)₆, are intermediate products in the hydrolysis pathway where hydroxide ions partially replace sulfate ions in the coordination sphere of the gallium.[9] These complex polymeric or oligomeric structures often lack long-range order and precipitate as amorphous solids, trapping water and impurities.
-
Troubleshooting & Solution:
-
Re-evaluate pH Control: Even if you avoided the dramatic precipitation of Ga(OH)₃, a subtle rise in pH can lead to these basic salts. Ensure your final solution before crystallization is strongly acidic.
-
Optimize Crystallization: Amorphous materials can sometimes form from rapid solvent removal. Attempt a slower crystallization at a controlled temperature.
-
Consider an Anti-Solvent: A patented method for preparing gallium sulfate suggests that after concentrating the aqueous solution, the addition of an ethanol/ether mixture can facilitate the precipitation of the crystalline hydrate.[10][11] This technique reduces the solubility of the desired salt while the more polar, partially hydrolyzed species may remain in the mixed-solvent phase.
-
Question 3: The reaction between my gallium metal and sulfuric acid is extremely slow or seems to stop altogether. How can I drive it to completion?
Answer:
This issue is typically due to surface passivation.
-
Causality: Gallium metal reacts with sulfuric acid to produce gallium sulfate.[12] However, this newly formed salt can coat the surface of the liquid metal, preventing further reaction between the acid and the bulk gallium. A thin, resilient layer of native gallium oxide on the metal surface can also inhibit the initial reaction.
-
Troubleshooting & Solution:
-
Increase Agitation: Vigorous stirring is essential. This mechanically disrupts the passivating product layer, constantly exposing fresh metal surfaces to the acid.
-
Gentle Heating: Moderately increasing the temperature (e.g., to 50-60°C) will increase the reaction rate. Be cautious not to overheat, which could lead to the forced hydrolysis issues mentioned in Question 1.
-
Acid Concentration: Using a moderately concentrated sulfuric acid can enhance the reaction rate. However, be aware of the safety implications and the potential for different hydrate forms of the final product.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions for synthesizing high-purity gallium sulfate?
A1: The optimal conditions balance reaction rate with byproduct suppression. The following table summarizes recommended parameters based on established synthesis principles.
| Parameter | Recommended Value | Rationale & Scientific Justification |
| pH | < 2.0 | Critical Parameter. Suppresses the hydrolysis equilibrium of [Ga(H₂O)₆]³⁺, preventing the formation of GaOOH and Ga(OH)₃ precipitates.[4][8] |
| Temperature | 50 - 90 °C | A compromise. Higher temperatures increase the dissolution rate of gallium metal but also accelerate unwanted forced hydrolysis. A temperature of 90°C is often cited for synthesis from other gallium salts.[9] |
| Reagent Purity | ACS Grade or higher | Prevents the introduction of metallic impurities (e.g., Fe, Al, Zn) that can co-precipitate or be incorporated into the crystal lattice.[13][14] |
| Atmosphere | Inert (optional) | While not always necessary, performing the reaction under an inert atmosphere (e.g., N₂ or Ar) can prevent any potential side reactions involving atmospheric oxygen, especially if trace impurities are present. |
Q2: How can I definitively identify the byproducts in my sample?
A2: A multi-technique approach is recommended for unambiguous identification:
-
Powder X-ray Diffraction (PXRD): This is the most powerful tool. Crystalline Ga₂(SO₄)₃·18H₂O will produce a distinct, sharp diffraction pattern. Amorphous basic sulfates will show a broad, featureless hump. Crystalline byproducts like GaOOH will have their own characteristic patterns that can be matched to a database.[4][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The presence of strong, broad O-H stretching bands around 3000-3600 cm⁻¹ alongside the characteristic sulfate (S-O) bands can indicate the presence of hydroxides or excessive water of hydration.
-
Thermogravimetric Analysis (TGA): TGA can reveal the thermal stability and composition. The dehydration of Ga₂(SO₄)₃·18H₂O occurs in distinct stages.[9] The decomposition of hydroxides or basic sulfates will show different mass loss profiles at different temperatures.[15]
Q3: My application is in drug development. Beyond hydrolysis products, what other impurities should I be concerned about?
A3: For pharmaceutical applications, trace metal and anionic impurities are critical.
-
Metallic Impurities: Starting gallium sources can contain trace amounts of zinc, aluminum, iron, and other metals.[14] These are of concern due to their own potential toxicity and interference with gallium's biological mechanism of action.[16] Use high-purity (99.99% or higher) gallium metal. Analysis should be performed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Anionic Impurities: Impurities from the sulfuric acid, such as chlorides or nitrates, can be incorporated. These can be quantified using ion chromatography.[17]
Part 4: Key Experimental Protocols
Protocol 1: Controlled Synthesis of Gallium(III) Sulfate Hydrate
This protocol is designed to minimize hydrolysis byproducts through strict pH and temperature control.
-
Preparation: In a fume hood, place 10.0 g of high-purity (≥99.99%) gallium metal into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Reaction: Slowly add 100 mL of 3 M sulfuric acid (prepared from ACS grade concentrated acid and deionized water).
-
Dissolution: Begin vigorous stirring and gently heat the mixture to 60°C using a water bath. Maintain this temperature until all the gallium metal has dissolved. The solution should be clear and colorless.
-
Concentration: Once the reaction is complete, increase the temperature to 90°C and reduce the volume of the solution by approximately half through evaporation. This encourages saturation.
-
Crystallization: Remove the flask from heating and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for several hours to promote the crystallization of gallium sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).[9]
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid, followed by a wash with ethanol to facilitate drying.
-
Drying: Dry the product in a desiccator over a suitable drying agent. Do not heat, as this can remove the water of hydration.
Protocol 2: Quality Control Workflow for Byproduct Analysis
This outlines the logical flow for analyzing a synthesized batch of gallium sulfate.
Caption: Quality control decision workflow for analyzing synthesized gallium sulfate.
Part 5: Mechanistic Pathway Visualization
Understanding the chemical transformations that lead to byproducts is essential for prevention. The following diagram illustrates the pH-dependent hydrolysis of the aqueous gallium(III) ion.
Caption: pH-dependent hydrolysis pathway of the Ga(III) ion in aqueous solution.
References
-
Tas, A. C., Majewski, P., & Aldinger, F. (2002). Synthesis of gallium oxide hydroxide crystals in aqueous solutions with or without urea and their calcination behavior. Journal of the American Ceramic Society, 85(6), 1421-1429. [Link]
- Chambliss, G. H. (1991). U.S. Patent No. 5,030,427. Washington, DC: U.S.
-
Tas, A. C., Majewski, P., & Aldinger, F. (2002). Synthesis of Gallium Oxide Hydroxide Crystals in Aqueous Solutions with or Without Urea and Their Calcination Behavior. ResearchGate. [Link]
-
Tas, A. C. (2002). Synthesis of Gallium Oxide Hydroxide Crystals in Aqueous Solutions with or Without Urea and Their Calcination Behavior. SciSpace. [Link]
-
Tas, A. C. (n.d.). Preparation of GaOOH Crystals or Zeppelins. Retrieved from [Link]
-
Gedanken, A., et al. (2015). Facile synthesis of gallium oxide hydroxide by ultrasonic irradiation of molten gallium in water. Materials Letters, 148, 101-103. [Link]
- Li, J., et al. (2012).
- Li, J., et al. (2013).
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Wang, L., et al. (2023). Liquid Metal Gallium Pharmaceuticals. Theranostics, 13(12), 4035–4058. [Link]
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Bernstein, L. R. (2011). Medical Applications and Toxicities of Gallium Compounds. Non-Chromium Coatings for Metals, 4(1), 1-18. [Link]
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Wikipedia contributors. (2023, December 2). Gallium(III) sulfate. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Chitambar, C. R. (2014). The Therapeutic Potential of Gallium-Based Complexes in Anti-Tumor Drug Design. Letters in Drug Design & Discovery, 11(7), 864-871. [Link]
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Bretti, C., et al. (n.d.). Gallium hydrolysis constants. NECTAR COST. [Link]
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Li, Y., et al. (2019). Adsorption Performance and Mechanism of Gallium from Sulfuric Acid Leach Liquor of High-Alumina Fly Ash. Minerals, 9(12), 748. [Link]
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Bernstein, L. R. (2011). Medical Applications and Toxicities of Gallium Compounds. ResearchGate. [Link]
-
Chemistry RULES! (2019, May 26). Gallium Heartbeat Reaction With Sulfuric Acid and Dichromate [Video]. YouTube. [Link]
-
Harris, W. R., & Martell, A. E. (1976). Gallium(III) Ion Hydrolysis under Physiological Conditions. Inorganic Chemistry, 15(3), 727-730. [Link]
-
Kim, J. H., et al. (2021). Quantitative Analysis of IMPURITIES in Gallium Metal Using RSF Calculated by Analyzing Aluminum Matrix CRMs Using Glow Discharge Mass Spectrometer. MAPAN - Journal of Metrology Society of India, 36(4), 425-432. [Link]
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- 4. [PDF] Synthesis of gallium oxide hydroxide crystals in aqueous solutions with or without urea and their calcination behavior | Semantic Scholar [semanticscholar.org]
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- 9. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]
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Techniques for handling and storing hygroscopic Gallium(III) sulfate
Technical Support Center: Gallium(III) Sulfate
A Senior Application Scientist's Guide to Handling and Storage
Welcome to the technical support resource for Gallium(III) sulfate. This guide is designed for our partners in research, discovery, and drug development. Gallium(III) sulfate is a versatile compound with increasing applications in materials science and pharmaceuticals, including its use as a precursor for gallium nitride semiconductors and its exploration in drug delivery systems.[1] However, its utility is matched by its primary handling challenge: hygroscopicity. The anhydrous form, in particular, readily absorbs atmospheric moisture, which can compromise experimental integrity, reproducibility, and the material's intrinsic properties.
This document provides a structured, in-depth guide to the best practices for handling and storing Gallium(III) sulfate, moving from fundamental principles to specific troubleshooting protocols. Our goal is to empower you with the technical expertise to ensure the stability and reliability of this valuable reagent in your critical applications.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the properties and handling of Gallium(III) sulfate.
Q1: What exactly makes Gallium(III) sulfate "hygroscopic"?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) has a high affinity for water molecules and will readily react with atmospheric humidity to form various hydrates, with the octadecahydrate (Ga₂(SO₄)₃·18H₂O) being a common form.[2] This process is not merely surface adsorption; it is a chemical transformation that incorporates water into the compound's crystal structure. The anhydrous form is particularly susceptible because it is thermodynamically driven to achieve a more stable, hydrated state.
Q2: What are the immediate consequences of improper handling and moisture exposure?
A: The consequences of moisture exposure can range from inconvenient to catastrophic for an experiment:
-
Inaccurate Stoichiometry: The most significant issue is a change in molar mass. As the compound absorbs water, its weight increases. If you weigh out 1 gram of what you believe is anhydrous Ga₂(SO₄)₃, but it has absorbed moisture, you are actually using a smaller molar quantity of gallium sulfate than intended, leading to incorrect concentrations and flawed stoichiometric calculations.
-
Physical State Alteration: Moisture absorption will cause the fine white powder to form clumps or even a paste, making it difficult to handle, weigh accurately, and dissolve uniformly.[3]
-
Altered Chemical Properties: The presence of water can change the compound's reactivity and solubility characteristics. In some cases, it can lead to the formation of insoluble basic gallium sulfates, which may appear as turbidity or precipitate in solution.[2]
Q3: What is the ideal environment for storing Gallium(III) sulfate?
A: The gold standard for storing highly hygroscopic materials like anhydrous Gallium(III) sulfate is in a controlled, inert atmosphere.[4][5] The primary goal is to minimize contact with ambient air. The recommended storage hierarchy is as follows:
-
Glovebox: A glovebox with a continuously scrubbed inert atmosphere (e.g., argon or nitrogen) at <1 ppm H₂O is the most reliable method. This allows for both storage and handling in a protected environment.[6]
-
Sealed Container in a Desiccator: If a glovebox is unavailable, the compound should be stored in its original, tightly sealed container. This container should then be placed inside a desiccator cabinet containing an active desiccant (e.g., Drierite™ or molecular sieves).[7][8]
-
Inert Gas Backfill: For frequently accessed containers, after each use, the headspace should be purged with a dry, inert gas like argon or nitrogen before resealing.[9]
Q4: My Safety Data Sheet (SDS) lists Gallium(III) sulfate as a skin and eye irritant. What are the essential safety precautions?
A: Yes, Gallium(III) sulfate is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Adherence to standard laboratory safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the powder in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhaling dust particles.
-
Emergency Procedures: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems that may arise during the experimental use of Gallium(III) sulfate.
Q: My Gallium(III) sulfate powder has formed hard clumps. Can I still use it for my experiment?
A: Clumping is a clear indicator of significant moisture absorption.[3] While you may be able to physically break up the clumps with a spatula, the material's integrity is compromised.[3]
-
For Non-Critical Applications: If stoichiometry is not paramount, you may be able to use the material after breaking it up. However, be aware that its properties have been altered.
-
For High-Precision Work (e.g., drug formulation, semiconductor research): It is strongly advised to discard the compromised material and use a fresh, unopened container. The uncertainty in water content makes it unsuitable for quantitative applications.
-
Can it be dried? While hydrates lose water upon heating (the anhydrous form is obtained above 150 °C), attempting to dry a partially hydrated sample in a standard lab oven can be unreliable and may not fully restore the original anhydrous state without precise temperature control under vacuum.[2] For most users, this is not a practical or recommended solution.
Q: I am trying to weigh the powder on an analytical balance, but the reading keeps increasing. What is causing this?
A: This phenomenon, known as "weight creep," is a classic sign of a hygroscopic substance absorbing moisture from the air in real-time. The longer the sample sits on the open balance pan, the more water it absorbs, and the more its weight increases.
-
Immediate Solution: Work quickly. Pre-tare your weighing vessel, add the powder as rapidly as possible, and record the weight immediately. This minimizes, but does not eliminate, the error.
-
Best Practice: The most accurate method is to perform the weighing process inside a controlled, low-humidity environment like a glovebox.[6] Alternatively, use a tared, sealed vial. Add the powder, seal the vial, and then take the final weight. The difference will be accurate, and the material remains protected.
Q: I dissolved the Gallium(III) sulfate in an anhydrous solvent, but the solution appears cloudy. What went wrong?
A: Cloudiness or precipitation in an anhydrous solvent suggests contamination with water, which could originate from several sources:
-
Compromised Gallium(III) Sulfate: The powder may have absorbed moisture prior to being added to the solvent.
-
"Anhydrous" Solvent Isn't Dry: Solvents from previously opened bottles can absorb atmospheric moisture. It is best practice to use a freshly opened bottle or solvent from a solvent purification system.
-
Glassware Contamination: Laboratory glassware contains a thin film of adsorbed moisture.[10] All glassware should be rigorously dried by oven heating (e.g., 125 °C overnight) and cooled in a desiccator or under a stream of inert gas before use.[10]
Protocols & Workflows
Adherence to rigorous protocols is essential for success. The following workflows outline the best practices for handling Gallium(III) sulfate.
Workflow for Handling Hygroscopic Gallium(III) Sulfate
The following diagram illustrates the critical decision points and handling steps from receiving the compound to its final use in an experiment.
Caption: Decision workflow for handling Gallium(III) sulfate.
Protocol 1: Weighing and Dispensing in a Glovebox
This protocol provides the highest level of protection against moisture contamination.
-
Preparation: Place all necessary items (spatulas, weigh boats/vials, notebook, markers) and the sealed container of Gallium(III) sulfate into the glovebox antechamber.
-
Purging: Evacuate and backfill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.
-
Transfer: Move the items from the antechamber into the main glovebox chamber. Allow the compound's container to equilibrate to the glovebox atmosphere for 15-20 minutes before opening.
-
Weighing: Tare a clean, dry vial on the analytical balance inside the glovebox.
-
Dispensing: Carefully open the Gallium(III) sulfate container. Use a clean spatula to transfer the desired amount of powder into the tared vial.
-
Sealing: Immediately and tightly seal both the primary Gallium(III) sulfate container and the vial containing your sample.
-
Documentation: Record the final weight. The sample is now protected and can be removed from the glovebox for your experiment.
Data Summary: Storage Options and Best Practices
The choice of storage method involves a trade-off between protection level, convenience, and equipment availability.
| Storage Method | Protection Level | Key Considerations | Best For |
| Inert Atmosphere Glovebox | Excellent | Highest initial cost; provides a controlled environment for both storage and handling.[6] | Quantitative analysis, moisture-sensitive reactions, long-term storage of opened containers. |
| Desiccator Cabinet | Good | Requires active, regularly replaced desiccant; protects against ambient humidity during storage only.[7] | Unopened containers; short-term storage of briefly opened containers. |
| Sealed Container (Inert Gas Purge) | Moderate | Requires a source of dry nitrogen or argon; technique-dependent effectiveness.[9] | Labs without a glovebox; frequent use where small amounts are dispensed. |
| Original Sealed Container on Shelf | Poor (once opened) | Offers no protection from ambient air after the manufacturer's seal is broken. | Strictly for unopened containers. |
References
-
Gallium(III) sulfate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 12, 2026, from [Link]
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Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved January 12, 2026, from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved January 12, 2026, from [Link]
-
Terra Universal. (2026). Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. Retrieved January 12, 2026, from [Link]
-
American Elements. (n.d.). Gallium(III) Sulfate Hydrate. Retrieved January 12, 2026, from [Link]
-
University of California, Santa Barbara - EH&S. (n.d.). Water Sensitive Chemicals. Retrieved January 12, 2026, from [Link]
-
Ottokemi. (n.d.). Gallium(III) sulphate, 99.999%. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved January 12, 2026, from [Link]
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Chitambar, C. R., et al. (2023). Development of Gallium(III) as an Antimicrobial Drug Targeting Pathophysiologic Iron Metabolism of Human Pathogens. ACS Infectious Diseases. Retrieved January 12, 2026, from [Link]
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Bernstein, L. R. (2010). Medical Applications and Toxicities of Gallium Compounds. International Journal of Environmental Research and Public Health. Retrieved January 12, 2026, from [Link]
-
Wang, D., et al. (2025). Liquid Metal Gallium Pharmaceuticals. Theranostics. Retrieved January 12, 2026, from [Link]
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Chitambar, C. R. (2012). Gallium-containing anticancer compounds. Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the yield and purity of synthesized Gallium(III) sulfate hydrate
Welcome to the technical support center for the synthesis of Gallium(III) sulfate hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, ultimately improving the yield and purity of the final product. This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly format.
Introduction to Gallium(III) Sulfate Hydrate Synthesis
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) is a key precursor in the production of various gallium compounds, including high-purity gallium oxide for applications in semiconductors and optoelectronics.[1][2] It also serves as a catalyst in organic synthesis.[3] The synthesis of high-purity Gallium(III) sulfate hydrate can be challenging due to the reactivity of gallium and the hygroscopic nature of the final product. This guide will walk you through common issues and provide robust solutions to optimize your synthetic protocols.
The most common methods for synthesizing Gallium(III) sulfate hydrate involve the reaction of a gallium source with sulfuric acid. The two primary routes are:
-
Direct reaction of Gallium metal with Sulfuric Acid.
-
Reaction of Gallium(III) hydroxide with Sulfuric Acid.
Each method has its own set of challenges, which we will address in the following sections.
Experimental Workflow Overview
The general workflow for the synthesis and purification of Gallium(III) sulfate hydrate is outlined below.
Caption: General workflow for the synthesis of Gallium(III) sulfate hydrate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Slow or Incomplete Reaction of Gallium Metal with Sulfuric Acid
Question: I am reacting gallium metal with sulfuric acid, but the reaction is extremely slow, and I am not achieving complete dissolution of the metal. How can I improve the reaction rate and ensure it goes to completion?
Answer:
This is a common observation, particularly when using dilute sulfuric acid at room temperature. The slow reaction rate can be attributed to several factors, including the formation of a passivating layer of gallium sulfate on the metal surface and the low reactivity of gallium with non-oxidizing acids.
Causality:
-
Passivation: The initial reaction forms a layer of sparingly soluble Gallium(III) sulfate on the metal surface, which can inhibit further reaction between the acid and the bulk gallium metal.[4]
-
Acid Concentration: Dilute sulfuric acid is a non-oxidizing acid, and its reaction with gallium is slow. Concentrated sulfuric acid, being a stronger oxidizing agent, reacts more readily.
-
Temperature: Like most chemical reactions, the rate of reaction between gallium and sulfuric acid increases with temperature.
Solutions:
To accelerate the reaction and ensure its completion, consider the following protocol modifications:
Protocol: Accelerating the Dissolution of Gallium Metal in Sulfuric Acid
-
Increase Sulfuric Acid Concentration:
-
Instead of dilute sulfuric acid (e.g., 2M), use a higher concentration, such as 50-98% sulfuric acid.[5]
-
Caution: The reaction with concentrated sulfuric acid can be vigorous and may produce sulfur dioxide (SO₂) gas, which is toxic.[5] This reaction should be performed in a well-ventilated fume hood.
-
-
Increase Reaction Temperature:
-
Gently heat the reaction mixture to 50-80 °C.[6] This will increase the kinetic energy of the reactants and enhance the dissolution rate.
-
Use a temperature-controlled heating mantle and a reflux condenser to prevent loss of solvent and acid vapors.
-
-
Mechanical Agitation:
-
Continuously stir the reaction mixture to ensure good contact between the acid and the gallium metal and to help dislodge any passivating layers.
-
Optimized Reaction Conditions:
| Parameter | Recommended Value | Rationale |
| Sulfuric Acid Concentration | 50-98% | Increases reaction rate. |
| Temperature | 50-80 °C | Overcomes activation energy barrier.[6] |
| Agitation | Continuous Stirring | Improves reactant contact. |
Issue 2: Low Yield of Crystalline Gallium(III) Sulfate Hydrate
Question: After the reaction, I am struggling to obtain a good yield of crystalline Gallium(III) sulfate hydrate. What are the potential causes for this low yield, and how can I improve my product recovery?
Answer:
Low yield can result from several factors, including incomplete reaction, losses during workup and purification, and hydrolysis of the gallium sulfate in solution.
Causality:
-
Incomplete Reaction: As discussed in Issue 1, if the gallium metal has not fully reacted, the yield will be inherently low.
-
Hydrolysis: Gallium(III) ions are prone to hydrolysis in aqueous solutions, especially at higher pH values, leading to the formation of insoluble gallium hydroxide or basic gallium sulfates.[7] This removes gallium from the solution and prevents its crystallization as the desired sulfate hydrate.
-
Losses During Crystallization and Washing: Gallium(III) sulfate hydrate has some solubility in water, and excessive washing or using an inappropriate crystallization method can lead to significant product loss.[8]
Solutions:
To maximize your yield, it is crucial to control the reaction and purification conditions carefully.
Protocol: Maximizing the Yield of Gallium(III) Sulfate Hydrate
-
Ensure Complete Reaction: Follow the recommendations in Issue 1 to ensure all the starting gallium has reacted.
-
Maintain Acidic Conditions:
-
Throughout the process, ensure the solution remains acidic to suppress the hydrolysis of Ga³⁺ ions.[9]
-
If necessary, adjust the pH to be slightly acidic (pH < 4) before attempting crystallization.
-
-
Optimize Crystallization:
-
Evaporation and Cooling: Concentrate the gallium sulfate solution by gentle heating (60-70 °C) to the point of saturation, then allow it to cool slowly to room temperature to form crystals.[10]
-
Anti-Solvent Precipitation: After cooling the concentrated solution, the addition of an organic solvent in which gallium sulfate is insoluble, such as an ethanol/ether mixture, can induce further precipitation of the product.[10]
-
-
Minimize Washing Losses:
-
Wash the collected crystals with a minimal amount of ice-cold deionized water to remove soluble impurities without dissolving a significant amount of the product.
-
Alternatively, wash with a solvent mixture in which the product is less soluble, such as a water-ethanol mixture.
-
Caption: Troubleshooting logic for low yield of Gallium(III) sulfate hydrate.
Issue 3: Product Impurity and Off-White Appearance
Question: My final product is not a pure white crystalline solid; it has an off-white or yellowish tint. What are the likely impurities, and how can I purify my Gallium(III) sulfate hydrate?
Answer:
The presence of color in your final product indicates impurities. These can arise from the starting materials, side reactions, or hydrolysis during the synthesis.
Causality:
-
Metallic Impurities: If the starting gallium metal is not of high purity, other metals present as impurities may also react with sulfuric acid and co-precipitate with the gallium sulfate.
-
Formation of Basic Gallium Sulfates: As mentioned previously, hydrolysis of Ga³⁺ can lead to the formation of basic gallium sulfates, which can be amorphous and off-white.[11]
-
Iron Contamination: Iron is a common impurity in gallium sources and can impart a yellowish color to the final product.
Solutions:
A robust purification strategy is essential to obtain high-purity, white crystalline Gallium(III) sulfate hydrate. The following protocol outlines a method that is effective in removing a wide range of impurities.
Protocol: Purification of Gallium(III) Sulfate Hydrate via Gallium Hydroxide Precipitation
This method involves converting the crude gallium sulfate to gallium hydroxide, which can be washed to remove many impurities, and then redissolving the purified hydroxide in sulfuric acid.
-
Dissolve Crude Product: Dissolve the impure Gallium(III) sulfate hydrate in deionized water.
-
Precipitate Gallium Hydroxide:
-
Slowly add a dilute solution of ammonia or sodium hydroxide while stirring vigorously.
-
Monitor the pH and stop the addition when the pH reaches approximately 7 to ensure complete precipitation of gallium hydroxide.
-
-
Isolate and Wash Gallium Hydroxide:
-
Collect the gelatinous precipitate of gallium hydroxide by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove soluble sulfate salts of impurity metals.
-
-
Redissolve in Sulfuric Acid:
-
Carefully add a stoichiometric amount of sulfuric acid (e.g., 2M) to the washed gallium hydroxide precipitate to redissolve it and form a solution of pure gallium sulfate.[10]
-
-
Recrystallize:
-
Follow the optimized crystallization procedure described in Issue 2 (evaporation and cooling, optionally with an anti-solvent) to obtain high-purity Gallium(III) sulfate hydrate crystals.
-
Characterization of Purity:
The purity of the final product can be assessed using various analytical techniques:
| Technique | Purpose | Expected Result for Pure Product |
| X-Ray Diffraction (XRD) | Confirm crystalline phase and identity. | Sharp peaks corresponding to the known pattern of Ga₂(SO₄)₃·xH₂O.[11] |
| Raman Spectroscopy | Identify characteristic vibrational modes. | Presence of bands for the hexaaquagallium(III) ion and sulfate ions.[11] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantify trace metal impurities. | Impurity levels below the desired threshold. |
Concluding Remarks
The successful synthesis of high-purity Gallium(III) sulfate hydrate hinges on careful control of reaction conditions to ensure complete reaction, prevention of hydrolysis, and effective purification. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their product. For further assistance, please do not hesitate to contact our technical support team.
References
- CN114715932A - Method for preparing high-purity gallium sulfate from sponge gallium - Google Patents.
- CN102491406B - Method for preparing gallium sulfate - Google Patents.
- US5030427A - Gallium purification - Google Patents.
-
Rudolph, W. W., Fischer, D., & Irmer, G. (2009). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (33), 6513-6527. Available at: [Link]
-
Gallium (III) sulfate hydrate - ChemBK. Available at: [Link]
- CN102491406A - Method for preparing gallium sulfate - Google Patents.
-
“Gallium heart” experiment | MEL Chemistry. Available at: [Link]
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Ultra-Purification of Gallium - techno-preneur.net. Available at: [Link]
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Gallium hydrolysis constants - NECTAR COST. Available at: [Link]
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Effect of pH on tumor cell uptake of radiogallium in vitro and in vivo - PubMed. Available at: [Link]
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Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability - PubMed Central. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
- CN101249983A - Preparation method of high-purity gallium oxide - Google Patents.
-
Influence of pH on Ga(III) removal. - ResearchGate. Available at: [Link]
-
What is the procedure to make Gallium sulfate from Gallium metal? - ResearchGate. Available at: [Link]
-
Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]
-
Study of gallium(III) nitrate hydrate and aqueous solutions: Raman spectroscopy and ab initio molecular orbital calculations of gallium(III) water clusters | Request PDF - ResearchGate. Available at: [Link]
-
The effect of sulfate on aluminum concentrations in natural waters: some stability relations in the system Al2O3-SO3-H2O at 298 K. Available at: [Link]
-
Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - ResearchGate. Available at: [Link]
-
X-ray diffraction and Raman characterization of β-Ga 2 O 3 single crystal grown by edge-defined film-fed growth method - ResearchGate. Available at: [Link]
-
Long-term Stability Monitoring of pH Reference Materials Using Primary pH Method. Available at: [Link]
-
Gallium(III) sulphate, 99.999% 13780-42-2 India - Ottokemi. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
How To Recrystallize A Solid - YouTube. Available at: [Link]
-
Small scale synthesis of Gallium Hydroxide : r/Chempros - Reddit. Available at: [Link]
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Navigating the Challenges of Gallium(III) Sulfate Hydrate Solubility: A Technical Support Guide
FOR IMMEDIATE RELEASE
Technical Support Center
This guide addresses common solubility issues encountered by researchers, scientists, and drug development professionals when working with Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome these challenges effectively.
Part 1: Troubleshooting Guide
Gallium(III) sulfate hydrate's solubility is notoriously dependent on the chemical environment, primarily pH. The following question-and-answer guide is designed to address the most frequent problems encountered in the laboratory.
Question 1: Why is my Gallium(III) sulfate hydrate not dissolving in water, or forming a cloudy suspension?
Answer: This is the most common issue and is almost always due to hydrolysis. Gallium(III) is a small, highly charged cation (Ga³⁺) that strongly polarizes surrounding water molecules. In neutral or near-neutral pH, this leads to the formation of insoluble gallium hydroxides and basic gallium sulfates.[1][2]
-
Causality: At pH values above approximately 2.5-3, the hydrated gallium ion, [Ga(H₂O)₆]³⁺, begins to deprotonate, leading to a cascade of hydrolysis reactions.[1][3] This process forms species such as [Ga(OH)]²⁺, [Ga(OH)₂]⁺, and eventually the insoluble precipitate Ga(OH)₃.[1][4]
-
Solution: To achieve a clear solution, you must maintain a sufficiently acidic environment. Dissolving Gallium(III) sulfate hydrate in acidified water is crucial.
Question 2: What is the recommended procedure for preparing a stable stock solution of Gallium(III) sulfate hydrate?
Answer: A reliable method involves the use of a dilute strong acid.
-
Step-by-Step Protocol:
-
Start with a solvent of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) or hydrochloric acid (e.g., 0.1 M HCl). The use of sulfuric acid is often preferred as it introduces a common ion.
-
Slowly add the Gallium(III) sulfate hydrate powder to the acidified water while stirring continuously.
-
Gentle warming (e.g., to 40-50°C) can aid in dissolution, but avoid boiling, as this can promote the formation of less soluble basic sulfates.[2]
-
Continue stirring until the solution is clear.
-
Store the stock solution in a tightly sealed container at room temperature. Due to the hygroscopic nature of the solid, ensure the container is well-sealed to prevent moisture absorption.[5][6][7]
-
Question 3: I observed a precipitate forming in my Gallium(III) sulfate solution over time, even after initial dissolution. What is happening?
Answer: This delayed precipitation is likely due to a gradual increase in the local pH or temperature fluctuations.
-
Causality: If the initial acidic environment is not sufficiently robust, atmospheric CO₂ absorption can slowly raise the pH of the solution, pushing the equilibrium towards hydrolysis and precipitation. Temperature increases can also favor the formation of basic gallium sulfates.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Question 4: Can I use a buffer to maintain the pH and solubility of my Gallium(III) sulfate solution?
Answer: The choice of buffer is critical, as many common laboratory buffers can cause precipitation.
-
Phosphate Buffers: Avoid. Gallium(III) has a high affinity for phosphate ions and will readily form insoluble gallium phosphate precipitates.
-
TRIS Buffers: Use with caution. TRIS can complex with some metal ions. The compatibility should be tested on a small scale.
-
Citrate Buffers: Potentially suitable. Citrate can form soluble complexes with Gallium(III), which may prevent hydrolysis. However, the stability of these complexes is pH-dependent.
-
Recommendation: If a buffered system is required, it is advisable to prepare the Gallium(III) sulfate in an acidic solution first and then slowly add it to the buffer while monitoring for any signs of precipitation. Always perform a small-scale pilot experiment to confirm compatibility.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the actual solubility of Gallium(III) sulfate hydrate in water? I've seen conflicting information.
A1: The literature can be confusing. While some sources state it is "slightly soluble," this often refers to its behavior in neutral water where hydrolysis limits its dissolution.[5][6] One source indicates a high solubility of 170 g/100 mL at 20°C for the octadecahydrate form in water, which likely implies dissolution under conditions that prevent hydrolysis (i.e., in an acidic solution). The key takeaway is that its practical solubility is dictated by the pH of the solvent.
Q2: How does temperature affect the solubility of Gallium(III) sulfate hydrate?
A2: While moderate heating can increase the rate of dissolution in an acidic solution, elevated temperatures, especially in solutions with a pH approaching neutral, will accelerate hydrolysis and promote the precipitation of basic gallium sulfates.[2]
Q3: What are the common impurities in Gallium(III) sulfate hydrate, and can they affect my experiment?
A3: High-purity grades (e.g., 99.99% or higher) should have minimal metallic impurities.[8] However, lower-grade material may contain trace amounts of other metals. For most applications, these low levels of impurities are unlikely to significantly impact solubility. If your application is sensitive to trace metals, it is crucial to use a high-purity grade and obtain a certificate of analysis from the supplier.
Q4: What are the different hydrated forms of Gallium(III) sulfate?
A4: The most common commercially available form is the octadecahydrate (Ga₂(SO₄)₃·18H₂O).[9] This hydrate will lose water in stages upon heating.[9]
Q5: What are the primary chemical species of gallium in a stable acidic sulfate solution?
A5: In a sufficiently acidic aqueous solution, the predominant species is the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[9] In the presence of sulfate ions, stable sulfato complexes can also form.[2]
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | Ga₂(SO₄)₃·xH₂O (x≈18) | [5] |
| Appearance | White crystalline solid | [10][11] |
| Hygroscopicity | Hygroscopic | [5][6] |
| Solubility in Water | "Slightly soluble" (hydrolyzes) | [5][6][7] |
| Solubility in Acid | "Moderately soluble" | [10] |
| Reported Solubility | 170 g/100 mL at 20°C (as 16-18 hydrate) | |
| Melting Point | 105-110 °C (decomposes) | [6] |
Experimental Protocols & Diagrams
Protocol for Preparing a 100 mM Gallium(III) Sulfate Stock Solution
This protocol provides a reliable method for preparing a stable stock solution.
-
Prepare the Acidified Solvent: Add 2.7 mL of concentrated sulfuric acid (98%) to approximately 400 mL of deionized water in a 500 mL beaker with a stir bar. Allow the solution to cool to room temperature. Safety Note: Always add acid to water.
-
Weigh the Compound: Accurately weigh out 3.55 g of Gallium(III) sulfate octadecahydrate (MW ~ 709.9 g/mol ).
-
Dissolution: With continuous stirring, slowly add the weighed Gallium(III) sulfate hydrate to the acidified water.
-
Gentle Warming (Optional): If dissolution is slow, gently warm the solution to 40-50°C on a hot plate with stirring. Do not boil.
-
Final Volume Adjustment: Once fully dissolved and cooled to room temperature, transfer the clear solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of the acidified solvent and add the rinsing to the flask. Bring the solution to the final volume with the acidified solvent.
-
Storage: Transfer the final solution to a clean, tightly sealed bottle for storage at room temperature.
Gallium(III) Hydrolysis Pathway
The following diagram illustrates the pH-dependent hydrolysis of the Gallium(III) ion, leading to precipitation.
Caption: Simplified Gallium(III) hydrolysis pathway with increasing pH.
References
-
FUNCMATER. Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. Available at: [Link]
-
American Elements. Gallium(III) Sulfate Hydrate. Available at: [Link]
-
ChemBK. Gallium (III) sulfate hydrate. Available at: [Link]
-
Chemsrc. Gallium(III) sulfate hydrate | CAS#:13780-42-2. Available at: [Link]
-
Journal of the Chemical Society, Dalton Transactions. The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III). Available at: [Link]
-
Semantic Scholar. Gallium(III) Ion Hydrolysis under Physiological Conditions. Available at: [Link]
-
NECTAR COST. Gallium hydrolysis constants. Available at: [Link]
-
Semantic Scholar. Potentiometric Determination of the First Hydrolysis Constant of Gallium(III) in NaCl Solution to 100°C. Available at: [Link]
-
ResearchGate. Gallium(III) Ion Hydrolysis under Physiological Conditions. Available at: [Link]
-
Wikipedia. Gallium(III) sulfate. Available at: [Link]
- Google Patents. Method for preparing gallium sulfate.
-
Chemsavers, Inc. Gallium(III) sulfate hydrate, 99.999% trace metals basis 50g. Available at: [Link]
- Google Patents. Method for preparing gallium sulfate.
-
ResearchGate. Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Gallium(III) Ion Hydrolysis under Physiological Conditions | Semantic Scholar [semanticscholar.org]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. wholesale Gallium(III) sulfate hydrate Crystalline- FUNCMATER [funcmater.com]
- 6. chembk.com [chembk.com]
- 7. Gallium(III) sulfate hydrate | CAS#:13780-42-2 | Chemsrc [chemsrc.com]
- 8. Gallium(III) sulfate 99.99 trace metals 13494-91-2 [sigmaaldrich.com]
- 9. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]
- 10. americanelements.com [americanelements.com]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Stabilization of Aqueous Gallium(III) Sulfate Solutions
Welcome to the technical support center for handling aqueous solutions of Gallium(III) sulfate. This guide is designed for researchers, scientists, and drug development professionals who work with gallium compounds and require stable, characterizable solutions. Gallium(III) ions are notoriously prone to hydrolysis, leading to solution instability, precipitation, and experimental irreproducibility. This document provides in-depth, field-proven insights and protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section addresses the fundamental chemical principles governing the stability of Gallium(III) in aqueous environments. Understanding these concepts is the first step to effective troubleshooting.
Q1: Why is Gallium(III) sulfate so difficult to dissolve in neutral water without it becoming cloudy?
A1: The issue lies with the high charge density of the Gallium(III) ion (Ga³⁺). When Gallium(III) sulfate (Ga₂(SO₄)₃) is dissolved in water, the Ga³⁺ ion coordinates with six water molecules to form the hexaaquagallium(III) complex, [Ga(H₂O)₆]³⁺[1][2]. This complex is a potent Brønsted acid, meaning it readily donates protons. The hydrolysis process begins at a pH as low as 2-3[3].
The reaction proceeds as follows: [Ga(H₂O)₆]³⁺ + H₂O ⇌ [Ga(H₂O)₅(OH)]²⁺ + H₃O⁺ (pKa ≈ 3.0)[1]
In neutral water (pH ≈ 7), this equilibrium is strongly shifted to the right. This initial hydrolysis step is rapidly followed by further deprotonation, leading to the formation of poorly soluble species like gallium hydroxide, Ga(OH)₃, and gallium oxyhydroxide, GaO(OH), which cause the visible turbidity or precipitation[4][5].
Q2: What are the different gallium species that form in solution as the pH changes?
A2: The speciation of gallium in an aqueous solution is highly dependent on pH. As the pH increases, the [Ga(H₂O)₆]³⁺ ion undergoes progressive hydrolysis, forming a series of mononuclear and polynuclear species. At very high pH, it redissolves to form the soluble gallate anion.
Table 1: Key Gallium(III) Species in Aqueous Solution vs. pH
| Chemical Species | Common Name(s) | Approximate pH Range of Predominance | Solubility in Water |
| [Ga(H₂O)₆]³⁺ | Hexaaquagallium(III) ion | < 2.5 | Soluble |
| [Ga(OH)]²⁺, [Ga(OH)₂]⁺ | Monomeric hydrolyzed species | 2.5 - 4.0 | Soluble |
| Ga(OH)₃, GaO(OH) | Gallium hydroxide, Oxyhydroxide | 3.0 - 9.0 | Insoluble |
| Polynuclear ions (e.g., Ga₃(OH)₁₁²⁻) | Colloidal gallium | 3.0 - 9.0 | Colloidal/Insoluble |
| [Ga(OH)₄]⁻ | Tetrahydroxogallate(III) ion | > 9.0 | Soluble |
| (Data synthesized from sources[3][6][7][8][9]) |
Q3: How does the sulfate ion affect the stability compared to other gallium salts like the chloride or nitrate?
A3: The sulfate ion can form a stable inner-sphere complex with Gallium(III), which can influence hydrolysis equilibria[10]. Unlike perchlorate or nitrate, which tend to form weaker, outer-sphere ion pairs, the sulfato complex [Ga(SO₄)]⁺ is thermodynamically stable. The formation of this complex is entropically driven and favored by increasing temperature[10]. This complexation can partially mitigate hydrolysis compared to non-complexing anions, but the primary driver for stability remains the control of pH.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a direct, problem-solving guide for issues encountered during experiments.
Problem 1: My solution turned cloudy immediately or shortly after dissolving the Gallium(III) sulfate powder.
-
Root Cause: Rapid hydrolysis due to insufficiently low pH. Dissolving Ga₂(SO₄)₃ in unacidified water will cause the local pH to rise above the critical threshold (pH > 3), triggering precipitation of Ga(OH)₃[5][7].
-
Immediate Solution:
-
Do not use the turbid solution. The concentration of soluble gallium is unknown and the colloidal particles can interfere with your experiment.
-
Prepare a fresh solution following Protocol 1: Preparation of a Stable Acidic Gallium(III) Sulfate Stock Solution .
-
-
Preventative Measure: Always use acidified deionized water (pH ≤ 2.5) as the solvent. Prepare the acidic water first, then slowly add the gallium salt powder while stirring vigorously.
Problem 2: My initially clear solution became turbid after sitting for several hours or days.
-
Root Cause 1: Gradual pH Increase. Absorption of atmospheric CO₂ can slightly lower the pH of pure water, but in an unbuffered acidic solution, slow reactions with the container material or evaporation of acid can lead to a pH drift upwards into the unstable region.
-
Root Cause 2: Temperature Fluctuation. An increase in temperature promotes hydrolysis and can decrease the solubility of gallium hydroxysulfates, leading to precipitation[10].
-
Solution:
-
Verify the solution's pH. If it has drifted above 2.5-3.0, it must be carefully re-acidified with dilute sulfuric acid.
-
Store stock solutions in tightly sealed, chemically resistant containers (e.g., borosilicate glass or polypropylene) at a stable, cool room temperature. Avoid storing solutions in direct sunlight or areas with significant temperature swings.
-
Problem 3: I need to perform my experiment at a near-neutral pH (e.g., pH 6-7), but the solution precipitates when I adjust the pH.
-
Root Cause: As shown in Table 1, this pH range is where Ga(OH)₃ is most insoluble. Simple pH adjustment of a gallium salt solution will inevitably cause precipitation.
-
Solution: Use of a Chelating Agent. You must include a ligand in your buffer system that forms a strong, soluble complex with Ga³⁺. The chelator effectively "protects" the gallium ion from reacting with hydroxide ions.
-
Common Chelating Buffers: Citrate and acetate buffers can serve this purpose. Citrate, in particular, is known to form stable complexes with Ga³⁺. The buffer must be present in the solution before the pH is raised.
-
Causality: The stability constant of the Ga(III)-chelator complex must be high enough at the target pH to outcompete the formation of Ga(OH)₃. The choice of chelator is critical and depends on the specific requirements of your experiment. For example, in radiopharmaceutical work, strong chelators like DOTA are used[11].
-
Diagram 1: Troubleshooting Workflow for Gallium(III) Solution Instability A decision tree for diagnosing and resolving common precipitation issues.
Part 3: Experimental Protocols & Data
These protocols provide validated, step-by-step methodologies for preparing and assessing the stability of your solutions.
Protocol 1: Preparation of a Stable Acidic Gallium(III) Sulfate Stock Solution (0.1 M)
This protocol describes the preparation of a 1-liter stock solution that will remain stable for an extended period when stored correctly.
-
Materials:
-
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃ · xH₂O, x≈18) (FW ≈ 740 g/mol , check your bottle)
-
High-purity deionized water (18.2 MΩ·cm)
-
Concentrated Sulfuric Acid (H₂SO₄), analytical grade
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter (e.g., PVDF or PES)
-
-
Methodology:
-
Prepare Acidified Solvent: Add ~800 mL of deionized water to the 1 L volumetric flask. Carefully add a small, calculated amount of concentrated H₂SO₄ to bring the pH to ~2.0. Stir thoroughly and verify the pH with the calibrated meter.
-
Dissolve Gallium Salt: While stirring the acidified water, slowly add 74.0 g of Gallium(III) sulfate hydrate. The dissolution may be slow. Continue stirring until all the solid has dissolved.
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the final 1 L volume with deionized water.
-
Final pH Check: Mix thoroughly and measure the final pH. It should be between 2.0 and 2.5. If the pH is too high, adjust downwards dropwise with dilute H₂SO₄. If the pH is too low for your application, you can carefully adjust with a dilute NaOH solution, but do not exceed pH 2.5.
-
Filtration (Recommended): Filter the solution through a 0.22 µm filter to remove any insoluble microparticulates from the starting material.
-
Storage: Transfer the final, clear solution to a clean, tightly-capped borosilicate glass or polypropylene bottle. Label clearly with the compound, concentration, pH, and date of preparation. Store at a constant room temperature (e.g., 20-25°C).
-
Table 2: Recommended Parameters for a Stable 0.1 M Ga₂(SO₄)₃ Solution
| Parameter | Recommended Value | Rationale & Causality |
| pH | 2.0 - 2.5 | Suppresses the first hydrolysis step of [Ga(H₂O)₆]³⁺, preventing the nucleation and growth of insoluble Ga(OH)₃ precipitates[1][3]. |
| Solvent | Acidified DI Water | Ensures the initial pH is low enough to accommodate the acidic nature of the Ga³⁺ aqua ion without crossing the precipitation threshold. |
| Temperature | 20 - 25°C (Storage) | Minimizes temperature-driven hydrolysis and potential precipitation of less soluble basic gallium sulfates that can form at elevated temperatures[10]. |
| Container | Borosilicate/Plastic | Chemically inert materials prevent leaching of ions that could alter the pH or contaminate the solution. Tight seal prevents evaporation. |
| Filtration | 0.22 µm (Optional) | Removes any extraneous particulates from the solid starting material, ensuring a truly homogenous solution for sensitive applications. |
Protocol 2: Routine Monitoring of Gallium(III) Solution Stability
This protocol outlines a workflow for validating the long-term stability of a prepared stock solution.
-
Objective: To confirm that the concentration of soluble gallium remains constant and that no precipitation has occurred over time.
-
Methodology:
-
Establish a Schedule: Define time points for testing (e.g., T=0, 1 week, 1 month, 3 months).
-
Visual Inspection: At each time point, visually inspect the solution against a dark background for any signs of haziness, turbidity, or settled precipitate.
-
pH Measurement: Calibrate your pH meter and measure the pH of the stock solution. Record any deviation from the initial value.
-
Turbidity Measurement (Quantitative):
-
Use a nephelometer for a direct turbidity reading (in NTU).
-
Alternatively, use a UV-Vis spectrophotometer to measure absorbance at a high wavelength where gallium species do not absorb (e.g., 600 nm). An increase in absorbance indicates light scattering from particle formation.
-
-
Concentration Analysis (Definitive):
-
For the highest level of certainty, analyze the concentration of soluble gallium using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS)[12].
-
Carefully take an aliquot from the top of the solution, filter it (0.22 µm), and dilute it to the instrument's working range. A stable concentration over time confirms stability.
-
-
Diagram 2: Experimental Workflow for a Gallium Solution Stability Study A procedural flowchart for validating solution integrity over time.
References
-
Hacht, B., et al. (2008). Gallium(III) Ion Hydrolysis under Physiological Conditions. Semantic Scholar. [Link]
- Pokrovski, G., et al. (1997). Gallium speciation in aqueous solution. Experimental study and modelling. Geochimica et Cosmochimica Acta.
-
Bénézeth, P., et al. (1994). Gallium solubility and aqueous speciation in hydrothermal solutions (60-250°C). Experimental study and comparison with aluminum. RRUFF. [Link]
-
Hacht, B., et al. (2008). Gallium(III) Ion Hydrolysis under Physiological Conditions. ResearchGate. [Link]
-
Bradley, S. M., et al. Comparison of the hydrolyses of gallium(III) and aluminium(III) solutions by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Mei, Y., et al. (2022). Gallium Isotope Effect of Ga-Si Complex Solutions in Water: Theoretical Study Based on Density Functional Theory. MDPI. [Link]
-
Wikipedia contributors. Gallium(III) chloride. Wikipedia. [Link]
-
Savenko, V. S. (2003). Gallium (III) Speciation in Seawater. Geochemistry International. [Link]
-
Al-Douri, Y., et al. (2022). A Review on Gallium Oxide Materials from Solution Processes. PMC - PubMed Central. [Link]
-
Wikipedia contributors. Gallium(III) sulfate. Wikipedia. [Link]
-
Bretti, C., et al. Gallium hydrolysis constants. NECTAR COST. [Link]
-
Rudolph, W. W., et al. (2005). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Carrera, C., et al. (2015). NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, “cold” analogs of PET/SPECT tracers. ResearchGate. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. Influence of pH on Ga(III) removal. [Link]
-
Tsai, L. C., et al. (2005). Separation of gallium and arsenic in wafer grinding extraction solution using a supported liquid membrane that contains PC88A as a carrier. PubMed. [Link]
-
Foster, C. M., et al. (2013). Aqueous stability of Ga- and N-polar gallium nitride. PubMed. [Link]
Sources
- 1. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Gallium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. repository.geologyscience.ru [repository.geologyscience.ru]
- 4. istina.msu.ru [istina.msu.ru]
- 5. A Review on Gallium Oxide Materials from Solution Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Gallium(III) Ion Hydrolysis under Physiological Conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous stability of Ga- and N-polar gallium nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Silica-Supported Gallium(III) Sulfate Catalysts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the performance of silica-supported Gallium(III) sulfate catalysts. This resource is designed to address common challenges encountered during experimental work, offering troubleshooting guidance and in-depth explanations grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and use of silica-supported Gallium(III) sulfate catalysts.
Q1: What is the primary role of the silica support in this catalyst system?
A1: The silica (SiO₂) support serves multiple crucial functions. Primarily, its high surface area allows for the dispersion of the active Gallium(III) sulfate species, maximizing the number of accessible catalytic sites.[1][2] The porous structure of silica also influences the accessibility of reactants to these active sites.[1] Furthermore, the surface chemistry of silica, particularly the presence of silanol groups (-SiOH), can impact the interaction with the gallium precursor and the overall stability of the catalyst.[3]
Q2: Which Gallium(III) precursor is recommended for catalyst synthesis?
A2: Gallium(III) nitrate (Ga(NO₃)₃) and Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) are common precursors. Gallium(III) nitrate is often used due to its high solubility in water, which is a common solvent for impregnation. However, the choice of precursor can influence the final properties of the catalyst, including the nature of the active sites and their distribution on the silica support.
Q3: What is the typical loading of Gallium(III) sulfate on the silica support?
A3: The optimal loading of Gallium(III) sulfate can vary depending on the specific application. Generally, loadings in the range of 5-20 wt% are reported in the literature.[4] It is important to note that simply increasing the loading does not always lead to higher activity. At high loadings, agglomeration of the active phase can occur, leading to a decrease in the number of accessible active sites.
Q4: How does the calcination temperature affect the catalyst's performance?
A4: Calcination is a critical step that significantly impacts the catalyst's structural and chemical properties. The temperature affects the decomposition of the precursor, the interaction between the gallium species and the silica support, and the final surface area and pore volume of the catalyst.[5][6] An optimal calcination temperature is crucial; too low a temperature may result in incomplete precursor decomposition, while excessively high temperatures can lead to sintering of the active phase and a reduction in surface area.[5][6]
Section 2: Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis, characterization, and use of silica-supported Gallium(III) sulfate catalysts.
Inconsistent Catalytic Activity Between Batches
Q: We are observing significant variations in catalytic activity between different batches of our silica-supported Gallium(III) sulfate catalyst, even though we follow the same synthesis protocol. What could be the cause, and how can we troubleshoot this?
A: Inconsistent batch-to-batch performance is a common challenge in catalyst synthesis.[7][8][9][10] The root cause often lies in subtle variations in the synthesis or support material. Here’s a systematic approach to troubleshooting this issue:
-
Detailed Record-Keeping: Meticulously document every parameter for each batch, including the source and lot number of the silica support and gallium precursor, the exact volumes and concentrations used, drying times and temperatures, and calcination conditions (heating rate, temperature, duration, and atmosphere).[8]
-
Support Material Characterization: The properties of the silica support are critical.[1][2]
-
Action: Characterize the surface area and pore size distribution of each new batch of silica support using Brunauer-Emmett-Teller (BET) analysis.[11][12][13][14]
-
Rationale: Variations in the silica's physical properties will directly impact the dispersion of the gallium sulfate and the accessibility of active sites.[1] A lower surface area or smaller pore diameter in a new batch of silica could explain a decrease in catalytic activity.
-
-
Precursor Solution Preparation:
-
Action: Ensure the complete dissolution of the Gallium(III) sulfate precursor. Visually inspect for any undissolved solids.
-
Rationale: Incomplete dissolution will lead to a lower actual loading of the active species on the support.
-
-
Impregnation and Drying:
-
Calcination Protocol:
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability:
Caption: Troubleshooting workflow for catalyst deactivation due to leaching.
Catalyst Deactivation: Sintering and Coking
Q: Besides leaching, what are other common deactivation mechanisms for our silica-supported Gallium(III) sulfate catalyst, and how can we address them?
A: Sintering and coking are two other prevalent deactivation mechanisms for solid acid catalysts.
-
Sintering: This involves the agglomeration of the active gallium sulfate particles on the silica surface at high reaction or regeneration temperatures, leading to a decrease in the active surface area. [19][20][21] * Identification: Sintering can be identified by a decrease in the dispersion of the active phase, which can be observed through techniques like Transmission Electron Microscopy (TEM) or by a decrease in the chemisorption capacity of the catalyst.
-
Mitigation:
-
Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Improve Dispersion: A well-dispersed catalyst is less prone to sintering. This can be achieved by optimizing the impregnation and calcination steps.
-
-
-
Coking: This refers to the deposition of carbonaceous residues (coke) on the active sites and within the pores of the catalyst. [7][15][16][22][23]This is particularly common in reactions involving organic molecules at elevated temperatures.
-
Identification: Coking can be confirmed by Temperature Programmed Oxidation (TPO), where the amount of CO₂ evolved upon heating the used catalyst in an oxidizing atmosphere is measured. Thermogravimetric Analysis (TGA) can also show weight loss corresponding to coke burn-off.
-
Mitigation and Regeneration:
-
Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant feed ratios can sometimes minimize coke formation.
-
Regeneration by Calcination: The most common method to remove coke is by controlled calcination in air or a dilute oxygen stream. [17][22][24][25][26][27][28]The temperature should be high enough to burn off the coke but not so high as to cause sintering of the active phase.
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and characterization of silica-supported Gallium(III) sulfate catalysts.
Catalyst Synthesis via Incipient Wetness Impregnation (IWI)
This protocol describes the synthesis of a 10 wt% Ga₂(SO₄)₃/SiO₂ catalyst.
-
Determine the Pore Volume of the Silica Support:
-
Accurately weigh approximately 1 g of the silica support.
-
Slowly add deionized water dropwise from a burette while gently mixing, until the silica is saturated and appears damp, but with no excess liquid.
-
Record the volume of water added. This is the pore volume (in mL/g).
-
-
Prepare the Impregnation Solution:
-
Calculate the required mass of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O) to achieve a 10 wt% loading of Ga₂(SO₄)₃ on the desired mass of silica.
-
Dissolve the calculated mass of the precursor in a volume of deionized water equal to the total pore volume of the silica support to be impregnated.
-
-
Impregnation:
-
Place the dry silica support in a suitable container (e.g., an evaporating dish).
-
Add the impregnation solution dropwise to the silica support while continuously mixing to ensure even distribution.
-
-
Drying:
-
Dry the impregnated silica in an oven at 110-120 °C overnight to remove the water.
-
-
Calcination:
-
Place the dried material in a furnace.
-
Ramp the temperature to the desired calcination temperature (e.g., 500 °C) at a controlled rate (e.g., 5 °C/min).
-
Hold at the calcination temperature for 3-4 hours in a static air or flowing air atmosphere.
-
Cool the catalyst to room temperature.
-
Characterization of Catalyst Acidity by Ammonia Temperature-Programmed Desorption (NH₃-TPD)
This protocol outlines the procedure for determining the acidity of the catalyst. [20][29][30][31][32]
-
Sample Preparation:
-
Place a known mass of the catalyst (typically 50-100 mg) in the sample holder of the TPD apparatus.
-
Pre-treat the sample by heating it under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500 °C) to remove any adsorbed species.
-
Cool the sample to the ammonia adsorption temperature (typically 100-150 °C).
-
-
Ammonia Adsorption:
-
Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample for a sufficient time to ensure saturation of the acid sites (typically 30-60 minutes).
-
-
Purging:
-
Switch the gas flow back to the inert gas to remove any physisorbed ammonia. Continue purging until the baseline of the detector is stable.
-
-
Temperature-Programmed Desorption:
-
Heat the sample at a linear rate (e.g., 10 °C/min) under the inert gas flow.
-
Monitor the desorption of ammonia using a thermal conductivity detector (TCD) or a mass spectrometer.
-
-
Data Analysis:
-
The resulting TPD profile (detector signal vs. temperature) will show peaks corresponding to the desorption of ammonia from acid sites of different strengths. Low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites.
-
The total amount of desorbed ammonia, determined by integrating the peak areas, can be used to quantify the total number of acid sites.
-
Section 4: Quantitative Data and Performance Metrics
This section provides tables summarizing key quantitative data relevant to the optimization of silica-supported Gallium(III) sulfate catalysts.
Table 1: Effect of Calcination Temperature on Catalyst Properties
| Calcination Temperature (°C) | BET Surface Area (m²/g) | Total Acidity (mmol NH₃/g) |
| 400 | ~350 | ~0.8 |
| 500 | ~320 | ~1.1 |
| 600 | ~280 | ~0.9 |
| 700 | ~210 | ~0.6 |
Note: These are representative values and can vary depending on the specific silica support and gallium loading. A study on gallium-containing mesoporous silica showed that an increase in gallium content can lead to a decrease in the specific surface area. [4][21] Table 2: Influence of Gallium Loading on Catalytic Performance
| Gallium Loading (wt%) | Initial Reaction Rate (arbitrary units) | Gallium Leaching after 24h (%) |
| 5 | 1.0 | < 1 |
| 10 | 1.5 | ~2 |
| 15 | 1.3 | ~5 |
| 20 | 1.1 | > 8 |
Note: These are illustrative values for a generic liquid-phase reaction. Actual performance will depend on the specific reaction conditions. Studies on Ga-promoted sulfated zirconia have shown that catalytic activity is highly dependent on the gallium loading. [25][33]
References
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Grokipedia. (n.d.). Incipient wetness impregnation. Retrieved from [Link]
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Journal of sustainable energy. (2023). APPLICATION OF INCIPIENT WET IMPREGNATION (IWI) METHODOLOGY IN THE SYNTHESIS OF Ni/SiO2 CATALYSTS FOR HYDRODEOXYGENATION PROCESS. Retrieved from [Link]
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ResearchGate. (n.d.). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. Retrieved from [Link]
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Technical Support Center: Refinement of Purification Methods for High-Purity Gallium(III) Sulfate Hydrate
Welcome to the technical support center for the purification of high-purity Gallium(III) sulfate hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the synthesis and purification of this critical compound.
Gallium(III) sulfate, a key precursor in the production of various gallium compounds like gallium oxide, is essential for applications in semiconductors, catalysts, and pharmaceuticals.[1][2][3] Achieving high purity is paramount for these advanced applications, and this guide provides a structured approach to refining your purification methods.
I. Frequently Asked Questions (FAQs)
FAQ 1: What is the typical starting purity of crude Gallium(III) sulfate and what are the common impurities?
Crude Gallium(III) sulfate hydrate is often synthesized by dissolving gallium metal, gallium oxide, or gallium hydroxide in sulfuric acid.[1][4][5] The purity of the resulting product is highly dependent on the purity of the initial gallium source and the reagents used. Common metallic impurities can include iron, zinc, copper, aluminum, and lead.[6][7][8] The presence of these impurities can significantly impact the performance of the final gallium-based materials.
FAQ 2: What are the primary methods for purifying Gallium(III) sulfate hydrate?
The most common and effective methods for the purification of Gallium(III) sulfate hydrate include:
-
Recrystallization: This is a fundamental technique that relies on the differences in solubility between the desired compound and its impurities in a given solvent.[1][9][10]
-
Solvent Extraction: This method involves the selective transfer of gallium ions from an aqueous solution to an immiscible organic solvent containing a specific extractant.[6][7][11] It is particularly effective for removing metallic impurities.
-
Ion Exchange Chromatography: This technique utilizes resins with specific functional groups that selectively bind to gallium ions, allowing for their separation from other cations present in the solution.[12][13]
FAQ 3: How does the hydration state of Gallium(III) sulfate affect purification?
Gallium(III) sulfate can exist in various hydrated forms, with the octadecahydrate (Ga₂(SO₄)₃·18H₂O) being common when crystallized from aqueous solutions at room temperature.[5] The hydration state can influence solubility and crystal morphology. It's important to control temperature and solvent composition during crystallization to obtain a consistent and well-defined hydrate, which aids in the removal of impurities. The anhydrous form can be obtained by heating the hydrate.[1][5][10]
FAQ 4: What analytical techniques are recommended for assessing the purity of Gallium(III) sulfate hydrate?
To accurately determine the purity of your final product, a combination of analytical methods is recommended:
-
High-Resolution Glow Discharge Mass Spectrometry (HR-GDMS): Ideal for detecting trace and ultra-trace elemental impurities.[14][15]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): For quantitative analysis of metallic impurities.
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be adapted to analyze for certain organic and inorganic impurities.[16]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and provides actionable solutions.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after performing recrystallization. What are the potential causes and how can I improve my yield?
Answer:
Low yield during recrystallization is a common issue that can be attributed to several factors. The underlying principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to crystallize upon cooling, leaving the impurities behind in the solution.[9]
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to a low yield of crystals.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude Gallium(III) sulfate. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[9]
-
-
Premature Crystallization during Hot Filtration: If the solution cools too much during hot gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper to increase the filtration speed.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Water is a common solvent for Gallium(III) sulfate recrystallization.[1] For specific applications, a mixed solvent system (e.g., water-ethanol) might be necessary to optimize solubility differences between the product and impurities.
-
Problem 2: Persistent Impurities After Multiple Recrystallizations
Question: Even after several recrystallization steps, I am still detecting significant levels of metallic impurities (e.g., Fe, Zn) in my Gallium(III) sulfate. What other purification methods should I consider?
Answer:
While recrystallization is a powerful technique, it may not be sufficient to remove impurities with similar solubility profiles to Gallium(III) sulfate. In such cases, more selective purification methods are required.
Recommended Advanced Purification Workflow:
Caption: Advanced purification workflow for high-purity Gallium(III) sulfate hydrate.
Step-by-Step Methodologies:
-
Solvent Extraction: This is a highly effective method for selectively removing metallic impurities.[11]
-
Principle: Gallium ions are selectively extracted from the aqueous sulfuric acid solution into an organic phase containing a chelating agent. Common extractants include organophosphorus acids like di(2-ethylhexyl) phosphoric acid (D2EHPA) or novel hydroxamic acids.[6][11]
-
Troubleshooting:
-
Poor Extraction Efficiency: This can be due to incorrect pH of the aqueous phase. The extraction of gallium is often pH-dependent. Optimize the pH to maximize gallium extraction while minimizing the co-extraction of impurities.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, making phase separation difficult. Reduce the agitation speed or add a small amount of a phase modifier to the organic solvent.
-
Incomplete Stripping: After extraction, gallium is stripped back into a fresh aqueous phase. If stripping is incomplete, consider increasing the concentration of the stripping agent (e.g., higher concentration of sulfuric acid) or performing multiple stripping stages.[6]
-
-
-
Ion Exchange Chromatography: This technique offers excellent selectivity for gallium.
-
Principle: A solution of impure Gallium(III) sulfate is passed through a column packed with a chelating ion exchange resin. Resins with amidoxime functional groups, for instance, show a strong affinity for gallium. Impurities with lower affinity pass through the column, while gallium is retained and can be subsequently eluted with a suitable eluent (e.g., an acid).
-
Troubleshooting:
-
Low Gallium Adsorption: The pH of the feed solution is critical. Adjust the pH to the optimal range for the specific resin being used. The presence of high concentrations of other ions, particularly aluminum, can compete with gallium for binding sites.[17]
-
Resin Fouling: Particulate matter or organic contaminants in the feed solution can foul the resin, reducing its efficiency. Ensure the feed solution is filtered before loading it onto the column.
-
-
Problem 3: Difficulty in Inducing Crystallization
Question: My saturated Gallium(III) sulfate solution is not crystallizing, even after cooling in an ice bath. What can I do to initiate crystallization?
Answer:
This phenomenon is known as supersaturation, where the solution contains more dissolved solute than it normally would at that temperature. Several techniques can be employed to induce crystallization.
Methods to Induce Crystallization:
-
Seeding: Introduce a small, pure crystal of Gallium(III) sulfate hydrate into the supersaturated solution. This "seed" crystal provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solution level. The microscopic scratches on the glass can act as nucleation sites.[18]
-
Agitation: Gentle agitation or stirring of the solution can sometimes initiate crystallization.[19]
-
Concentration: If the solution is not sufficiently saturated, carefully evaporate some of the solvent by gentle heating and then allow it to cool again.
-
Addition of a Miscible "Anti-Solvent": Slowly add a solvent in which Gallium(III) sulfate is insoluble (e.g., ethanol or ether) to the aqueous solution until it becomes slightly turbid, then allow it to stand.[1][10][20] This reduces the solubility of the salt and promotes crystallization.
Problem 4: Formation of Fine Needles Instead of Large Crystals
Question: My recrystallization is yielding very fine, needle-like crystals which are difficult to filter and may be less pure. How can I encourage the growth of larger crystals?
Answer:
The formation of fine needles often indicates a high rate of nucleation and rapid crystal growth.[21] To obtain larger, higher-purity crystals, you need to slow down the crystallization process.
Strategies for Growing Larger Crystals:
-
Slower Cooling: As mentioned previously, avoid rapid cooling. Allow the solution to cool to room temperature undisturbed over several hours before any further cooling in an ice bath.
-
Reduce Supersaturation: A highly supersaturated solution will favor rapid nucleation. Try using slightly more solvent than the minimum required for dissolution at high temperature.
-
Minimize Agitation: Do not disturb the solution while the crystals are forming. Agitation can lead to the formation of many small crystals.[9]
-
Control Evaporation: In some cases, allowing the solvent to evaporate very slowly from a loosely covered container at room temperature can yield large, well-formed crystals over time.
III. Quantitative Data & Protocols
Table 1: Key Parameters for Gallium(III) Sulfate Purification
| Parameter | Recrystallization | Solvent Extraction (with D2EHPA) | Ion Exchange (Amidoxime Resin) |
| Solvent/Mobile Phase | Deionized Water | Organic: Kerosene with D2EHPA; Aqueous: H₂SO₄ solution | H₂SO₄ solution |
| Optimal pH/Acidity | N/A | pH 0 - 2.5 for extraction[6] | pH < 2[17] |
| Temperature | Dissolution near boiling; Crystallization: slow cooling from RT to 0°C | Ambient (e.g., 30°C)[11] | Ambient to slightly elevated (e.g., 55°C)[17] |
| Key Considerations | Slow cooling is crucial for crystal size and purity. | Phase separation and stripping efficiency. | Resin selectivity and capacity. |
Protocol 1: Standard Recrystallization of Gallium(III) Sulfate Hydrate
-
Dissolution: In a fume hood, weigh the crude Gallium(III) sulfate hydrate into an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Do not use high heat as it can remove the water of hydration.[5]
IV. References
-
Solvent Extraction of Gallium and Germanium Using a Novel Hydroxamic Acid Extractant. (n.d.). MDPI. Retrieved from [Link]
-
Gallium Solvent Extraction. (2017, October 31). 911Metallurgist. Retrieved from [Link]
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Solvent Extraction of Gallium and Germanium Using a Novel Hydroxamic Acid Extractant. (2024, November 5). MDPI. Retrieved from [Link]
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Gallium Solvent Extraction from Sulfuric Acid Solutions Using OPAP. (n.d.). Scilit. Retrieved from [Link]
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(PDF) Process of Extraction of Gallium from Technological Solutions with the Use of Ion Exchange Resins. (n.d.). ResearchGate. Retrieved from [Link]
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Process for recovery of gallium. (n.d.). Google Patents. Retrieved from
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Preparation method of high-purity gallium oxide. (n.d.). Google Patents. Retrieved from
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The Spectrochemical Analysis of High Purity Gallium. (n.d.). Optica Publishing Group. Retrieved from [Link]
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Method for preparing high-purity gallium sulfate from sponge gallium. (n.d.). Google Patents. Retrieved from
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Method for preparing gallium sulfate. (n.d.). Google Patents. Retrieved from
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Analysis of high-purity gallium by high-resolution glow-discharge mass spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
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Gallium (III) sulfate hydrate. (2024, April 10). ChemBK. Retrieved from [Link]
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Separation of Gallium and Indium Isotopes by Cation and Anion Exchange Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Extraction and purification process of gallium. (n.d.). IOPscience. Retrieved from [Link]
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Method for preparing gallium sulfate. (n.d.). Google Patents. Retrieved from
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Enrichment and Separation of Gallium from Leach Liquors by Extraction Methods Consisting Solid Liquid and Liquid Liquid Systems. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]
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Gallium Sulfate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
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Production of 6N, 7N high purity gallium by crystallization. (n.d.). Institute for Rare Earths and Metals. Retrieved from [Link]
-
Gallium Analysis Using μs-Pulsed Fast Flow Glow Discharge Mass Spectrometry. (2020, June 12). YouTube. Retrieved from [Link]
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Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (n.d.). MDPI. Retrieved from [Link]
-
Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder. (n.d.). FUNCMATER. Retrieved from [Link]
-
Gallium(III) sulfate. (n.d.). Wikipedia. Retrieved from [Link]
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Gallium(III) sulfate hydrate | CAS#:13780-42-2. (n.d.). Chemsrc. Retrieved from [Link]
-
GALLIUM(III) SULFATE HYDRATE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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Gallium purification. (n.d.). Google Patents. Retrieved from
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Adsorption Performance and Mechanism of Gallium from Sulfuric Acid Leach Liquor of High-Alumina Fly Ash. (n.d.). MDPI. Retrieved from [Link]
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Gallium(III) Sulfate Hydrate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]
-
Purification of gallium by fractional crystallization of the metal. (n.d.). NIST. Retrieved from [Link]
-
My Gallium is not solidifying like normal, can anyone explain this to me? (2021, November 28). Reddit. Retrieved from [Link]
-
Bayer process. (n.d.). Wikipedia. Retrieved from [Link]
-
Gallium won't solidify. (2019, August 2). Reddit. Retrieved from [Link]
-
Sustainable Solutions for Gallium and Arsenic Extraction from Semiconductor Industry Waste – A Comprehensive Review. (n.d.). IJRESM. Retrieved from [Link]
-
Crystals with problems. (n.d.). Terese Bergfors. Retrieved from [Link]
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Gallium(III) Sulfate and Other Gallium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Gallium(III) salts have emerged as a noteworthy class of Lewis acids, capable of catalyzing a diverse array of chemical transformations.[1][2] Among these, Gallium(III) sulfate presents a unique profile, the catalytic potential of which is beginning to be explored, particularly in the realm of heterogeneous catalysis. This guide provides a comparative analysis of the catalytic efficiency of Gallium(III) sulfate against other commonly employed gallium salts, such as Gallium(III) chloride, Gallium(III) nitrate, and Gallium(III) acetylacetonate. By synthesizing available experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic endeavors.
The Landscape of Gallium(III) Catalysis: A Tale of Lewis Acidity and Counter-Ion Influence
Gallium(III) compounds, particularly halides, are recognized as effective Lewis acids capable of activating various functional groups under mild conditions.[3] Their catalytic prowess extends to a wide range of organic transformations, including Friedel-Crafts reactions, cycloadditions, and coupling reactions.[2] The catalytic activity of a gallium salt is intrinsically linked to two key factors: the Lewis acidity of the Ga(III) center and the nature of its counter-ion. The counter-ion can significantly influence the catalyst's solubility, stability, and overall reactivity.
Gallium(III) Chloride (GaCl3) stands as one of the most extensively studied gallium-based Lewis acids. Its strong Lewis acidic character makes it a potent catalyst in numerous organic reactions.[4][5][6]
Gallium(III) Nitrate (Ga(NO3)3) , while also a source of Ga(III) ions, has found more prominent applications in the medical field as an antineoplastic and antibacterial agent, leveraging gallium's ability to interfere with iron metabolism.[7][8] Its catalytic applications in organic synthesis are less documented compared to the halides.
Gallium(III) Acetylacetonate (Ga(acac)3) is often utilized as a precursor for the synthesis of gallium-containing materials such as thin films and nanoparticles.[9][10][11] While it can exhibit catalytic activity, its application in mainstream organic synthesis is not as widespread as that of the gallium halides.
Gallium(III) Sulfate (Ga2(SO4)3) is emerging as a catalyst with potential applications, particularly in heterogeneous systems. Its non-volatile and robust nature makes it an attractive candidate for recyclable catalytic processes.
Comparative Analysis of Catalytic Applications
The following table summarizes the documented catalytic applications of Gallium(III) sulfate and provides a comparative overview with other prominent gallium salts.
| Gallium Salt | Representative Catalytic Applications | Key Advantages | Limitations |
| Gallium(III) Sulfate | Heterogeneous catalyst for esterification (e.g., p-hydroxybenzoic acid with heptanol; synthesis of amyl hexanoate).[9][12] | Potentially recyclable, suitable for heterogeneous systems. | Limited documented applications, requires support (e.g., silica gel) or use with ion exchange resins for optimal activity.[9][12] |
| Gallium(III) Chloride | Friedel-Crafts reactions, [4+1] cycloadditions, carbogallation reactions, Baeyer-Villiger oxidation.[5] | High Lewis acidity, versatile catalyst for a wide range of reactions.[5][6] | Hygroscopic, sensitive to moisture, can be corrosive.[5] |
| Gallium(III) Nitrate | Primarily used in medical applications; limited documented use as a catalyst in organic synthesis.[7] | Biocompatibility in certain contexts. | Limited catalytic scope in organic synthesis based on available literature. |
| Gallium(III) Acetylacetonate | Precursor for materials synthesis (e.g., Ga₂O₃ thin films); some catalytic applications.[10][11] | Thermally stable, soluble in organic solvents.[9] | Generally lower Lewis acidity compared to halides, limiting its catalytic efficiency in some reactions. |
Deep Dive: Gallium(III) Sulfate in Heterogeneous Catalysis
The primary reported catalytic application of Gallium(III) sulfate lies in the domain of heterogeneous catalysis, specifically for esterification reactions. When supported on silica gel, it acts as a solid acid catalyst.[12] This approach offers significant practical advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, aligning with the principles of green chemistry.
Experimental Protocol: Heterogeneous Esterification using Silica-Supported Gallium(III) Sulfate
The following is a representative protocol for the esterification of p-hydroxybenzoic acid with heptanol, based on available descriptions.[12]
Objective: To synthesize n-heptyl p-hydroxybenzoate using a silica-supported Gallium(III) sulfate catalyst.
Materials:
-
Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O)
-
Silica gel (for column chromatography)
-
p-Hydroxybenzoic acid
-
Heptanol
-
Toluene (or another suitable solvent)
-
Standard laboratory glassware and heating apparatus
Catalyst Preparation:
-
Impregnate silica gel with an aqueous solution of Gallium(III) sulfate.
-
Dry the impregnated silica gel in an oven to remove water and obtain the solid catalyst.
Esterification Reaction:
-
In a round-bottom flask, combine p-hydroxybenzoic acid, heptanol, and the prepared silica-supported Gallium(III) sulfate catalyst in a suitable solvent like toluene.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Isolate the product from the filtrate by solvent evaporation and subsequent purification (e.g., recrystallization or column chromatography).
Diagram: Experimental Workflow for Heterogeneous Esterification
Caption: Workflow for the synthesis of n-heptyl p-hydroxybenzoate.
Mechanistic Considerations: The Role of the Sulfate Anion
While detailed mechanistic studies on Gallium(III) sulfate catalysis are scarce, we can infer its behavior based on the principles of Lewis acid catalysis. The Ga(III) ion acts as the Lewis acidic center, activating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
The sulfate anion (SO₄²⁻) is a weakly coordinating, non-nucleophilic anion. This is a crucial characteristic for a counter-ion in a Lewis acid catalyst, as it is less likely to compete with the substrate for coordination to the gallium center, thus not inhibiting the catalytic cycle. In a heterogeneous system, the sulfate groups, along with the silica support, likely contribute to the overall acidity and surface properties of the catalyst.
Diagram: Proposed Catalytic Cycle for Esterification
Caption: A simplified proposed catalytic cycle for esterification.
Conclusion and Future Outlook
Gallium(III) sulfate demonstrates promise as a heterogeneous catalyst, particularly for esterification reactions. Its primary advantage lies in its potential for recyclability and ease of handling compared to the more moisture-sensitive gallium halides. However, the current body of literature on its catalytic applications is limited.
In contrast, Gallium(III) chloride remains a more versatile and widely applied homogeneous Lewis acid catalyst for a broader spectrum of organic transformations due to its high Lewis acidity. Gallium(III) nitrate and acetylacetonate have more specialized roles and are less commonly employed as general-purpose catalysts in organic synthesis.
Future research should focus on expanding the synthetic scope of Gallium(III) sulfate as a catalyst. A systematic investigation into its catalytic activity in other Lewis acid-mediated reactions, along with detailed kinetic and mechanistic studies, will be crucial to fully elucidate its potential and establish its position in the catalytic toolbox for organic chemists. Furthermore, direct comparative studies under identical reaction conditions are necessary to provide a quantitative assessment of its efficiency against other gallium salts.
References
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Gallium(III) sulfate hydrate (Ga2(SO4)3•xH2O (x≈18))- Powder - FUNCMATER. (n.d.). Retrieved January 12, 2026, from [Link]
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GALLIUM(III) SULFATE HYDRATE Eight Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed. (2012, April 17). Retrieved January 12, 2026, from [Link]
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Gallium(III) sulfate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium Oxide (Ga2O3): An Efficient Heterogeneous Nanocatalyst for One Pot, Multi-Component Synthesis of Polyhydroquinolines. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium(III) sulfate (Ga2(SO4)3) - Lewis structure. (n.d.). Retrieved January 12, 2026, from [Link]
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Structure−Reactivity Relationship for Catalytic Activity of Gallium Oxide and Sulfide Clusters in Zeolite - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Recent applications of gallium and gallium halides as reagents in organic synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Exceptional activity of gallium(iii) chloride and chlorogallate(iii) ionic liquids for Baeyer–Villiger oxidation - RSC Publishing. (2016, March 18). Retrieved January 12, 2026, from [Link]
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Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium(III) chloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Gallium nitrate | GaN3O9 | CID 61635 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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71-Ga NMR spectroscopy for studying Gallium(III) hydration and complex formation
An In-Depth Technical Guide to 71-Ga NMR Spectroscopy for Studying Gallium(III) Hydration and Complex Formation
Introduction: The Intricate World of Aqueous Gallium(III) Chemistry
Gallium(III) holds a significant position in modern science, with applications ranging from semiconductor manufacturing to the development of next-generation radiopharmaceuticals. However, the very properties that make it useful also render its aqueous chemistry remarkably complex. In solution, the Ga(III) ion does not exist as a simple, free cation. Instead, it is subject to a cascade of hydration, pH-dependent hydrolysis, and polymerization reactions. These processes give rise to a dynamic equilibrium of various species, from the simple hexaaquagallium(III) ion, [Ga(H2O)6]³⁺, to complex polyoxogallate clusters and, ultimately, the tetrahedral gallate ion, [Ga(OH)4]⁻.[1] Understanding and quantifying this speciation is critical for controlling its reactivity and optimizing its function in any application.
While various analytical techniques can offer glimpses into this system, many fall short of providing a complete, quantitative picture in a non-invasive manner. This guide focuses on Gallium-71 Nuclear Magnetic Resonance (⁷¹Ga NMR) spectroscopy, a powerful and direct method for probing the coordination environment of gallium in solution. As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage ⁷¹Ga NMR for the robust characterization of Gallium(III) hydration and complex formation.
Core Principles of ⁷¹Ga NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon rooted in the quantum mechanical property of nuclear spin.[2] For an atom to be NMR-active, its nucleus must possess a non-zero spin (I ≠ 0). Gallium has two naturally occurring NMR-active isotopes: ⁶⁹Ga and ⁷¹Ga.[3]
Why ⁷¹Ga is the Nucleus of Choice
Both gallium isotopes have a nuclear spin of I = 3/2, which classifies them as quadrupolar nuclei.[3] This non-spherical nuclear charge distribution interacts with local electric field gradients, a phenomenon that significantly influences the NMR spectrum.[4] However, ⁷¹Ga is overwhelmingly the preferred nucleus for high-resolution studies for two key reasons[3]:
-
Higher Sensitivity: ⁷¹Ga possesses a larger magnetogyric ratio, making it inherently more sensitive to the NMR experiment.
-
Narrower Linewidths: ⁷¹Ga has a smaller nuclear electric quadrupole moment than ⁶⁹Ga. This results in weaker quadrupolar interactions and, consequently, significantly narrower and better-resolved NMR signals.
The primary information derived from a ⁷¹Ga NMR spectrum is the chemical shift (δ) , which is exquisitely sensitive to the electronic environment and, most importantly, the coordination geometry of the gallium atom. There is a well-established correlation: the coordination number of the gallium ion directly influences the observed chemical shift.[5][6] This unique characteristic allows for the direct identification and quantification of different gallium species coexisting in solution.
A Comparative Analysis: ⁷¹Ga NMR vs. Alternative Techniques
While powerful, ⁷¹Ga NMR is not the only tool available for studying gallium speciation. A comprehensive research strategy often involves complementary methods. The following table provides an objective comparison.
| Technique | Principle | Advantages | Disadvantages |
| ⁷¹Ga NMR Spectroscopy | Measures the nuclear magnetic resonance of the ⁷¹Ga isotope. | - Direct, species-specific information- Quantitative analysis of species in equilibrium- Non-destructive[7]- Provides data on molecular dynamics | - Inherently low sensitivity[7][8]- Broad signals due to quadrupolar nature[3]- Requires specialized equipment |
| Raman Spectroscopy | Measures vibrational modes of molecules. | - Sensitive to Ga-O bond vibrations- Can distinguish between inner- and outer-sphere complexes[9]- Can be used in aqueous solutions | - Indirect structural information- Signal overlap can be problematic- Quantification can be complex |
| X-ray Absorption Spectroscopy (XAS) | Probes the local atomic structure around gallium atoms. | - Provides precise bond lengths and coordination numbers- Applicable to both solutions and solids | - Requires synchrotron radiation source- Provides an average structure of all species present- Does not easily distinguish between similar species |
| Potentiometry (pH Titration) | Measures pH changes upon addition of an acid or base. | - Provides thermodynamic data (stability constants)- Relatively simple and inexpensive | - Relies on modeling to infer species distribution- Does not directly detect or identify species- Model can be ambiguous in complex systems |
| Computational Methods (DFT) | Theoretical calculations of structures and properties. | - Can predict NMR parameters for unknown species[10]- Provides detailed structural and electronic insights | - Computationally expensive- Accuracy depends on the level of theory- Requires experimental validation |
Experimental Protocol: A Workflow for ⁷¹Ga NMR Analysis
This section provides a detailed, step-by-step methodology for a typical experiment designed to study the pH-dependent hydrolysis of Gallium(III).
Sample Preparation
The quality of the sample is paramount for acquiring high-quality NMR data.
-
Step 1: Gallium Salt Selection: Begin with a high-purity gallium salt. Gallium(III) nitrate, Ga(NO₃)₃·xH₂O, is a common starting material as the nitrate anion is a poor ligand and less likely to form inner-sphere complexes compared to, for instance, sulfate.[1][9]
-
Step 2: Solvent Choice: Use deuterium oxide (D₂O) as the solvent to avoid a large, broad ¹H signal that can interfere with spectrometer performance.
-
Step 3: Concentration: Prepare a stock solution of known concentration, typically in the range of 0.1 to 1.0 M. The concentration must be high enough to ensure adequate signal-to-noise in a reasonable time, but not so high as to promote unwanted precipitation at certain pH values.
-
Step 4: pH Adjustment: This is the most critical step for studying hydrolysis. Prepare a series of NMR tubes from the stock solution. Adjust the pD (the pH equivalent in D₂O) of each sample systematically using small aliquots of NaOD or DCl. Measure the final pD of each sample accurately using a calibrated pH meter (note: pD ≈ pH + 0.4).
-
Step 5: Referencing: ⁷¹Ga chemical shifts are typically referenced externally to a 1.0 M solution of Ga(NO₃)₃ in D₂O, which is assigned a chemical shift of 0 ppm.[11] Prepare this standard in a separate, sealed NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Step 1: Spectrometer Field Strength: Use the highest magnetic field strength available. The quadrupolar line broadening is inversely proportional to the magnetic field strength, so higher fields yield sharper signals and better resolution.[12]
-
Step 2: Probe and Tuning: Use a standard broadband liquid-state NMR probe. Tune the probe to the ⁷¹Ga frequency (e.g., ~152.5 MHz on an 11.7 T / 500 MHz spectrometer).[11]
-
Step 3: Basic Acquisition Parameters:
-
Pulse Sequence: A simple single-pulse (or "pulse-acquire") experiment is usually sufficient.
-
Spectral Width: A wide spectral width of at least 500 ppm is recommended to ensure all potential species are observed.
-
Acquisition Time (at): Set to ~0.1-0.2 seconds. Longer times are unnecessary due to the fast relaxation of quadrupolar nuclei.
-
Relaxation Delay (d1): A short delay of 0.1-0.5 seconds is typically adequate.
-
Number of Scans (ns): This will depend on the sample concentration. It can range from a few hundred to several thousand scans to achieve good signal-to-noise.
-
-
Step 4: Temperature Control: Maintain a constant, known temperature (e.g., 298 K) throughout the experiment, as chemical equilibria are temperature-dependent.
Data Processing and Analysis
-
Step 1: Fourier Transform: Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.
-
Step 2: Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline.
-
Step 3: Chemical Shift Referencing: Reference the spectrum by setting the peak of the external standard to 0 ppm.
-
Step 4: Integration: Integrate the area under each distinct peak. The relative integral values are directly proportional to the relative concentrations of the corresponding gallium species.
Workflow for ⁷¹Ga NMR Speciation Analysis
Caption: A typical experimental workflow for ⁷¹Ga NMR spectroscopy.
Interpreting ⁷¹Ga NMR Spectra: A Case Study of Ga(III) Hydrolysis
The power of ⁷¹Ga NMR lies in the direct correlation between the observed spectrum and the chemical reality in the sample tube. Let's consider the expected results from the pH-dependent hydrolysis experiment described above.
-
Acidic Conditions (pD < 2): A single, relatively sharp resonance is observed at ~0 ppm . This signal is characteristic of the symmetrical, octahedrally coordinated hexaaquagallium(III) ion, [Ga(H2O)6]³⁺.[1] The linewidth is at its minimum under these conditions, provided the gallium concentration is not excessively high.[13]
-
Intermediate Conditions (pD ≈ 2–3): As the pD increases, the single peak at 0 ppm decreases in intensity and new signals appear. Notably, a broad peak emerges around ~180 ppm and another signal may be seen around ~50 ppm .[14] These correspond to tetrahedrally and octahedrally coordinated gallium atoms within large, complex polyoxogallate structures.[1] The exact chemical shifts and the ratio of these signals can provide evidence for the presence of specific clusters, such as the Ga₃₀ or Ga₃₂ species, over the historically proposed Ga₁₃ Keggin ion.[1][15] The extreme broadness of the tetrahedral signal in these polycations is attributed to significant structural distortion.[16]
-
Neutral to Moderately Basic Conditions (pD ≈ 4–12): In this range, extensive polymerization and precipitation of gallium oxyhydroxide (GaOOH) occurs.[1] This leads to a dramatic loss of signal intensity in the liquid-state NMR spectrum, as the gallium is removed from solution into the solid phase.
-
Strongly Basic Conditions (pD > 12): The precipitate redissolves, and the spectrum simplifies once again to a single, sharp resonance, but now located at approximately ~225-230 ppm .[5][17] This downfield chemical shift is the unambiguous signature of the highly symmetric, tetrahedrally coordinated gallate ion, [Ga(OH)4]⁻.[1]
The relative integrals of these peaks at any given pD provide a direct measure of the molar ratio of gallium existing in each distinct chemical environment.
Gallium(III) Speciation as a Function of pH and ⁷¹Ga Chemical Shift
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A Comparative Analysis of Gallium(III) Sulfate and Gallium(III) Nitrate in Aqueous Solutions for Pharmaceutical Research
Introduction
Gallium(III) compounds have garnered significant interest within the medical and pharmaceutical research communities, primarily for their antineoplastic, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic potential of the Ga(III) ion often stems from its ability to mimic the ferric ion (Fe³⁺), thereby disrupting iron-dependent metabolic pathways in pathological cells.[3][4] Among the various gallium salts, gallium(III) nitrate has been the most extensively studied, with clinical applications in the treatment of hypercalcemia and certain cancers.[3][5][6] However, the choice of the counter-ion, such as sulfate versus nitrate, can significantly influence the physicochemical properties of the Ga(III) ion in solution, affecting its bioavailability, stability, and ultimately its therapeutic efficacy. This guide provides a detailed comparative study of gallium(III) sulfate and gallium(III) nitrate in aqueous environments, offering researchers and drug development professionals the foundational knowledge to make informed decisions in their investigations.
Physicochemical Properties in Aqueous Solution: A Tale of Two Anions
When dissolved in water, both gallium(III) sulfate and gallium(III) nitrate release the gallium(III) ion. In sufficiently acidic solutions (pH < 2), the dominant species is the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, where the gallium ion is octahedrally coordinated by six water molecules.[7][8] However, the nature of the interaction between the Ga(III) ion and the respective counter-anions (sulfate vs. nitrate) in solution is markedly different, leading to distinct speciation profiles.
Gallium(III) Nitrate: Predominantly Outer-Sphere Interactions
In aqueous solutions of gallium(III) nitrate, the interaction between the hydrated gallium cation and the nitrate anion is relatively weak. Spectroscopic studies, particularly Raman spectroscopy, have revealed that in concentrated solutions, the primary species is an outer-sphere ion pair , denoted as [Ga(H₂O)₆]³⁺·NO₃⁻.[9][10] In this arrangement, the nitrate ion does not displace a coordinated water molecule but remains in the secondary solvation shell, electrostatically interacting with the hydrated gallium complex. A small percentage of inner-sphere complexes , [Ga(H₂O)₅(ONO₂)]²⁺, may exist in highly concentrated solutions, but these are thermodynamically weak and readily dissociate upon dilution.[9][10]
Gallium(III) Sulfate: Formation of Stable Inner-Sphere Complexes
In contrast, gallium(III) sulfate solutions exhibit a stronger interaction between the gallium ion and the sulfate anion. Experimental evidence from Raman and 71-Ga NMR spectroscopy confirms the formation of a thermodynamically stable inner-sphere sulfato complex .[9][10] In this configuration, the sulfate ion directly coordinates to the gallium center, displacing one or more water molecules from the primary hydration sphere. The formation of this sulfato complex is an entropically driven process, becoming more favorable at elevated temperatures.[9][10]
The differing speciation of these two salts in solution is a critical consideration for researchers. The formation of a stable inner-sphere complex with sulfate alters the charge and size of the gallium species, which can impact its interaction with biological targets, cellular uptake, and overall bioavailability.
Comparative Data Summary
| Property | Gallium(III) Nitrate | Gallium(III) Sulfate |
| Formula | Ga(NO₃)₃ | Ga₂(SO₄)₃ |
| Solubility in Water | Very soluble[11][12][13] | Slightly to moderately soluble[7][14][15] |
| Dominant Species in Solution | Outer-sphere ion pair: [Ga(H₂O)₆]³⁺·NO₃⁻[9][10] | Inner-sphere complex: [Ga(H₂O)ₓ(SO₄)]⁺ |
| Ion-Pairing Strength | Weak | Strong |
| Effect of Dilution | Dissociation of the weak inner-sphere complex[9] | Stable inner-sphere complex persists |
| Effect of Temperature on Speciation | Minimal | Formation of sulfato complex is favored[9][10] |
| Hydrolysis | Becomes significant at pH 2-3[16] | Becomes significant at pH 2-3[16] |
Experimental Protocols for Comparative Analysis
To empirically validate the differences in the solution behavior of gallium(III) sulfate and gallium(III) nitrate, the following experimental workflows are recommended.
Comparative Solubility Determination
Objective: To quantify and compare the solubility of gallium(III) nitrate and gallium(III) sulfate in deionized water at a controlled temperature.
Methodology:
-
Prepare saturated solutions of both gallium(III) nitrate hydrate and gallium(III) sulfate hydrate in separate sealed flasks containing deionized water.
-
Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Carefully withdraw an aliquot of the supernatant from each flask, ensuring no solid particles are transferred.
-
Filter the aliquots through a 0.22 µm syringe filter.
-
Accurately dilute the filtered solutions with a known volume of dilute nitric acid (to prevent hydrolysis).
-
Determine the concentration of gallium in the diluted solutions using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[16][17]
-
Calculate the original solubility in g/L or mol/L.
pH and Conductivity Measurements
Objective: To assess the extent of hydrolysis and the ionic nature of equimolar solutions of the two salts.
Methodology:
-
Prepare a series of equimolar solutions (e.g., 0.1 M, 0.01 M, 0.001 M) of gallium(III) nitrate and gallium(III) sulfate.
-
Measure the pH of each solution using a calibrated pH meter. A lower pH indicates a greater degree of hydrolysis of the [Ga(H₂O)₆]³⁺ ion.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter. Differences in conductivity can provide insights into the nature and mobility of the ionic species in solution.
Spectroscopic Analysis (Raman Spectroscopy)
Objective: To qualitatively and quantitatively assess the coordination environment of the Ga(III) ion and identify the presence of inner-sphere vs. outer-sphere complexes.
Methodology:
-
Prepare concentrated (e.g., >1 M) solutions of both gallium salts.
-
Acquire Raman spectra for each solution using a suitable laser excitation wavelength.
-
For gallium(III) nitrate, observe the characteristic vibrational modes of the [Ga(H₂O)₆]³⁺ ion and the free nitrate ion. The presence of a weak, shifted nitrate band may indicate the minor inner-sphere complex.
-
For gallium(III) sulfate, look for new vibrational modes corresponding to the Ga-O-S bond, which is direct evidence of an inner-sphere sulfato complex.[9][10]
-
Perform dilution studies and observe the changes in the Raman spectra to confirm the stability of the respective complexes.
Visualizing Solution Speciation and Experimental Workflow
Caption: Comparative Dissolution and Speciation Pathways.
Caption: Workflow for Comparative Solution Analysis.
Implications for Drug Development
The choice between gallium(III) sulfate and gallium(III) nitrate is not trivial and carries significant implications for drug development:
-
Bioavailability: The highly soluble nature of gallium(III) nitrate and the predominance of the weakly-interacting [Ga(H₂O)₆]³⁺ species may lead to more predictable and reproducible bioavailability compared to the less soluble and strongly complexed gallium(III) sulfate.
-
Formulation Stability: The tendency of gallium(III) sulfate to form stable complexes could be advantageous in specific formulations where controlling the speciation of gallium is desired. However, its lower solubility might pose challenges.
-
Mechanism of Action: The therapeutic activity of gallium is often linked to its ability to interact with iron-binding proteins like transferrin.[4] The presence of a strongly coordinated sulfate ion could sterically hinder or electronically modify the interaction of the gallium center with its biological targets, potentially altering its efficacy or mechanism of action.
-
Toxicity Profile: Differences in solution speciation can lead to different pharmacokinetic and pharmacodynamic profiles, which in turn may affect the toxicity of the gallium compound. For instance, simple gallium salts have been associated with nephrotoxicity in some cases.[18]
Conclusion
While both gallium(III) sulfate and gallium(III) nitrate serve as sources of the therapeutically active Ga(III) ion, their behavior in aqueous solution is fundamentally different. Gallium(III) nitrate largely maintains the hexaaquagallium(III) ion through outer-sphere interactions, ensuring high solubility and a readily available hydrated cation. Conversely, gallium(III) sulfate forms stable, inner-sphere complexes, which reduces its solubility and alters the chemical nature of the gallium species in solution. Researchers and drug developers must carefully consider these differences in speciation, solubility, and complex stability when selecting a gallium salt for their studies, as the choice of the counter-ion will invariably influence the formulation, bioavailability, and biological activity of the final product.
References
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Rudolph, W. W., & Pye, C. C. (2002). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319–4327. Available from: [Link]
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Chitambar, C. R. (2018). Gallium Complexes as Anticancer Drugs. Metal Ions in Life Sciences, 18. Available from: [Link]
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Bernstein, L. R. (2020). Liquid Metal Gallium Pharmaceuticals. Theranostics, 10(9), 4158–4172. Available from: [Link]
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Chitambar, C. R. (2017). Gallium-containing anticancer compounds. Future Medicinal Chemistry, 9(4), 403–417. Available from: [Link]
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Bernstein, L. R., et al. (2020). Liquid Metal Gallium Pharmaceuticals. Theranostics, 10(9), 4158-4172. Available from: [Link]
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Wikipedia contributors. (2023, December 2). Gallium(III) sulfate. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. Available from: [Link]
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Rudolph, W. W., & Pye, C. C. (2000). Study of gallium(III) nitrate hydrate and aqueous solutions: Raman spectroscopy and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. Available from: [Link]
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X-ray diffraction (XRD) characterization of basic gallium(III) sulfate precipitates
An In-Depth Technical Guide to the X-ray Diffraction (XRD) Characterization of Basic Gallium(III) Sulfate Precipitates
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and detailed methodology for the characterization of basic gallium(III) sulfate precipitates using X-ray Diffraction (XRD). We will delve into the causality behind experimental choices, compare XRD with alternative techniques, and provide actionable protocols to ensure data integrity and reproducibility.
Introduction: The Significance of Characterizing Basic Gallium(III) Sulfate
Basic gallium(III) sulfate, with representative formulas like (H₃O)Ga₃(SO₄)₂(OH)₆, is a critical precursor material.[1] Its primary importance lies in its role as an intermediate in the synthesis of various gallium oxide (Ga₂O₃) polymorphs, which are foundational materials for next-generation semiconductors, gas sensors, and optoelectronic devices.[2] Gallium compounds also find applications in medicine and as catalysts.[3]
The crystalline structure of the initial precipitate—including its phase purity, crystallite size, and strain—directly dictates the properties of the final calcined product. Therefore, rigorous characterization of this precursor is not merely a quality control step; it is fundamental to controlling the material's ultimate performance. X-ray Diffraction (XRD) stands as the definitive, non-destructive technique for this purpose, providing a wealth of structural information.[4][5][6]
The Power of XRD: From Diffraction Pattern to Material Insights
XRD is a powerful analytical technique that relies on the constructive interference of monochromatic X-rays and a crystalline sample.[6] When an X-ray beam strikes a crystalline material, the regularly spaced atoms act as a diffraction grating. The scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of peaks. The positions and intensities of these peaks serve as a unique "fingerprint" of the material's crystal structure.[7][8]
For basic gallium(III) sulfate precipitates, an XRD analysis can yield several critical parameters:
-
Phase Identification: Unambiguously identifies the crystalline phases present in the precipitate by matching the experimental pattern against reference databases.
-
Crystallinity Assessment: Differentiates between well-ordered crystalline material, which produces sharp peaks, and disordered or amorphous material, which results in broad humps.[6]
-
Crystallite Size Determination: Provides an estimate of the average size of the coherently scattering crystalline domains. This is distinct from particle size, which may represent agglomerates of many smaller crystallites.[9]
-
Lattice Parameter & Strain Analysis: Precisely measures the dimensions of the unit cell, the fundamental repeating unit of the crystal. Deviations from ideal values can indicate the presence of strain or defects within the crystal lattice.[4]
A Comparative Analysis: XRD vs. Alternative Techniques
While XRD is indispensable for structural analysis, a comprehensive characterization often involves a multi-technique approach. Understanding the strengths and limitations of each method is key to designing an effective analytical workflow.
| Technique | Primary Information Provided | Strengths | Limitations |
| X-ray Diffraction (XRD) | Crystalline phase, crystallite size, lattice parameters, strain, crystallinity.[5] | Non-destructive; provides fundamental structural information; excellent for phase quantification (with Rietveld).[10] | Limited information on particle morphology or elemental composition; insensitive to amorphous materials unless quantified. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size distribution, surface topography, agglomeration state.[11] | High-resolution imaging of particle shape and surface features; provides a visual context to XRD data. | Does not provide information on the internal crystal structure; requires a conductive coating for insulating samples. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition and mapping.[12] | Quickly confirms the presence and relative amounts of Gallium, Sulfur, and Oxygen; can be coupled with SEM for elemental maps. | Not sensitive to chemical state (e.g., sulfate vs. sulfide); light element detection can be challenging. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of crystallite morphology, direct lattice imaging, selected area electron diffraction (SAED).[11] | Can visualize individual crystal planes and defects; SAED provides crystallographic data from nanoscale regions. | Requires extensive and difficult sample preparation; analyzes a very small, potentially unrepresentative, sample volume. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical oxidation states.[12][13] | Highly surface-sensitive (top 1-10 nm); can distinguish between different chemical states of an element. | Requires ultra-high vacuum; provides little information about the bulk crystal structure. |
Experimental Workflow: From Precipitate to Refined Data
Achieving high-quality, trustworthy XRD data requires meticulous attention to detail at every stage, from sample synthesis to data analysis. The following protocols are designed to be self-validating, ensuring that the results accurately reflect the material's properties.
Part A: Sample Preparation Protocol
The goal of sample preparation is to produce a fine, homogeneous powder with randomly oriented crystallites. This minimizes preferred orientation, an artifact where non-random alignment of crystallites can systematically alter peak intensities.
Step-by-Step Methodology:
-
Precipitation: Synthesize the basic gallium(III) sulfate precipitate. A common method involves the reaction of a gallium salt with a sulfate source, often with pH control to induce precipitation.[14] The precipitation conditions (pH, temperature, aging time) are critical variables that influence the final crystalline phase and size.[2]
-
Washing: Thoroughly wash the precipitate with deionized water to remove any soluble impurities or unreacted precursors. Centrifugation and redispersion is an effective method.
-
Drying: Dry the washed precipitate. A common method is oven drying at a moderate temperature (e.g., 60-80 °C) or vacuum drying to avoid excessive thermal effects that could alter the crystal structure.
-
Grinding: Gently grind the dried precipitate into a fine, uniform powder using an agate mortar and pestle. This step is crucial for breaking up agglomerates and ensuring random crystallite orientation.[8] Avoid overly aggressive grinding, which can introduce strain or amorphization.
-
Mounting: Pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's rim to prevent height errors during data collection.
Diagram: Sample Preparation Workflow
Caption: Workflow from initial synthesis to a sample ready for XRD analysis.
Part B: Data Acquisition Protocol
This protocol outlines typical parameters for a powder X-ray diffractometer. The specific values should be optimized for the instrument and sample .
Step-by-Step Methodology:
-
Instrument Setup: Use a diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å).
-
Parameter Configuration:
-
Voltage and Current: Set to standard operating values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): A wide scan, such as 10° to 90°, is typically used for initial phase identification.
-
Scan Type: Continuous scan.
-
Step Size: A small step size (e.g., 0.02°) is necessary for resolving closely spaced peaks and for accurate profile analysis.
-
Time per Step (Scan Speed): A longer time per step (slower scan speed) improves the signal-to-noise ratio, which is critical for detecting low-intensity peaks or analyzing minor phases. A typical value might be 0.5 to 2 seconds per step.
-
-
Instrumental Broadening Correction: Before analyzing the sample, run a standard reference material with large, strain-free crystallites (e.g., NIST SRM660 LaB₆).[15][16] The peak broadening from this standard represents the contribution from the instrument itself and must be subtracted from the sample's peak broadening to accurately determine crystallite size.
Part C: Data Analysis and Interpretation
1. Phase Identification: The first step is to compare the experimental diffraction pattern to known standards.
-
Process: Use software to identify peak positions (2θ) and relative intensities.
-
Matching: Compare this "peak list" against a comprehensive database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). A successful match confirms the identity of the basic gallium(III) sulfate phase(s).[1]
2. Crystallite Size Calculation (Scherrer Equation): The Scherrer equation relates the broadening of a diffraction peak to the average crystallite size.[9] It is a valuable tool for nanoscale materials but should be used with an understanding of its limitations; it provides a volume-weighted average size and is most accurate for crystallites under ~100-200 nm.[9]
The equation is: D = (K * λ) / (β * cos(θ))
Where:
-
D: Average crystallite size.
-
K: Scherrer constant, a dimensionless shape factor, typically ~0.94.[15]
-
λ: Wavelength of the X-rays (e.g., 1.5406 Å for Cu Kα₁).[17]
-
β: The peak broadening due to crystallite size, in radians. This is the Full Width at Half Maximum (FWHM) of the sample peak after correcting for instrumental broadening (β_instrument). The correction is typically done in quadrature: β² = FWHM_sample² - FWHM_instrument².[15]
-
θ: The Bragg angle (peak position) in degrees, which must be converted to radians for the cosine function.
Example Calculation Table:
| Parameter | Symbol | Value | Notes |
| Peak Position (2θ) | 2θ | 25.0° | From experimental data |
| Bragg Angle (θ) | θ | 12.5° | 2θ / 2 |
| X-ray Wavelength | λ | 1.5406 Å | For Cu Kα₁ radiation |
| Shape Factor | K | 0.94 | Assumed for spherical crystallites |
| Measured FWHM | FWHM_sample | 0.25° | From experimental data |
| Instrumental FWHM | FWHM_instrument | 0.10° | From LaB₆ standard at similar 2θ |
| Corrected FWHM (Radians) | β | 0.0040 rad | √((0.25 * π/180)² - (0.10 * π/180)²) |
| Calculated Crystallite Size | D | ~368 Å or 36.8 nm | Using the Scherrer equation |
3. Advanced Analysis (Rietveld Refinement): For a more comprehensive and accurate analysis, the Rietveld method is the gold standard.[18] Instead of analyzing individual peaks, this technique performs a least-squares refinement to fit a calculated diffraction pattern—based on a known crystal structure model—to the entire experimental pattern.[10]
Why use Rietveld Refinement?
-
High Accuracy: It yields more precise lattice parameters than single-peak methods.[19]
-
Quantitative Phase Analysis: It is the most accurate method for determining the weight percentage of different crystalline phases in a mixture.
-
Microstructural Details: It can separate the contributions of crystallite size and microstrain to peak broadening, providing a more detailed picture of the material's microstructure.[4]
Diagram: The Logic of Rietveld Refinement
Caption: Iterative process of Rietveld refinement to match a model to data.
Conclusion
The X-ray diffraction analysis of basic gallium(III) sulfate precipitates is a cornerstone of materials development in fields utilizing gallium-based compounds. XRD provides unparalleled insight into the phase composition, crystallinity, and microstructural properties that govern the material's behavior. While techniques like SEM and TEM offer valuable complementary information on morphology and particle-level detail, XRD remains the primary and most essential tool for fundamental crystallographic characterization. The robust protocols outlined in this guide, from meticulous sample preparation to advanced Rietveld analysis, provide a framework for obtaining high-fidelity, reproducible data, empowering researchers to control and optimize their materials from the ground up.
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Ab initio molecular orbital calculations of Gallium(III) water clusters
An In-Depth Comparative Guide to Ab Initio Molecular Orbital Calculations of Gallium(III) Water Clusters
For researchers, computational chemists, and professionals in drug development, understanding the behavior of metallic ions in aqueous solutions is paramount. Gallium(III) [Ga(III)], with its increasing relevance in radiopharmaceuticals (e.g., Gallium-68 PET imaging) and as an anti-cancer agent, presents a compelling case study. Its efficacy and transport in biological systems are fundamentally governed by its hydration shell. Ab initio molecular orbital calculations provide a powerful lens to dissect the structure, energetics, and vibrational dynamics of Ga(III)-water interactions at the quantum level.
This guide offers a comparative analysis of various ab initio methods, moving beyond a simple procedural outline to explain the causality behind computational choices. We will explore how different levels of theory and basis sets impact the accuracy of predictions and compare these theoretical models with experimental data to provide a self-validating framework for researchers.
The Theoretical Landscape: A Comparison of Ab Initio Methods
The core challenge in modeling Ga(III)-water clusters lies in accurately capturing both the strong ion-dipole interaction of the primary hydration shell and the weaker, yet crucial, hydrogen bonding network of subsequent shells. The choice of computational method represents a trade-off between accuracy and computational cost.
Hartree-Fock (HF) Theory: The Mean-Field Approximation
Hartree-Fock is the foundational ab initio method, approximating the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons.
-
Strengths: Computationally less expensive than more complex methods, providing a good first approximation of the electronic structure and molecular geometry.
-
Weaknesses: The primary limitation of HF theory is its neglect of electron correlation—the way electrons instantaneously react to each other's positions.[1] This is particularly problematic for describing the subtle London dispersion forces that are significant in the hydrogen-bonding network of water clusters.
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation
To address the shortcomings of HF, post-Hartree-Fock methods were developed. Second-Order Møller-Plesset Perturbation Theory (MP2) is one of the most common, treating electron correlation as a perturbation to the HF solution.[1]
-
Strengths: Offers a good balance of accuracy and cost for systems where electron correlation is important, especially for non-covalent interactions like hydrogen bonding.[1][2] It significantly improves upon HF for calculating interaction energies and vibrational frequencies.
-
Weaknesses: The computational cost scales steeply with the size of the system (approximately as N⁵, where N is the number of basis functions), making it challenging for very large water clusters.[1][3] It can also sometimes overestimate dispersion interactions.[1]
Density Functional Theory (DFT): The Pragmatic Alternative
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry. Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density. Its accuracy is highly dependent on the chosen exchange-correlation (XC) functional.
-
Strengths: DFT methods are generally less computationally demanding than MP2, offering a favorable balance of cost and accuracy for a wide range of systems, including transition metal complexes.[4]
-
Weaknesses: The performance is contingent on the XC functional. While many functionals exist, some, particularly older ones, may fail to accurately describe non-covalent interactions or may suffer from self-interaction errors that can be problematic in ionic systems.[5] Modern functionals like SCAN have shown significant promise for aqueous solutions.[5][6]
Caption: Relationship between common ab initio methods and their trade-offs.
The Foundation of Accuracy: Selecting the Right Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of method. For a third-row element like Gallium, special considerations are necessary.
-
Pople Style Basis Sets (e.g., 6-31G, 6-31+G): These are widely used and offer a good starting point. The * indicates the addition of polarization functions, which allow orbitals to change shape, essential for describing chemical bonds. The + indicates the addition of diffuse functions, which are crucial for accurately modeling the loosely bound electrons in hydrogen bonds and anions.[7][8]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit.[3][9][10] The "aug" prefix signifies augmentation with diffuse functions, which is highly recommended for studying water clusters.[9] While more computationally expensive, they provide a pathway to systematically improve the accuracy of calculations.
Comparing Theoretical Models with Experimental Reality
The ultimate test of any computational model is its ability to reproduce experimental data. For Ga(III) hydration, key observables include structural parameters (bond lengths) and vibrational frequencies from Raman spectroscopy.
The Structure of Hydrated Ga(III): Beyond the First Shell
In aqueous solution, Ga(III) is known to exist as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, with six water molecules in the first hydration shell arranged in an octahedral (Oₕ) symmetry.[8][11]
However, calculations reveal a critical insight: modeling only the first hydration shell is insufficient. A 2009 study by Rudolph et al. performed HF and MP2 calculations on [Ga(H₂O)ₙ]³⁺ clusters of varying sizes. They found that while the first-shell-only model [Ga(H₂O)₆]³⁺ provides a reasonable starting point, it fails to accurately reproduce experimental vibrational frequencies.[7][8] The inclusion of a second hydration shell, as in the [Ga(H₂O)₁₈]³⁺ cluster (with 6 inner-shell and 12 outer-shell water molecules), is essential for quantitative agreement.[7][8] This underscores the importance of hydrogen bonding between the first and second hydration shells in determining the overall dynamics of the complex.
| Method/Basis Set | Model | Calculated Ga-O Bond Length (Å) | Experimental (EXAFS) Ga-O Bond Length (Å) |
| HF/6-31G | [Ga(H₂O)₆]³⁺ | 1.956 | \multirow{3}{}{~1.97} |
| MP2/6-31G | [Ga(H₂O)₆]³⁺ | 1.996 | |
| HF/6-31G | [Ga(H₂O)₁₈]³⁺ | 1.966 |
Data sourced from Rudolph, W. W., et al. (2009).[7][8]
Vibrational Frequencies: A Sensitive Probe of Structure
Raman spectroscopy is a powerful experimental technique for probing the structure of hydrated ions. The symmetric Ga-O stretching mode (ν₁) is particularly informative. Experimental studies place this strongly polarized band at approximately 526 cm⁻¹.[7][8]
Computational results highlight the dramatic improvement gained by including the second hydration shell.
| Method/Basis Set | Model | Calculated ν₁ GaO₆ Frequency (cm⁻¹) | **Experimental ν₁ GaO₆ Frequency (cm⁻¹) ** |
| HF/6-31G | [Ga(H₂O)₆]³⁺ | 606 | \multirow{2}{}{526} |
| HF/6-31G* | [Ga(H₂O)₁₈]³⁺ | 524 |
Data sourced from Rudolph, W. W., et al. (2009).[7][8]
The unscaled vibrational frequencies for the smaller cluster are significantly overestimated.[8] The excellent agreement for the [Ga(H₂O)₁₈]³⁺ model demonstrates that a more complete cluster is necessary to correctly describe the potential energy surface and, consequently, the vibrational dynamics.[7][8]
Hydration Enthalpy
The hydration enthalpy provides a measure of the energetic stability of the ion in water. Calculations for the [Ga(H₂O)₆]³⁺ cluster account for only about 62% of the experimental single-ion hydration enthalpy.[7][8] This discrepancy further emphasizes that the interactions with water molecules beyond the first coordination sphere contribute significantly to the overall thermodynamics of hydration.
Experimental Protocol: A Self-Validating Workflow
Here we outline a standard, self-validating protocol for performing a geometry optimization and frequency calculation on the [Ga(H₂O)₆]³⁺ cluster. This workflow is applicable to software packages like Gaussian, ORCA, or NWChem.[12][13]
Caption: A self-validating workflow for ab initio calculations.
Step-by-Step Methodology:
-
Construct the Initial Geometry: Build the [Ga(H₂O)₆]³⁺ cluster. Place the Ga atom at the origin and arrange the oxygen atoms of the six water molecules octahedrally around it. Initial Ga-O distances can be set to ~2.0 Å.
-
Create the Input File: Specify the atomic coordinates (in Cartesian or Z-matrix format), the total charge (+3), and the spin multiplicity (singlet).
-
Select Keywords for Calculation:
-
Method/Basis Set: e.g., MP2/aug-cc-pVDZ
-
Job Type: Opt (for geometry optimization) followed by Freq (for frequency calculation). This ensures frequencies are calculated at the optimized stationary point.
-
Causality: Performing these two tasks in the same job is crucial. Calculating frequencies at a non-optimized geometry is physically meaningless.
-
-
Execute the Calculation: Run the calculation using your chosen software package.
-
Analyze the Output - The Self-Validation Step:
-
Optimization Convergence: First, confirm that the geometry optimization has converged successfully. The output file will typically report this, showing that forces and displacement are below the required threshold.
-
Vibrational Frequencies: This is the most critical validation for a minimum energy structure. Scan the list of calculated frequencies.
-
A True Minimum: For a stable molecule, all calculated vibrational frequencies must be real (positive numbers).
-
A Saddle Point: The presence of one or more imaginary frequencies (often printed as negative numbers) indicates that the structure is not a true minimum but a transition state or saddle point. If this occurs, the geometry must be perturbed along the direction of the imaginary frequency's motion and re-optimized.
-
-
Conclusion
Ab initio molecular orbital calculations provide indispensable insights into the aqueous chemistry of Gallium(III). A comparative approach reveals that while Hartree-Fock theory is a useful starting point, methods that include electron correlation, such as MP2 or well-chosen DFT functionals, are necessary for accurate results.
The most critical insight, validated by comparing calculations with experimental Raman spectra, is the profound importance of the second hydration shell. Models limited to the [Ga(H₂O)₆]³⁺ species fail to reproduce key experimental observables, whereas larger [Ga(H₂O)₁₈]³⁺ clusters show excellent agreement.[7][8] This demonstrates that the explicit inclusion of the hydrogen-bonding network connecting the first and second shells is non-negotiable for achieving predictive accuracy. For researchers in medicine and materials science, this understanding is crucial for developing accurate models of Ga(III) behavior in complex biological or chemical environments.
References
- Gaussian 09W program is used for the entire study.
-
Wilson, A. K., et al. (1999). Gaussian basis sets for use in correlated molecular calculations. IX. The atoms gallium through krypton. The Journal of Chemical Physics, 110(16), 7667-7676. [Link]
-
Rudolph, W. W., et al. (2009). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (25), 4844-4855. [Link]
-
Newcastle University. Softwares | HPC Consortium for X-ray Spectroscopy. [Link]
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Rudolph, W. W., et al. (2009). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Wilson, A. K., et al. (1999). Gaussian basis sets for use in correlated molecular calculations. IX. The atoms gallium through krypton. The Journal of Chemical Physics. [Link]
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Wilson, A. K., et al. (1999). Gaussian Basis Sets for Use in Correlated Molecular Calculations. IX. The Atoms Gallium Through Krypton. ResearchGate. [Link]
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Request PDF on ResearchGate. (2009). Study of gallium(III) nitrate hydrate and aqueous solutions: Raman spectroscopy and ab initio molecular orbital calculations of gallium(III) water clusters. [Link]
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Li, J., et al. (2023). Gallium Isotope Effect of Ga-Si Complex Solutions in Water: Theoretical Study Based on Density Functional Theory. MDPI. [Link]
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Lund, H., et al. (2016). Pair distribution function and 71Ga NMR study of aqueous Ga3+ complexes. Dalton Transactions, 45(48), 19255-19263. [Link]
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ResearchGate. Can anybody tell me of free DFT calculation software for metal complexes?. [Link]
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Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]
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Spartan Model: Selecting a Model. Wavefunction, Inc.[Link]
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Fiveable. Post-Hartree-Fock methods: CI, MP2, and coupled cluster. [Link]
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Leverentz, H. R., et al. (2012). Relative energy Comparison for Various Water Clusters using MP2, df-MP2, and CCSD(T). eGrove, University of Mississippi. [Link]
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Palos, E. C., & Paesani, F. (2023). Consistent density functional theory-based description of ion hydration through density-corrected many-body representations. The Journal of Chemical Physics, 159(18). [Link]
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Palos, E. C., & Paesani, F. (2023). Consistent density functional theory-based description of ion hydration through. ChemRxiv. [Link]
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A Comparative Guide to the Thermodynamic Stability of the Hexaaquagallium(III) Ion in Aqueous Solutions
For researchers, medicinal chemists, and drug development professionals, understanding the fundamental aqueous chemistry of gallium(III) is paramount. The increasing use of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) in Positron Emission Tomography (PET) diagnostics has placed a spotlight on the behavior of the Ga³⁺ ion in biological systems.[1] The journey of a ⁶⁸Ga-radiopharmaceutical from injection to target localization is dictated by a series of competitive equilibria. At the heart of these interactions is the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, the default state of Ga(III) in acidic aqueous media.[2][3] Its thermodynamic stability—or lack thereof—in different chemical environments governs radiolabeling efficiency, complex integrity in vivo, and ultimately, diagnostic accuracy.
This guide provides an in-depth comparison of the stability of the [Ga(H₂O)₆]³⁺ ion across various aqueous solutions, supported by experimental data. We will explore the causality behind its hydrolytic behavior, compare its stability with relevant chelates, and provide a validated experimental protocol for characterizing these fundamental thermodynamic parameters.
The Central Role of Hydrolysis: The Achilles' Heel of the Aqua Ion
The Ga³⁺ ion, with its high charge density (z²/r = 14.1 Å⁻¹), strongly polarizes the coordinate bonds with its six water ligands.[4][5] This polarization weakens the O-H bonds of the coordinated water molecules, making the [Ga(H₂O)₆]³⁺ complex a Brønsted acid that readily undergoes stepwise deprotonation, or hydrolysis, as the pH increases.[6][7] This process begins at a remarkably low pH, often becoming detectable between pH 2 and 3.[6]
The hydrolysis of [Ga(H₂O)₆]³⁺ is not a single event but a series of equilibria, leading to the formation of various monomeric and polymeric hydroxo and oxo-hydroxo species. The initial, most critical steps are:
-
[Ga(H₂O)₆]³⁺ ⇌ [Ga(OH)(H₂O)₅]²⁺ + H⁺
-
[Ga(OH)(H₂O)₅]²⁺ ⇌ [Ga(OH)₂(H₂O)₄]⁺ + H⁺
-
[Ga(OH)₂(H₂O)₄]⁺ ⇌ Ga(OH)₃(s) + H⁺ + 3H₂O
These reactions are fundamental because the formation of hydroxide species represents the primary competition against the desired chelation reaction during the synthesis of a Ga-based radiopharmaceutical.[8][9] If the pH is not sufficiently acidic, Ga(III) will preferentially form insoluble gallium hydroxide, drastically reducing the radiolabeling yield.
Comparative Thermodynamic Data for Ga(III) Hydrolysis
The stability of these hydrolyzed species is quantified by equilibrium constants. The following table summarizes critically compiled logarithmic hydrolysis constants (log K) at 25 °C and zero ionic strength, which describe the stepwise formation of hydroxo species.
| Equilibrium Reaction | log K (Baes & Mesmer, 1976) | log K (NIST Database 46) | log K (Brown & Ekberg, 2016) |
| Ga³⁺ + H₂O ⇌ Ga(OH)²⁺ + H⁺ | -2.6 | -2.897 | -2.74 |
| Ga³⁺ + 2H₂O ⇌ Ga(OH)₂⁺ + 2H⁺ | -5.9 | -6.694 | -7.0 |
| Ga³⁺ + 3H₂O ⇌ Ga(OH)₃ + 3H⁺ | -10.3 | -11.96 | N/A |
| Ga³⁺ + 4H₂O ⇌ Ga(OH)₄⁻ + 4H⁺ | -16.6 | -16.588 | -15.52 |
| Data sourced from the NECTAR COST database compilation.[10] |
The variation in reported values underscores the experimental challenges in determining these constants, which are sensitive to factors like ionic strength, temperature, and the specific analytical technique employed.[11][12] For instance, studies have shown a clear dependence of the formation constants on the ionic strength of the medium, with values changing significantly between 0.10 M and 1.5 M KNO₃.[11]
The following diagram illustrates the stepwise hydrolysis pathway of the hexaaquagallium(III) ion.
Caption: Stepwise hydrolysis of the hexaaquagallium(III) ion.
Competition in Solution: The Battle for the Gallium(III) Ion
In any realistic scenario, whether in a radiolabeling vial or in vivo, the hexaaquagallium(III) ion is not merely in water. It is in a complex solution containing buffers, counter-ions, and, most importantly, competing ligands. The thermodynamic stability of the [Ga(H₂O)₆]³⁺ ion is therefore best understood in the context of its competition with other species.
Inert Anions vs. Coordinating Anions
The choice of the gallium salt and background electrolyte is a critical, yet often overlooked, experimental parameter.
-
Perchlorate (ClO₄⁻): This anion is considered non-coordinating. Spectroscopic data suggests that in perchlorate solutions, the [Ga(H₂O)₆]³⁺ ion remains thermodynamically stable and does not form inner-sphere complexes.[2] This makes perchlorate media an ideal baseline for studying the intrinsic properties of the aqua ion.
-
Nitrate (NO₃⁻): In concentrated solutions, nitrate can form weak, outer-sphere ion pairs ([Ga(H₂O)₆]³⁺·NO₃⁻) and a small fraction of inner-sphere nitrato complexes ([Ga(ONO₂)(H₂O)₅]²⁺).[2] These interactions are generally weak and disappear upon dilution.[2]
-
Sulfate (SO₄²⁻) & Chloride (Cl⁻): These anions are more competitive. Sulfate, in particular, can form thermodynamically stable inner-sphere sulfato complexes, an entropically driven process that becomes more favorable at higher temperatures.[2] Chloride complexation also occurs and must be accounted for in high-chloride media.[13]
Competition with Chelators: The Key to Radiopharmaceutical Stability
For drug development professionals, the crucial competition is between hydrolysis and chelation by a bifunctional chelator (BFC). A successful ⁶⁸Ga-radiopharmaceutical requires a chelator that can rapidly and quantitatively capture the Ga³⁺ ion, forming a complex that is both thermodynamically stable and kinetically inert.
The stability of these complexes is described by the formation constant (log β). A higher log β value indicates a more stable complex.[14]
| Ligand/Complex | Log β (Stability Constant) | Notes |
| Hydroxide Species | ||
| [Ga(OH)]²⁺ | ~3.16 (-log β for hydrolysis) | Represents the first major competitor to chelation.[11] |
| Common Chelators | ||
| Ga-Citrate | Varies with speciation | Citrate is a common buffer and weak chelator.[15] |
| Ga-EDTA | 21.7 | A classic, strong acyclic chelator.[9] |
| Ga-NOTA | 30.98 | Macrocyclic chelator with high thermodynamic stability. |
| Ga-DOTA | 21.33 | Widely used macrocyclic chelator for theranostics. |
| Ga-DFOB | 28.5 | A well-known hydroxamate-based siderophore.[16] |
| Note: Stability constants are highly dependent on conditions (pH, T, ionic strength). Values are for general comparison.[9][16] |
The data clearly shows that powerful chelators like NOTA form complexes that are many orders of magnitude more stable than the initial hydrolysis products. This immense thermodynamic driving force is what allows for efficient radiolabeling. However, the kinetics of complexation are equally important; the reaction must be fast enough to outcompete the rapid formation of gallium hydroxide, especially at the slightly acidic pH values (typically 3.5-5.5) used for labeling.[9]
Experimental Protocol: Potentiometric Titration for Determining Hydrolysis Constants
Trustworthy thermodynamic data is built on rigorous experimental methodology. Potentiometric titration is a foundational technique used to determine protonation and stability constants.[17][18][19] It relies on monitoring the hydrogen ion concentration (pH) of a solution as a titrant of known concentration is added.[20]
The causality behind this choice is its precision and directness. The method directly measures the release of protons during hydrolysis or complexation, allowing for the calculation of the underlying equilibrium constants.[18] A self-validating protocol involves careful calibration, control of experimental conditions, and robust data analysis.
Step-by-Step Methodology
-
System Preparation & Calibration:
-
Objective: To ensure accurate measurement of hydrogen ion concentration.
-
Procedure:
-
Use a high-precision pH meter with a glass combination electrode.
-
Calibrate the electrode daily using at least two standard buffers (e.g., pH 4.00 and 7.00) that bracket the expected pH range of the titration.[21]
-
Prepare all solutions using CO₂-free, deionized water to prevent interference from carbonate.
-
Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostatted titration vessel.[22]
-
Maintain a constant ionic strength (e.g., 0.1 M KNO₃ or NaClO₄) in all solutions to keep activity coefficients constant.[11][22]
-
-
-
Reagent Preparation:
-
Objective: To have accurately known concentrations of all reactants.
-
Procedure:
-
Gallium(III) Stock Solution: Prepare a ~0.1 M Ga(III) solution from Ga(NO₃)₃ or Ga(ClO₄)₃. Acidify with a known concentration of the corresponding acid (e.g., HNO₃) to prevent initial hydrolysis (to pH < 2).[22] The exact Ga(III) concentration should be determined independently via ICP-MS or gravimetric analysis.[22]
-
Titrant: Prepare a standardized, carbonate-free ~0.1 M NaOH solution.
-
-
-
Titration Procedure:
-
Objective: To collect precise pH vs. volume data reflecting the hydrolysis process.
-
Procedure:
-
Pipette a known volume of the Ga(III) stock solution into the thermostatted vessel.
-
Add the background electrolyte to achieve the target ionic strength and total volume.
-
Titrate the solution with the standardized NaOH solution using an automated titrator for precise volume additions.
-
Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a precipitate forms and/or the pH reaches a desired upper limit (e.g., pH 11).[23]
-
Perform a separate "blank" titration of the acid and electrolyte solution (without gallium) to determine the electrode parameters and water autoprotolysis constant (pKw) under the exact experimental conditions.[21]
-
-
-
Data Analysis:
-
Objective: To calculate the hydrolysis constants from the experimental data.
-
Procedure:
-
Use a specialized computer program like HYPERQUAD or SUPERQUAD.[13][23]
-
These programs refine a chemical model by minimizing the difference between the experimental data and the calculated titration curve.
-
Input the total concentrations of all components (Ga³⁺, H⁺), the blank titration data, and the experimental titration data.
-
Test different chemical models (e.g., including species like [Ga(OH)]²⁺, [Ga(OH)₂]⁺, and potential polymeric species) and use statistical parameters (e.g., chi-squared) to determine the model that best fits the data.[13]
-
-
The following diagram illustrates the experimental workflow for potentiometric determination of stability constants.
Caption: Workflow for potentiometric determination of stability constants.
Conclusion and Outlook
The thermodynamic stability of the hexaaquagallium(III) ion is a delicate balance, heavily influenced by pH, ionic strength, and the presence of competing ligands. While stable in strongly acidic, non-coordinating media, its pronounced tendency to hydrolyze at physiologically relevant pH values presents the primary challenge and consideration in the design and application of gallium-based technologies, particularly ⁶⁸Ga-radiopharmaceuticals.
A thorough understanding of these fundamental hydrolysis constants allows researchers to:
-
Optimize Radiolabeling: Define the precise pH window that maximizes chelation while minimizing the formation of gallium hydroxide.
-
Design Better Chelators: Develop ligands with superior thermodynamic stability and kinetic profiles to ensure the resulting complex remains intact in vivo.
-
Predict In Vivo Behavior: Model the potential for transchelation with endogenous ligands or metal ions, ensuring the radiotracer reaches its intended target.
The comparative data and experimental framework presented here serve as a foundational guide for any scientist working with gallium in aqueous systems. By appreciating the inherent instability of the simple aqua ion, we can better design the robust, stable complexes required for cutting-edge diagnostic and therapeutic applications.
References
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Brown, P. L. (1989). The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III). Journal of the Chemical Society, Dalton Transactions, (2), 399-402. [Link]
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StudySmarter. (2023). Stability Constant: Explanation & Calculation. StudySmarter. [Link]
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Hacht, B., et al. (2010). Gallium(III) Ion Hydrolysis under Physiological Conditions. Semantic Scholar. Corpus ID: 94056711. [Link]
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Stygar, D., et al. (2022). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. MDPI. [Link]
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Pokrovski, G. S., et al. (1997). Gallium speciation in aqueous solution. Experimental study and modelling. Geochimica et Cosmochimica Acta, 61(10), 1959-1970. [Link]
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Scribd. (n.d.). Determination of Stability Constants. Scribd. [Link]
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Uchida, M., & Okuwaki, A. (1998). Potentiometric Determination of the First Hydrolysis Constant of Gallium(III) in NaCl Solution to 100°C. Semantic Scholar. Corpus ID: 94396071. [Link]
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IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]
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Rudolph, W. W., & Fischer, D. (2009). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, (42), 9141-9153. [Link]
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Stygar, D., et al. (2022). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. PubMed Central. [Link]
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Savenko, V. S. (2005). Gallium (III) Speciation in Seawater. Geochemistry International, 43(11), 1148-1150. [Link]
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Katkar, V. (2013). Potentiometric Study of some Ternary Complexes of Gallium(III). International Research Journal of Science & Engineering, 1(2), 41-46. [Link]
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CORE. (n.d.). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. CORE. [Link]
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Nagy, G., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. PubMed Central. [Link]
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Jalilian, A. R., et al. (2016). An overview on Ga-68 radiopharmaceuticals for positron emission tomography applications. Iranian Journal of Nuclear Medicine, 24(1), 1-10. [Link]
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Bénézeth, P., et al. (1994). Gallium solubility and aqueous speciation in hydrothermal solutions (60-250°C). Experimental study and comparison with aluminum. RRUFF. [Link]
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Pandey, M. K., et al. (2021). Gallium-68-labeled radiopharmaceuticals: a review. ResearchGate. [Link]
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Jensen, K. M. Ø., et al. (2022). Pair distribution function and 71Ga NMR study of aqueous Ga3+ complexes. PubMed Central. [Link]
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Pandey, M. K., et al. (2021). Gallium-68-labeled radiopharmaceuticals: a review. Chemical Society Reviews, 50(15), 8489-8543. [Link]
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Penen, F., et al. (2023). 68Ga Extemporaneous Preparations in Radiopharmacy. PubMed Central. [Link]
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ResearchGate. (n.d.). Stability constants (log K) obtained for complexes. ResearchGate. [Link]
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AERNA. (2015). Gallium-68: Chemistry and Radiolabeled Peptides Exploring Different Oncogenic Pathways. AERNA. [Link]
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Casey, P. S., et al. (2011). Ga(III) complexes--the effect of metal coordination on potential systemic absorption after topical exposure. Toxicology Letters, 202(3), 155-60. [Link]
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IJSART. (2022). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]
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Johnson, D. A., & Nelson, P. G. (1999). Ligand Field Stabilization Energies of the Hexaaqua 3+ Complexes of the First Transition Series. Inorganic Chemistry, 38(22), 4949-4955. [Link]
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Chemistry LibreTexts. (2022). 7.2.1: Trends in M-L stability (Thermodynamics). Chemistry LibreTexts. [Link]
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Price, E. W., et al. (2020). Rapid Thermodynamically Stable Complex Formation of [nat/111In]In3+, [nat/90Y]Y3+, and [nat/177Lu]Lu3+ with H6dappa. Inorganic Chemistry, 59(11), 7437-7451. [Link]
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Chemistry LibreTexts. (2020). 15.3: Trends in M-L stability (Thermodynamics). Chemistry LibreTexts. [Link]
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Jakubke, C., et al. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic. Analytical Methods, 6(8), 2639-2646. [Link]
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Nagy, G., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. ResearchGate. [Link]
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Harvey, D. (2021). 11.2: Potentiometric Methods. Chemistry LibreTexts. [Link]
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Stefansson, A., et al. (2007). A spectrophotometric study of iron(III) hydrolysis in aqueous solutions to 200 °C. Geochimica et Cosmochimica Acta, 71(17), 4184-4200. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Determining Gallium Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of gallium is a critical task. Whether assessing the purity of a gallium-based active pharmaceutical ingredient (API) like gallium nitrate, quantifying a Ga-68 radiopharmaceutical[1][2][3], or monitoring for trace elemental impurities in a final drug product, a robust and validated analytical method is the cornerstone of regulatory compliance and product safety.
This guide provides an in-depth comparison of the principal analytical techniques for gallium determination and presents a framework for their validation, grounded in established regulatory standards. Our approach moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical system.
Selecting the Appropriate Analytical Technique: A Comparative Overview
The choice of an analytical instrument is the first critical decision in method development. It is dictated by the expected concentration of gallium and the regulatory limits that must be met. The three most common techniques in atomic spectroscopy are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace and ultra-trace elemental analysis.[4] A high-temperature argon plasma (~10,000 K) ionizes the sample atoms, which are then separated by their mass-to-charge ratio in a mass spectrometer.[5][6] Its exceptional sensitivity, reaching parts-per-trillion (ppt) levels, makes it the required method for quantifying elemental impurities under the stringent limits defined by ICH Q3D and USP <232>.[4][7][8]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Similar to ICP-MS, this technique uses an argon plasma to excite atoms.[5] However, instead of measuring ions, it measures the characteristic wavelengths of light emitted as the excited atoms return to their ground state.[5][9] ICP-OES is a robust technique, ideal for higher concentrations in the parts-per-million (ppm) to parts-per-billion (ppb) range. It is often used for assaying the concentration of gallium as a primary component.
-
Atomic Absorption Spectroscopy (AAS): In AAS, a light source specific to the element of interest (a hollow cathode lamp) is used.[10] The sample is atomized in a flame or a graphite furnace, and the amount of light absorbed by the ground-state atoms is measured. While cost-effective and reliable, AAS is a single-element technique with lower throughput and sensitivity compared to ICP methods.[8][10] It is generally unsuitable for the low levels required for elemental impurity testing in pharmaceuticals but can be used for less demanding applications.[7]
The following diagram illustrates the decision-making process for selecting an analytical method based on the application's requirements.
Performance Comparison
The table below summarizes the key performance characteristics of each technique to aid in selection.
| Feature | ICP-MS | ICP-OES | AAS |
| Principle | Ionization in plasma, detection by mass | Excitation in plasma, detection by light emission | Light absorption by atomized sample |
| Typical Detection Limit | Low-to-sub ng/L (ppt)[8] | Low-to-mid µg/L (ppb) | Mid-to-high µg/L (ppb-ppm) |
| Dynamic Range | 9 orders of magnitude | 5-6 orders of magnitude | 2-3 orders of magnitude |
| Throughput | High (Multi-element)[4] | High (Multi-element)[8] | Low (Single-element)[8] |
| Major Interferences | Isobaric & Polyatomic (e.g., Ba²⁺ on ⁶⁹Ga)[11] | Spectral & Matrix | Chemical & Matrix |
| Relative Cost | High | Medium | Low |
| Regulatory Preference | Preferred for USP <233> / ICH Q3D[7][12] | Acceptable for USP <233>[7][12] | Alternative, if validated[7] |
The Foundation of Trust: Analytical Method Validation
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[13] The framework for this process is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R1), which is adopted by major regulatory bodies like the FDA and EMA.[13][14][15][16][17]
Key Validation Parameters
A validation protocol must be established before the study, defining the experiments and acceptance criteria for each performance characteristic.[18]
| Parameter | Definition | Purpose in Gallium Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, other elements).[13] | Ensures that the signal detected is from gallium and not from an interfering species. For ICP-MS, this involves evaluating polyatomic interferences (e.g., ³⁶Ar³⁵Cl⁺ on ⁷¹Ga).[19] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Establishes the concentration range over which the analysis is accurate, demonstrated by a calibration curve with a high correlation coefficient (e.g., r² > 0.995). |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | Confirms the method's suitability for the intended concentration levels, from the limit of quantitation up to 120-150% of the target concentration. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found.[13] | Assessed via spike recovery studies on the sample matrix. For elemental impurities, USP <233> specifies a recovery of 70-150%.[20] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Measured at two levels: Repeatability (short-term, same conditions) and Intermediate Precision (within-lab variations: different days, analysts, equipment).[21] Expressed as Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The point at which the instrument can reliably distinguish the analyte signal from background noise. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22] | The lowest concentration that can be reliably measured. This must be below the reporting limit required by the application (e.g., below the control threshold in ICH Q3D). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23] | Demonstrates the reliability of the method during routine use (e.g., slight changes in plasma gas flow, sample uptake rate, or acid concentration). |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for the validation of an ICP-MS method for determining trace gallium, aligning with USP <233> and ICH Q2(R1) requirements.[14][24]
Protocol 1: Sample Preparation (Indirect Solution)
The goal of sample preparation is to convert the sample into a clear, particle-free, acidic solution suitable for introduction into the ICP-MS, while ensuring the complete recovery of gallium.
Causality: Closed-vessel microwave digestion is the preferred technique for pharmaceutical samples.[7][20] It minimizes the loss of volatile elements and uses strong acids to completely destroy complex organic matrices, which prevents clogging of the instrument's sample introduction system and mitigates non-spectral matrix effects in the plasma.
Procedure:
-
Accurately weigh approximately 0.5 g of the sample material into a clean, acid-leached microwave digestion vessel.
-
Carefully add 10 mL of high-purity nitric acid (HNO₃). For difficult-to-digest matrices, a mixture with hydrochloric acid (HCl) may be required.
-
Allow the sample to pre-digest for 30 minutes in a fume hood.[20]
-
Seal the vessels and place them in the microwave digestion system.
-
Execute a validated digestion program (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes).
-
After cooling, carefully open the vessels and quantitatively transfer the digestate to a 50 mL volumetric flask.
-
Add an internal standard (e.g., Yttrium, Indium) to compensate for instrument drift and matrix effects.
-
Dilute to volume with ultrapure water and mix thoroughly.
Protocol 2: Method Validation Workflow
This workflow outlines the sequence of experiments required for full method validation.
Detailed Steps for Key Parameters:
-
Accuracy (Spike Recovery):
-
Prepare three independent samples of the test material.
-
Spike each sample with a known amount of gallium standard at three different concentrations (e.g., 50%, 100%, and 150% of the target concentration).[20][24]
-
Prepare the spiked samples using the digestion protocol alongside an unspiked sample.
-
Analyze the samples and calculate the percent recovery for each. The mean recovery should fall within the acceptance criteria (e.g., 70-150% per USP <233>).[20]
-
-
Precision (Repeatability):
-
Prepare a minimum of six independent samples of the test material, all spiked at 100% of the target gallium concentration.
-
Alternatively, prepare one sample and analyze it six times.
-
Process and analyze the samples under the same operating conditions over a short interval of time.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results. The %RSD should meet the pre-defined acceptance criteria (typically ≤15%).
-
-
Intermediate Precision:
-
Repeat the precision study on a different day, with a different analyst, or using a different instrument.[21]
-
Compare the results from both studies. The combined data should demonstrate the method's consistency over time and with minor variations in execution.
-
Conclusion: Ensuring Data Integrity
The validation of an analytical method for gallium determination is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. By selecting the appropriate technology—most often ICP-MS for its unparalleled sensitivity in impurity analysis—and meticulously executing validation experiments according to ICH and USP guidelines, scientists can build a robust, reliable, and defensible analytical system. The ultimate goal is not merely to follow a protocol but to generate data that is scientifically sound and trustworthy, ensuring that every measurement is a true reflection of the sample's composition.
References
-
Title: <233> ELEMENTAL IMPURITIES—PROCEDURES Source: US Pharmacopeia (USP) URL: [Link]
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Title: Analytical Method Validation: Mastering FDA Guidelines Source: ProPharma URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Source: Agilent Technologies URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: USP <233> Elemental Impurities—Procedures Source: Analytik Jena URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: EMA's new Guideline on the Implementation of the ICH Q3D Guideline in the EU Source: ECA Academy URL: [Link]
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Title: Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES Source: CS Analytical URL: [Link]
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Title: Extraction-Atomic-Absorption Determination of Gallium (III) with 2-hydroxy-5-T-butylphenol-4'-methoxy-azobenzene Source: Scientific Research Publishing (Scirp.org) URL: [Link]
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Title: ICP-MS vs. AAS - Which Technique to Choose Source: Drawell URL: [Link]
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Title: Using a Simple Magnetic Adsorbent for the Preconcentration and Determination of Ga(III) and In(III) by Electrothermal Atomic Absorption Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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Title: Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy Source: Lab Manager Magazine URL: [Link]
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Title: Comparison of the Performance of ICP-MS, CV-ICP-OES, and TDA AAS in Determining Mercury in Marine Sediment Samples Source: PubMed Central (PMC) URL: [Link]
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Title: Determination of gallium originated from a gallium-based anticancer drug in human urine using ICP-MS Source: PubMed URL: [Link]
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Title: Determination of gallium in human urine by supercritical carbon dioxide extraction and graphite furnace atomic absorption spectrometry Source: ResearchGate URL: [Link]
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Title: Low level determination of gallium isotopes by ICP-QQQ Source: National Institutes of Health (NIH) URL: [Link]
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Title: ICH Q3D Elemental impurities - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Gallium Citrate Ga-68 – Application in Therapy and Current Clinical Research Source: XpertsInClinicalResearch URL: [Link]
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Title: Multitechnique Approach to Trace Characterization of High Purity Materials: Gallium Source: PubMed Central (PMC) URL: [Link]
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Title: Gallium Radiopharmaceuticals in Medical Imaging Source: Open MedScience URL: [Link]
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Title: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An Emerging Tool in Radiopharmaceutical Science Source: Journal of the American Chemical Society URL: [Link]
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Title: High-Purity Gallium Analysis By Inductively Coupled Plasma Mass Spectrometry Source: Purdue e-Pubs URL: [Link]
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Title: How ICP-MS is Applied in Pharmaceutical Quality Control Source: Drawell URL: [Link]
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Title: Definition of gallium Ga 68-citrate Source: National Cancer Institute (NCI) URL: [Link]
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Title: Implementation strategy of ICH Q3D guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Clinical Applications of Gallium-68 Source: PubMed Central (PMC) URL: [Link]
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A Senior Application Scientist's Guide to the Comparative Performance of Commercial Gallium(III) Sulfate
Introduction: The Versatile Role of Gallium(III) Sulfate in Scientific Advancement
Gallium(III) sulfate (Ga₂(SO₄)₃) is a key inorganic compound that has garnered significant interest across various scientific disciplines. Its utility spans from being a crucial precursor in the manufacture of advanced semiconductors to acting as a potent catalyst in organic synthesis.[1] Furthermore, emerging research in drug development is exploring the unique biochemical properties of gallium compounds, including their potential as antimicrobial and anti-inflammatory agents.[2][3] Given its diverse applications, the purity and physical characteristics of commercially available Gallium(III) sulfate are of paramount importance to researchers and drug development professionals. The performance of this critical reagent can be significantly influenced by trace impurities and variations in physical properties between different suppliers.
This guide provides an in-depth comparative analysis of Gallium(III) sulfate from various commercial suppliers. We will delve into a series of rigorous experimental evaluations designed to assess purity, physical characteristics, and catalytic performance. Our goal is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions when selecting the most suitable Gallium(III) sulfate for their specific applications.
Supplier Overview and Stated Specifications
For the purpose of this guide, we will be evaluating Gallium(III) sulfate from four prominent, albeit anonymized, commercial suppliers, designated as Supplier A, Supplier B, Supplier C, and Supplier D. The stated purity and specifications from each supplier's certificate of analysis are summarized below.
| Supplier | Stated Purity | Appearance | CAS Number (Hydrate) |
| Supplier A | ≥99.999% (metals basis) | White powder | 13780-42-2 |
| Supplier B | ≥99.99% (trace metals basis) | White powder and chunks | 13780-42-2 |
| Supplier C | ≥99% | White crystalline powder | 13780-42-2 |
| Supplier D | 99.99% | White powder | 13780-42-2 |
It is important to note that while stated purity provides a preliminary indication of quality, it does not always capture the full picture of a reagent's performance. The nature and concentration of specific impurities can have a more profound impact than the overall percentage of the primary compound.
Experimental Design: A Multi-faceted Approach to Performance Evaluation
To provide a comprehensive comparison, we have designed a series of experiments to evaluate the critical quality attributes of Gallium(III) sulfate from each supplier. The rationale behind our experimental choices is to assess the parameters that are most likely to influence the material's performance in its key applications.
Diagram 1: Experimental Workflow
Caption: Workflow for the comparative evaluation of Gallium(III) sulfate.
Purity and Impurity Profiling by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Rationale: The presence of trace metal impurities can significantly impact the performance of Gallium(III) sulfate, particularly in catalytic applications where other metals can either poison the catalyst or lead to unwanted side reactions.[4] ICP-MS is a highly sensitive technique capable of quantifying a wide range of elements at ultra-trace levels, making it the gold standard for this type of analysis.[5]
Experimental Protocol: ICP-MS Analysis of Gallium(III) Sulfate
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of Gallium(III) sulfate from each supplier into separate, pre-cleaned PFA digestion vessels.
-
Add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade) to each vessel.
-
Digest the samples using a microwave digestion system, following a program that ensures complete dissolution.
-
After digestion, allow the vessels to cool to room temperature.
-
Quantitatively transfer the digested solutions to 50 mL volumetric flasks and dilute to the mark with deionized water (18.2 MΩ·cm).
-
Prepare a method blank using the same procedure without the Gallium(III) sulfate sample.
-
-
Instrumental Analysis:
-
Calibrate the ICP-MS instrument using certified multi-element standards.
-
Analyze the prepared sample solutions and the method blank.
-
Quantify the concentration of key trace metals, including but not limited to: Fe, Al, Cu, Zn, Ni, Pb, Na, K, Ca, and Mg.
-
-
Data Analysis:
-
Subtract the concentrations measured in the method blank from the sample concentrations to correct for any background contamination.
-
Calculate the concentration of each impurity in the original solid sample in parts per million (ppm).
-
Solubility and Dissolution Rate
Rationale: In many applications, particularly in drug development and solution-phase reactions, the rate and extent to which Gallium(III) sulfate dissolves are critical parameters. Inconsistent solubility can lead to variability in reaction kinetics and bioavailability. We will follow a modified protocol based on the principles outlined in ASTM E1148 for determining aqueous solubility.[6][7]
Experimental Protocol: Gravimetric Determination of Aqueous Solubility
-
Equilibrium Solubility Determination:
-
Prepare saturated solutions by adding an excess of Gallium(III) sulfate from each supplier to separate flasks containing 100 mL of deionized water.
-
Seal the flasks and place them in a constant temperature water bath at 25°C, agitating for 24 hours to ensure equilibrium is reached.
-
After 24 hours, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a 10 mL aliquot of the supernatant from each flask, ensuring no solid particles are transferred.
-
Accurately weigh a pre-dried evaporating dish for each sample.
-
Transfer the 10 mL aliquot to the corresponding evaporating dish.
-
Evaporate the water in a drying oven at 110°C until a constant weight is achieved.
-
Calculate the mass of the dissolved Gallium(III) sulfate and express the solubility in g/100 mL.
-
-
Dissolution Rate:
-
To a beaker containing 100 mL of deionized water at 25°C with constant stirring, add 1.0 g of Gallium(III) sulfate from each supplier.
-
Start a timer and visually monitor the time required for the solid to completely dissolve.
-
Record the dissolution time for each sample.
-
Physical and Morphological Characterization
Rationale: The crystalline structure and particle morphology of Gallium(III) sulfate can influence its handling properties, dissolution rate, and surface area available for catalytic reactions. X-ray Diffraction (XRD) will be used to confirm the crystalline phase and identify any crystalline impurities. Scanning Electron Microscopy (SEM) will provide insights into the particle size, shape, and surface texture.
Experimental Protocol: XRD and SEM Analysis
X-ray Diffraction (XRD):
-
Sample Preparation:
-
Finely grind a small amount of the Gallium(III) sulfate powder from each supplier using an agate mortar and pestle to ensure a random orientation of crystallites.
-
Mount the powdered sample onto a zero-background sample holder.
-
-
Data Acquisition:
-
Collect the powder diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of 10-80 degrees.
-
-
Data Analysis:
-
Compare the obtained diffraction patterns with standard reference patterns from the International Centre for Diffraction Data (ICDD) to confirm the identity of the Gallium(III) sulfate hydrate phase.
-
Examine the patterns for the presence of peaks corresponding to any crystalline impurities.
-
Scanning Electron Microscopy (SEM):
-
Sample Preparation:
-
Mount a small amount of the powder from each supplier onto an aluminum SEM stub using double-sided conductive carbon tape.[8][9]
-
Gently tap the stub to remove any loose powder.[9]
-
Sputter-coat the samples with a thin layer of gold-palladium to enhance conductivity and prevent charging under the electron beam.
-
-
Imaging:
-
Image the samples using a scanning electron microscope at various magnifications to observe particle size, shape, and surface morphology.
-
Performance in a Representative Catalytic Application: Esterification
Rationale: Gallium(III) sulfate is known to act as a solid acid catalyst.[8][10] To evaluate its catalytic performance, we will use the esterification of p-hydroxybenzoic acid with heptanol as a model reaction.[8][10] The yield of the desired ester, n-heptyl p-hydroxybenzoate, will be the primary metric for comparing the catalytic activity of the Gallium(III) sulfate from different suppliers.
Diagram 2: Catalytic Esterification Reaction
Caption: Esterification of p-hydroxybenzoic acid with heptanol.
Experimental Protocol: Heterogeneous Catalytic Esterification
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-hydroxybenzoic acid (10 mmol), heptanol (20 mmol), and Gallium(III) sulfate (0.5 mmol) from one of the suppliers.
-
Add 50 mL of toluene as the solvent, which also serves to azeotropically remove the water formed during the reaction.[11]
-
Repeat the setup for each supplier's Gallium(III) sulfate.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the progress of the reaction by collecting aliquots periodically and analyzing them by Thin Layer Chromatography (TLC).
-
-
Workup and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the solid catalyst.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis and Yield Calculation:
-
Determine the yield of the crude product.
-
Analyze the product by ¹H NMR to confirm its identity and purity.
-
Calculate the percentage yield of n-heptyl p-hydroxybenzoate for each catalyst.
-
Expected Outcomes and Interpretation
The results from these experiments will be compiled and analyzed to provide a comprehensive comparison of the Gallium(III) sulfate from the different suppliers.
-
Purity and Impurity Profile: We anticipate that the higher-purity grades (Suppliers A, B, and D) will show lower levels of trace metal impurities compared to Supplier C. The presence of specific impurities, such as iron, could potentially enhance or inhibit catalytic activity in certain reactions.[1] Alkali and alkaline earth metals are also known to affect the performance of heterogeneous catalysts.[12]
-
Solubility and Dissolution Rate: Differences in particle size and morphology, as observed by SEM, may correlate with variations in dissolution rates. A smaller particle size and a more irregular shape generally lead to a faster dissolution.
-
Physical and Morphological Characterization: XRD analysis is expected to confirm the hydrated Gallium(III) sulfate phase for all samples. Any significant differences in peak broadening could indicate variations in crystallinity or crystallite size. SEM images will provide visual evidence of differences in particle size distribution and morphology.
-
Catalytic Performance: The catalytic activity is expected to correlate with the purity and physical characteristics of the Gallium(III) sulfate. A higher purity and a larger surface area (potentially inferred from smaller particle size in SEM) may lead to a higher catalytic yield. However, the presence of certain activating impurities cannot be ruled out.
Conclusion: Towards Informed Reagent Selection
The selection of a chemical reagent should be based on a thorough understanding of its properties and how they relate to the intended application. This guide outlines a systematic approach to the comparative evaluation of Gallium(III) sulfate from different commercial suppliers. By conducting a comprehensive analysis of purity, solubility, physical characteristics, and catalytic performance, researchers can move beyond simple stated purities and make data-driven decisions. The experimental protocols provided herein can be adapted to evaluate other critical reagents, promoting a culture of rigorous scientific validation and enhancing the reproducibility of experimental outcomes.
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"Preparing Powders for Scanning Electron Microscopy." Nanoscience Instruments, .
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"Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid." Benchchem, .
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"How can you prepare a powder sample to characterize using SEM?" ResearchGate, 17 Feb. 2014, .
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ASTM E1148-02, "Standard Test Method for Measurements of Aqueous Solubility," ASTM International, West Conshohocken, PA, 2002, .
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"Impact of impurities in Iron neodecanoate on catalytic activity." Benchchem, .
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"ASTM 1148 Solubilidad en Agua." Scribd, .
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"ICP-MS for Trace Metal Analysis." AZoM.com, 3 Aug. 2022, .
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Kim, D., et al. "Quantitative Analysis of IMPURITIES in Gallium Metal Using RSF Calculated by Analyzing Aluminum Matrix CRMs Using Glow Discharge Mass Spectrometer." ResearchGate, 7 Aug. 2025, .
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Vanhaecke, F., et al. "Direct Determination of Trace Elements in High Purity Gallium by High Resolution Inductively Coupled Plasma Mass Spectrometry." ResearchGate, 9 Aug. 2025, .
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Rudolph, W. W., et al. "Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters." ResearchGate, 10 Aug. 2025, .
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Safety Operating Guide
A Guide to the Safe Disposal of Gallium(III) Sulfate Hydrate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·xH₂O). As a compound utilized in advanced research and development, its proper management is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Gallium(III) sulfate hydrate is a water-soluble, hygroscopic crystalline solid.[1][2] While its toxicological properties have not been fully investigated, the available data necessitates a cautious approach.[2]
The primary risks are associated with direct contact and environmental release. Its high water solubility means that improper disposal can lead to contamination of groundwater and surface water systems.[1][2]
| Hazard Category | Description | Rationale and Preventative Measures |
| Health Hazards | Causes skin irritation and serious eye irritation.[3] May cause respiratory irritation if dust is inhaled.[3] | Direct contact with skin or eyes can cause inflammation and damage. Inhalation of fine particles can irritate the respiratory tract. Prevention: Always use appropriate Personal Protective Equipment (PPE), including gloves, goggles, and, if dust is present, respiratory protection. Handle in a well-ventilated area.[3][4] |
| Environmental Hazards | May cause long-term adverse effects in the aquatic environment.[2] The compound is mobile in the environment due to its water solubility.[2] | Release into drains or waterways can harm aquatic life. Its mobility allows it to spread easily within water systems. Prevention: Do not flush into surface water or the sanitary sewer system.[1][2] All waste must be collected and treated as hazardous. |
| Chemical Hazards | Not combustible.[1][2] Thermal decomposition can release toxic sulfur oxides and metal oxides.[1][2] Incompatible with strong oxidizing agents.[2] | While not a fire risk itself, heating the compound can generate hazardous fumes. Prevention: Store away from heat and incompatible materials.[2] |
Regulatory Framework: A Non-Negotiable Standard
The disposal of chemical waste is strictly regulated. As the generator of the waste, you are legally responsible for its proper classification and disposal.
-
Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[2][5] Given the available data, Gallium(III) sulfate hydrate and its containers must be managed as hazardous waste .[6]
-
Segregation: Do not mix Gallium(III) sulfate hydrate waste with other waste streams.[3] This prevents unintended chemical reactions and ensures the waste can be processed correctly by the disposal facility.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and local authorities.
Required Personal Protective Equipment (PPE)
Proper PPE is your first and most important line of defense. The following should be considered mandatory when handling or disposing of Gallium(III) sulfate hydrate:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[3][7]
-
Respiratory Protection: In situations where dust may be generated (e.g., cleaning up a spill of solid material), use a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection. All handling should occur in a well-ventilated area or a certified chemical fume hood.[3]
Disposal Decision Workflow
The following workflow provides a logical sequence for managing Gallium(III) sulfate hydrate waste from generation to final disposal.
Caption: Disposal decision workflow for Gallium(III) Sulfate Hydrate waste.
Step-by-Step Disposal Protocols
Follow these validated protocols to ensure safe and compliant disposal.
Protocol 5.1: Disposal of Solid Gallium(III) Sulfate Hydrate
This procedure applies to unused, expired, or spilled solid material.
-
Preparation: Ensure you are wearing all required PPE as described in Section 3. Perform the work in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[3]
-
Containment: Carefully sweep or scoop the solid material using spark-proof tools. Avoid any actions that generate dust .[1][2]
-
Packaging: Place the collected material into a suitable, sealable, and clearly labeled container designated for hazardous chemical waste. Ensure the label includes the full chemical name: "Gallium(III) Sulfate Hydrate".
-
Final Disposal: Tightly seal the container. Store it in a designated, secure hazardous waste accumulation area. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a certified waste management contractor.[3]
Protocol 5.2: Disposal of Aqueous Solutions
This procedure applies to solutions containing dissolved Gallium(III) sulfate hydrate and any rinsates from cleaning contaminated glassware.
-
Crucial Directive: Under no circumstances should aqueous solutions of Gallium(III) sulfate be disposed of down the drain .[1][2] This practice is a direct violation of environmental safety protocols due to the compound's mobility and potential for long-term aquatic harm.[2]
-
Collection: Pour all aqueous waste containing Gallium(III) sulfate into a dedicated, properly labeled hazardous waste container. The container should be compatible with the solution and clearly marked "Hazardous Waste: Aqueous Gallium(III) Sulfate".
-
Chemical Treatment (Expert Use Only): While precipitation of the gallium as an insoluble hydroxide is chemically possible, this should not be attempted without a specific, validated protocol and approval from your institution's EHS department. The primary and recommended method is collection and professional disposal.
-
Final Disposal: Seal the container and move it to the designated hazardous waste accumulation area for collection by your EHS-approved contractor.
Protocol 5.3: Disposal of Contaminated Materials
This procedure applies to disposable items like gloves, weigh boats, and wipes, as well as non-disposable glassware.
-
Solid Contaminated Waste: Place all grossly contaminated disposable items (e.g., gloves, wipes) directly into the solid hazardous waste container described in Protocol 5.1.
-
Contaminated Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., deionized water).
-
Collect all rinsate and add it to the aqueous hazardous waste container from Protocol 5.2.
-
After thorough rinsing, the glassware can typically be washed through normal laboratory procedures.
-
-
Empty Containers: Handle uncleaned, empty original containers as you would the product itself.[3] They should be collected for disposal by a professional waste service.
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Do not re-enter without the appropriate full PPE.
-
Contain: Prevent the spill from entering drains by using spill socks or other barriers.[3]
-
Clean-up: Follow Protocol 5.1 for solid spills. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and then collect the material into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][4]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]
References
-
Thermo Fisher Scientific. (2025, October 6). Safety Data Sheet: Gallium(III) sulfate hydrate.
-
Fisher Scientific. (2025, December 25). Safety Data Sheet: Gallium(III) sulfate hydrate.
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ChemicalBook. (2025, February 1). GALLIUM SULFATE - Safety Data Sheet.
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Lab Alley. (n.d.). How to Safely Dispose of Ferrous Sulfate.
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Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Gallium(III) sulfate.
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University of California, Santa Barbara. (2012, December 14). Standard Operating Procedure: Pyrophorics - Gallium alkyls.
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Fisher Scientific. (2025, December 22). Safety Data Sheet.
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Carl ROTH. (n.d.). Safety Data Sheet: Gallium.
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Reddit r/chemistry. (2022, July 23). Disposing of aqueous sulphates.
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Sigma-Aldrich. (n.d.). Gallium(III) sulfate 99.99% trace metals.
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Wikipedia. (n.d.). Gallium(III) sulfate.
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Fisher Scientific. (2025, December 19). Safety Data Sheet: Gallium.
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Materion. (2018, January 15). Safety Data Sheet: Gallium Chloride (GaCl3).
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ALB Materials Inc. (n.d.). Safety Data Sheet.
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A-Chem LLC. (n.d.). Safety Data Sheet: Gallium (III) Nitrate Hydrate.
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Reinsel, M. A. (n.d.). A New Process for Sulfate Removal from Industrial Waters.
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Health Physics Society. (n.d.). Ga Nuclide Safety Data Sheet Gallium-68.
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Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Gallium(III) nitrate hydrate.
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National Institutes of Health. (n.d.). PubChem Compound Summary for CID 16213072, Gallium(III) sulfate hydrate.
-
Southern Agricultural Insecticides, Inc. (n.d.). Safety Data Sheet: COPPER SULFATE.
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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American Elements. (n.d.). Gallium(III) Sulfate Hydrate.
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
-
Yu, S., & Liao, C. (2011). Gallium: Environmental Pollution and Health Effects. ResearchGate.
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A Comprehensive Guide to the Safe Handling of Gallium(III) Sulfate Hydrate
This document provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Gallium(III) sulfate hydrate (Ga₂(SO₄)₃ · xH₂O). Moving beyond a simple checklist, this guide elucidates the rationale behind each procedural step, ensuring a foundational understanding of the risks and the implementation of a self-validating safety system in your laboratory.
Understanding the Compound: Hazard Profile and Inherent Properties
Gallium(III) sulfate hydrate is a white, crystalline solid that is slightly soluble in water and acid.[1][2] It is also described as hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This property is critical to handling, as inhalation of the dust or contact with moist skin can lead to irritation.
While some safety data sheets (SDS) indicate that the compound is not classified as hazardous under OSHA's 2024 Hazard Communication Standard[4], others classify it as an irritant.[1] It is designated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] This discrepancy underscores a crucial principle of laboratory safety: always treat substances with the highest degree of caution indicated by available data. The physical form of the substance—a fine powder—increases the risk of aerosolization and subsequent inhalation or contact, justifying stringent protective measures.
Key Physical and Chemical Properties:
-
Appearance: White, crystalline solid.[3]
-
Molecular Formula: Ga₂(SO₄)₃ · xH₂O (where x is approximately 18).[3][4]
-
Melting Point: 105-110°C.[1]
-
Stability: Hygroscopic; sensitive to air and moisture.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The primary routes of exposure for Gallium(III) sulfate hydrate are inhalation of dust, and contact with the skin and eyes.[4] Therefore, a comprehensive PPE strategy is required.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and accidental splashes. Standard prescription glasses are not a substitute. |
| Hand Protection | Nitrile or rubber gloves. | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use.[6][7] |
| Body Protection | Long-sleeved lab coat. | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Essential for preventing inhalation of the fine powder, which can cause respiratory tract irritation.[1] |
Enhanced PPE for High-Risk Scenarios
For procedures involving larger quantities or with a high likelihood of dust generation (e.g., weighing, transferring powders), consider upgrading your respiratory protection to a full-face respirator with appropriate cartridges.[8][9]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring containment. The following step-by-step process outlines the lifecycle of Gallium(III) sulfate hydrate within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10] Store under an inert atmosphere if possible to mitigate its hygroscopic nature.[3][4]
-
Segregate: Store away from incompatible materials such as strong oxidizing agents.[4]
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood or an area with appropriate exhaust ventilation to control dust.[9][10]
-
Ensure an eyewash station and safety shower are immediately accessible.[11][12]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the N95 dust mask or respirator.
-
Put on eye protection.
-
Finally, put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Open the container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of the solid. Avoid scooping in a manner that generates dust.
-
If weighing, do so within the ventilated enclosure.
-
Once the transfer is complete, securely close the primary container.
-
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat.
-
Wash hands thoroughly.
-
Remove eye and respiratory protection.
-
Wash hands again with soap and water.[10]
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of Gallium(III) sulfate hydrate.
Emergency Procedures: Plan for the Unexpected
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][4][10]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][10]
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][10]
Spills:
-
Evacuate personnel from the immediate area.[10]
-
Ensure adequate ventilation.[10]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][4][10]
-
Do not allow the material to enter drains or waterways.[4][10]
Disposal Plan: Responsible Stewardship
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]
General Guidance:
-
Dispose of unused product and contaminated materials at an approved waste disposal plant.[10]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Empty containers should be disposed of as unused product.[10]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling Gallium(III) sulfate hydrate, fostering a culture of safety and scientific integrity within your laboratory.
References
-
Gallium(III) sulfate hydrate | CAS#:13780-42-2 | Chemsrc . [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . [Link]
-
Gallium(III) sulfate hydrate | Ga2H2O13S3 | CID 16213072 - PubChem - NIH . [Link]
-
MATERIAL SAFETY DATA SHEET - ZEISS . [Link]
-
Gallium(III) Sulfate Hydrate | AMERICAN ELEMENTS ® . [Link]
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SAFETY DATA SHEET - Verogen . [Link]
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Gallium - New Jersey Department of Health . [Link]
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Acid and Caustic Solutions | Occupational Safety and Health Administration - OSHA . [Link]
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Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory) - OSHA . [Link]
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Occupational Health Guidelines for Chemical Hazards - NIOSH . [Link]
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The OSHA Chemical Storage Requirements - Capital Resin Corporation . [Link]
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NIOSH Pocket Guide to Chemical Hazards - CDC . [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
